Bace2-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-N-[(2S,3R)-3-hydroxy-1-phenyl-4-[[3-(trifluoromethyl)phenyl]methylamino]butan-2-yl]-3-N,5-dimethyl-3-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38F3N3O3/c1-24-17-29(21-30(18-24)35(45)42(3)25(2)28-14-8-5-9-15-28)34(44)41-32(20-26-11-6-4-7-12-26)33(43)23-40-22-27-13-10-16-31(19-27)36(37,38)39/h4-19,21,25,32-33,40,43H,20,22-23H2,1-3H3,(H,41,44)/t25-,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGVKXJLEHXBDS-CBHGIOBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)C(C)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(CNCC4=CC(=CC=C4)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)[C@H](C)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)[C@@H](CNCC4=CC(=CC=C4)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BACE2 Inhibition in Pancreatic Beta-Cells: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of β-site amyloid precursor protein-cleaving enzyme 2 (BACE2) inhibitors in pancreatic beta-cells. A comprehensive understanding of this pathway is crucial for the development of novel therapeutics for type 2 diabetes (T2D).
Core Mechanism: The BACE2-TMEM27 Axis in Beta-Cell Proliferation
BACE2 is a transmembrane aspartic protease highly expressed in pancreatic beta-cells[1][2]. Its primary role in these cells involves the regulation of beta-cell mass and function through the cleavage of specific substrates[1][3]. One of the most critical substrates identified is the transmembrane protein 27 (TMEM27)[3][4][5].
TMEM27 is a type I transmembrane protein that promotes beta-cell proliferation and enhances glucose-stimulated insulin (B600854) secretion (GSIS)[4][6]. BACE2 acts as the primary sheddase for TMEM27, cleaving its ectodomain and leading to the inactivation of its pro-proliferative and insulinotropic functions[3][4].
The inhibition of BACE2, for instance by a compound like Bace2-IN-1, prevents the cleavage of TMEM27. This leads to an accumulation of full-length, active TMEM27 on the surface of beta-cells, thereby promoting an increase in beta-cell mass and enhancing insulin secretion[3][7]. This mechanism forms the basis of the therapeutic potential of BACE2 inhibitors in treating T2D, a disease characterized by decreased beta-cell mass and function[3][4].
Quantitative Effects of BACE2 Inhibition on Beta-Cell Function
The inhibition or genetic knockout of BACE2 has been shown to have significant quantitative effects on beta-cell proliferation, insulin secretion, and overall glucose homeostasis. The following table summarizes key findings from various studies.
| Experimental Model | Intervention | Key Finding(s) | Quantitative Change | Reference(s) |
| Rat Pancreatic β-cell line (INS1E) overexpressing human IAPP | BACE2 overexpression | Decreased proliferation, increased ROS, decreased GSIS | 60% decrease in proliferation, 3-fold increase in ROS, 25% reduction in GSIS | [8][9] |
| hIAPP-INS1E cells | Endogenous BACE2 silencing | Improved GSIS | 3-fold increase vs. untransfected cells | [9] |
| MIN6 cells (pancreatic β-cell line) | Treatment with a Bace2 inhibitor | Increased proliferation | Proliferation increase observed | [8] |
| Human islet cells | Treatment with a Bace2 inhibitor | Enhanced insulin secretion | Enhancement observed, proliferation unchanged | [8] |
| BACE2 knockout mice | High-fat diet | Increased β-cell proliferation and GSIS | Increased compared to wild-type | [7] |
| hIAPP-Tg x BACE2-KO mice | BACE2 knockout | Improved glucose tolerance and enhanced insulin secretion | Significant improvement compared to hIAPP-Tg mice | [10] |
Experimental Protocols
This protocol describes a typical workflow for assessing the effect of a BACE2 inhibitor on beta-cell proliferation.
-
Cell Culture: MIN6 cells are cultured in DMEM supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol at 37°C in a humidified atmosphere of 5% CO2.
-
Inhibitor Treatment: Cells are seeded in appropriate plates and allowed to adhere. The culture medium is then replaced with fresh medium containing the BACE2 inhibitor (e.g., this compound) at various concentrations or a vehicle control (e.g., DMSO). The cells are incubated for a specified period (e.g., 24-72 hours).
-
Assessment of Proliferation:
-
Ki67 Staining: Cells are fixed, permeabilized, and incubated with an anti-Ki67 antibody, followed by a fluorescently labeled secondary antibody. The percentage of Ki67-positive cells is determined by fluorescence microscopy or flow cytometry.
-
BrdU Incorporation Assay: Cells are incubated with BrdU, which is incorporated into the DNA of proliferating cells. An anti-BrdU antibody is then used to detect the incorporated BrdU, typically via an ELISA-based colorimetric assay.
-
-
Western Blot Analysis of TMEM27 Cleavage:
-
Cell lysates are collected after inhibitor treatment.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for the ectodomain of TMEM27 to detect the full-length protein and the cleaved fragment. A decrease in the cleaved fragment and an increase in the full-length protein indicate successful BACE2 inhibition.
-
The effects of BACE2 inhibition are often studied in vivo using genetic models (e.g., BACE2 knockout mice) or by pharmacological administration of inhibitors.
-
Animal Models: BACE2 knockout mice, diet-induced obese mice, or genetic models of diabetes (e.g., db/db mice or hIAPP transgenic mice) are commonly used.
-
Inhibitor Administration: BACE2 inhibitors are administered via oral gavage or other appropriate routes for a specified duration.
-
Glucose Homeostasis Assessment: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to evaluate the overall metabolic effects.
-
Islet Analysis: Pancreata are harvested, and islets are isolated for ex vivo GSIS assays. Immunohistochemical analysis of pancreatic sections is performed to assess beta-cell mass (insulin staining) and proliferation (Ki67 staining).
The Dual Role of BACE2: TMEM27 and IAPP
While the stabilization of TMEM27 is a primary mechanism for the beneficial effects of BACE2 inhibition, BACE2 also cleaves other substrates in pancreatic beta-cells, most notably the human islet amyloid polypeptide (hIAPP), also known as amylin[4]. hIAPP is co-secreted with insulin and can form amyloid deposits in the islets of individuals with T2D, contributing to beta-cell dysfunction and death[6][11].
BACE2 has been shown to cleave hIAPP, and this cleavage may play a role in preventing its aggregation[11]. This presents a more complex picture, as inhibiting BACE2 could potentially exacerbate hIAPP-related pathology. However, studies in mouse models of hIAPP overexpression have shown that BACE2 deficiency actually improves glucose tolerance and enhances beta-cell survival[6][10]. This suggests that the positive effects of TMEM27 stabilization may outweigh the potential negative consequences related to hIAPP processing, at least in these models.
Conclusion
Inhibition of BACE2 in pancreatic beta-cells presents a promising therapeutic strategy for type 2 diabetes. The primary mechanism of action involves the stabilization of the pro-proliferative and insulinotropic protein TMEM27, leading to an increase in functional beta-cell mass. While the role of BACE2 in processing other substrates like hIAPP adds a layer of complexity, preclinical data strongly support the net beneficial effects of BACE2 inhibition on glucose homeostasis. Further research and clinical development of specific and potent BACE2 inhibitors are warranted to fully evaluate their therapeutic potential.
References
- 1. BACE1 – but not BACE2 – function is critical for metabolic disorders induced by high-fat diets in C57BL/6N mice | bioRxiv [biorxiv.org]
- 2. Function, therapeutic potential and cell biology of BACE proteases: current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bace2 is a β cell-enriched protease that regulates pancreatic β cell function and mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Proteomic Analysis Identifies β-Site Amyloid Precursor Protein Cleaving Enzyme 2 and 1 (BACE2 and BACE1) Substrates in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BACE2 suppression promotes β-cell survival and function in a model of type 2 diabetes induced by human islet amyloid polypeptide overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE2 suppression in mice aggravates the adverse metabolic consequences of an obesogenic diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BACE2: A Promising Neuroprotective Candidate for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of BACE2 counteracts hIAPP-induced insulin secretory defects in pancreatic β-cells [pubmed.ncbi.nlm.nih.gov]
- 10. BACE2 suppression promotes β-cell survival and function in a model of type 2 diabetes induced by human islet amyloid polypeptide overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The emerging role of β-secretases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Bace2-IN-1: A Technical Guide to its Function and Role in Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) has emerged as a significant therapeutic target in the field of type 2 diabetes (T2D) research. This transmembrane aspartic protease is highly expressed in pancreatic beta-cells and plays a crucial role in regulating beta-cell mass and function. Bace2-IN-1 is a potent and highly selective inhibitor of BACE2, serving as a critical tool for elucidating the physiological roles of BACE2 and for evaluating its therapeutic potential. This document provides an in-depth technical overview of BACE2, the function of this compound, its mechanism of action in the context of T2D, and detailed experimental protocols for its study.
Introduction to BACE2 in Pancreatic Beta-Cells
BACE2, a close homolog of BACE1 which is a key enzyme in Alzheimer's disease pathology, is predominantly expressed in peripheral tissues, with particularly high concentrations in pancreatic beta-cells[1][2][3]. Within these cells, BACE2 is involved in the proteolytic processing of several substrates that are critical for beta-cell survival and function[4][5]. Its strategic location and function make it a compelling target for therapeutic intervention in T2D, a disease characterized by beta-cell dysfunction and loss.
This compound: A Selective BACE2 Inhibitor
This compound is a highly selective and potent inhibitor of the BACE2 enzyme. Its selectivity is a key attribute, as off-target inhibition of BACE1 can lead to undesirable side effects[6][7].
Quantitative Data on this compound and Other BACE Inhibitors
The following tables summarize the key quantitative data for this compound and other relevant BACE inhibitors.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Selectivity (over BACE1) | Reference |
| This compound | BACE2 | 1.6 | Not Reported | ~500-fold | [6][8] |
| PF-06751979 | BACE1 | Not Reported | 7.3 (BACE1), 193 (BACE2) | ~26-fold (for BACE1) | [9] |
| β-Secretase Inhibitor IV | BACE1/BACE2 | Not Reported | 15 (BACE1), 230 (BACE2) | ~0.07-fold (for BACE1) | [5] |
| Study Type | Model System | BACE2 Inhibition Method | Outcome | Quantitative Change | Reference |
| In vitro | INS1E cells overexpressing hIAPP | BACE2 silencing | Improved Glucose-Stimulated Insulin (B600854) Secretion (GSIS) | 3-fold increase | [10] |
| In vitro | INS1E cells | BACE2 overexpression | Decreased beta-cell proliferation | 60% decrease | [10] |
| In vitro | INS1E cells | BACE2 overexpression | Increased Reactive Oxygen Species (ROS) | 3-fold increase | [10] |
| In vitro | INS1E cells | BACE2 overexpression | Reduced GSIS | 25% reduction | [10] |
| In vivo | hIAPP-Tg mice | BACE2 knockout | Improved glucose tolerance | Significant improvement | [11] |
| In vivo | hIAPP-Tg mice | BACE2 knockout | Enhanced insulin secretion | Significant enhancement | [11] |
| In vivo | hIAPP-Tg mice | BACE2 knockout | Reduced beta-cell destruction and improved survival | Significantly reduced lethality | [11][12] |
Mechanism of Action: The BACE2-Tmem27 Signaling Pathway
A primary mechanism through which BACE2 inhibition is thought to exert its beneficial effects on beta-cells is by preventing the cleavage of Transmembrane protein 27 (Tmem27)[4][5][13]. Tmem27 is a type I transmembrane protein expressed on the surface of beta-cells that promotes their proliferation and enhances insulin secretion[7][14].
BACE2 acts as the primary sheddase for Tmem27, cleaving its ectodomain and leading to its inactivation[7][15]. By inhibiting BACE2, this compound prevents this cleavage, thereby increasing the levels of functional, full-length Tmem27 on the beta-cell surface. This, in turn, is expected to promote beta-cell mass and improve insulin secretion.
Role in Islet Amyloid Polypeptide (IAPP) Processing
Another critical role of BACE2 in the context of T2D involves the processing of human islet amyloid polypeptide (hIAPP), also known as amylin[16][17][18]. The aggregation of hIAPP into amyloid fibrils is a pathological hallmark of T2D and contributes to beta-cell toxicity and dysfunction[16].
BACE2 has been shown to cleave mature hIAPP at two distinct sites[17]. This cleavage can modulate the fibrillation of hIAPP and promote its degradation, suggesting a protective role for BACE2 in preventing hIAPP aggregation[17]. However, other studies suggest that BACE2 inhibition can counteract hIAPP-induced insulin secretory defects[10]. This area of research is complex, and the precise role of BACE2 in hIAPP pathology is still under active investigation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
BACE2 Enzymatic Activity Assay (Fluorimetric)
This assay is used to determine the inhibitory activity of compounds like this compound on purified BACE2 enzyme.
Materials:
-
Purified recombinant BACE2 enzyme
-
Fluorogenic BACE2 substrate (e.g., based on the Swedish APP mutation cleavage site)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound and other test compounds
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Add a fixed amount of BACE2 enzyme to each well of the microplate.
-
Add the diluted compounds to the wells and incubate for a pre-determined time at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic BACE2 substrate to each well.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm for HiLyte Fluor™ 488)[11][19].
-
Calculate the initial reaction velocities (RFU/min) and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Pancreatic Islet Isolation and Insulin Secretion Assay
This protocol is used to assess the impact of BACE2 inhibition on the function of intact pancreatic islets.
Materials:
-
Collagenase P
-
RPMI 1640 medium
-
Krebs-Ringer Bicarbonate Buffer (KRBB) with varying glucose concentrations
-
This compound
-
Insulin ELISA kit
Procedure:
-
Islet Isolation:
-
Perfuse the pancreas of a mouse via the common bile duct with cold collagenase P solution[6][20].
-
Digest the pancreas at 37°C, followed by mechanical disruption[6].
-
Purify the islets from the digested tissue using a density gradient[4][20].
-
Hand-pick the islets under a microscope and culture them overnight in RPMI 1640 medium[6][20].
-
-
Insulin Secretion Assay:
-
Pre-incubate the isolated islets in KRBB with a low glucose concentration (e.g., 2.8 mM)[21].
-
Incubate the islets with this compound or vehicle control for a specified period.
-
Stimulate the islets with KRBB containing low (2.8 mM) and high (16.7 mM) glucose concentrations for 1 hour at 37°C[21].
-
Collect the supernatant and measure the insulin concentration using an ELISA kit[6].
-
Lyse the islets to measure total insulin content.
-
Express secreted insulin as a percentage of total insulin content.
-
Quantification of Beta-Cell Mass and Proliferation
This in vivo protocol is designed to evaluate the long-term effects of BACE2 inhibition on beta-cell mass.
Materials:
-
This compound formulation for in vivo administration
-
BrdU or EdU for labeling proliferating cells
-
Paraffin-embedded pancreas sections
-
Antibodies for insulin and BrdU/EdU
-
Microscope with image analysis software
Procedure:
-
Treat mice with this compound or vehicle control over an extended period.
-
Administer a proliferation marker (BrdU or EdU) before the end of the treatment period[3][7].
-
Euthanize the mice and dissect the entire pancreas[22].
-
Fix, embed in paraffin, and systematically section the pancreas.
-
Perform immunohistochemistry on the sections using antibodies against insulin and the proliferation marker[23].
-
Capture high-resolution images of the entire pancreatic sections.
-
Use image analysis software to quantify the total beta-cell area (insulin-positive) and the number of proliferating beta-cells (double-positive for insulin and the proliferation marker)[24][25][26].
-
Calculate the beta-cell mass by multiplying the beta-cell area fraction by the total pancreatic weight[23].
Conclusion
This compound is a valuable pharmacological tool for investigating the role of BACE2 in pancreatic beta-cell biology and its potential as a therapeutic target for type 2 diabetes. The inhibition of BACE2, primarily through the preservation of Tmem27, presents a promising strategy for enhancing beta-cell mass and function. Further research utilizing this compound and other selective inhibitors will be crucial in fully elucidating the complex roles of BACE2 and in advancing the development of novel therapies for T2D. The detailed protocols provided herein offer a robust framework for researchers to pursue these investigations.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bace2 is a β cell-enriched protease that regulates pancreatic β cell function and mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Islet isolation and insulin secretion assay [bio-protocol.org]
- 7. Measurement of pancreatic islet beta-cell proliferation by flow cytometry [protocols.io]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of BACE2 counteracts hIAPP-induced insulin secretory defects in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurogentec.com [eurogentec.com]
- 12. researchgate.net [researchgate.net]
- 13. The Alzheimer’s disease–linked protease BACE2 cleaves VEGFR3 and modulates its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BACE2 distribution in major brain cell types and identification of novel substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Human Islet Amyloid Polypeptide as a BACE2 Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Human Islet Amyloid Polypeptide as a BACE2 Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of Human Islet Amyloid Polypeptide as a BACE2 Substrate. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 19. SensoLyte® 520 BACE2 Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 20. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
- 21. protocols.io [protocols.io]
- 22. Video: In situ Quantification of Pancreatic Beta-cell Mass in Mice [jove.com]
- 23. BACE2 suppression promotes β-cell survival and function in a model of type 2 diabetes induced by human islet amyloid polypeptide overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Automated quantification of pancreatic β-cell mass - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Automated assessment of β-cell area and density per islet and patient using TMEM27 and BACE2 immunofluorescence staining in human pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Automated Assessment of β-Cell Area and Density per Islet and Patient Using TMEM27 and BACE2 Immunofluorescence Staining in Human Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
Bace2-IN-1 (Compound 3l): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bace2-IN-1 (compound 3l), a potent and highly selective inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2). This document consolidates available data on its biochemical activity, proposed mechanism of action in the context of type 2 diabetes, and general experimental methodologies relevant to its evaluation.
Core Compound Information
This compound, also referred to as compound 3l in associated literature, has emerged as a significant research tool for investigating the physiological roles of BACE2. Its high selectivity makes it particularly valuable for delineating the functions of BACE2 from its close homolog, BACE1.
| Property | Value |
| Chemical Formula | C₃₆H₃₈F₃N₃O₃ |
| Molecular Weight | 617.70 g/mol |
| CAS Number | 1676107-08-6 |
| Appearance | White to off-white solid |
| Primary Target | β-site amyloid precursor protein cleaving enzyme 2 (BACE2) |
| Therapeutic Interest | Type 2 Diabetes |
Quantitative Data
This compound has demonstrated significant potency and selectivity for BACE2 over BACE1 in enzymatic assays. The inhibitory constants (Ki) are summarized below.
| Target Enzyme | Inhibitory Constant (Ki) | Selectivity (BACE1/BACE2) |
| BACE2 | 1.6 nM | >500-fold |
| BACE1 | 815.1 nM | - |
Data sourced from MedChemExpress.[1]
Mechanism of Action and Signaling Pathway
In the context of type 2 diabetes, BACE2 has been identified as a key regulator of pancreatic β-cell mass and function.[2] BACE2 carries out proteolytic cleavage of two important substrates in pancreatic β-cells: transmembrane protein 27 (TMEM27) and islet amyloid polypeptide (IAPP).[1][3]
-
TMEM27 Processing: Full-length TMEM27 is a pro-proliferative protein found on the surface of pancreatic β-cells.[3] BACE2-mediated cleavage of TMEM27 leads to the shedding of its ectodomain, resulting in an inactive form of the protein.[3] By inhibiting BACE2, this compound is proposed to prevent TMEM27 cleavage, thereby preserving its pro-proliferative and function-enhancing effects on β-cells.
-
IAPP Processing: IAPP, or amylin, is co-secreted with insulin. However, its aberrant processing and aggregation into amyloid fibrils is a pathological feature of type 2 diabetes, leading to β-cell dysfunction.[3] BACE2 is involved in the processing of IAPP.[1] Inhibition of BACE2 is suggested to modulate IAPP processing, potentially reducing the formation of toxic amyloid fibrils and thus preserving β-cell function.[3]
The following diagram illustrates the proposed signaling pathway of BACE2 in pancreatic β-cells and the mechanism of action for this compound.
Experimental Protocols
While the specific, detailed experimental protocols for the characterization of this compound are proprietary to the original publication, a generalized methodology for assessing BACE1 and BACE2 inhibition based on common laboratory practices is provided below. This protocol is based on a Fluorescence Resonance Energy Transfer (FRET) assay, a widely used method for measuring protease activity.
Objective: To determine the inhibitory potency (e.g., IC₅₀ or Ki) of this compound against recombinant human BACE1 and BACE2.
Materials:
-
Recombinant human BACE1 and BACE2 enzymes
-
BACE1/BACE2 FRET substrate (a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5)
-
This compound (compound 3l)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to obtain a range of test concentrations. Also, prepare a vehicle control (DMSO in assay buffer).
-
-
Enzyme Preparation:
-
Dilute the recombinant BACE1 and BACE2 enzymes to the desired working concentration in cold assay buffer immediately before use.
-
-
Substrate Preparation:
-
Dilute the FRET substrate to its working concentration in the assay buffer. Protect the substrate from light.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the assay components in the following order:
-
Assay Buffer
-
This compound dilution or vehicle control
-
Diluted enzyme (BACE1 or BACE2)
-
-
Mix gently and pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the diluted FRET substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a specified time (e.g., 60 minutes), with readings taken at regular intervals (e.g., every 2 minutes). The excitation and emission wavelengths will be specific to the FRET substrate used.
-
-
Data Analysis:
-
For each concentration of this compound, calculate the rate of the reaction (the initial linear slope of fluorescence increase over time).
-
Plot the reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.
-
The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.
-
The following diagram outlines the general workflow for this FRET-based enzymatic assay.
References
- 1. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bace2 is a β cell-enriched protease that regulates pancreatic β cell function and mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Proteomic Analysis Identifies β-Site Amyloid Precursor Protein Cleaving Enzyme 2 and 1 (BACE2 and BACE1) Substrates in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of BACE2 using the Selective Inhibitor Bace2-IN-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) is a type I transmembrane aspartic protease and a close homolog of BACE1. While BACE1 is a primary therapeutic target in Alzheimer's disease due to its role in the production of amyloid-beta peptides, BACE2 has emerged as a target of interest for other indications, notably type 2 diabetes, and as a potential anti-target to consider for BACE1-selective inhibitors.[1] The validation of BACE2 as a drug target requires specific and potent tools to dissect its physiological and pathological functions. Bace2-IN-1 is a highly selective and potent inhibitor of BACE2, making it an invaluable chemical probe for such target validation studies.[2] This technical guide provides a comprehensive overview of the methodologies and data supporting the use of this compound for the target validation of BACE2.
This compound: A Potent and Selective BACE2 Inhibitor
This compound is a highly selective inhibitor of BACE2, with a reported Ki of 1.6 nM.[2] Its selectivity for BACE2 over the closely related BACE1 is a critical feature, with a reported Ki for BACE1 of 815.1 nM, representing a greater than 500-fold selectivity.[2] This high degree of selectivity allows for the specific interrogation of BACE2 function in various experimental systems, minimizing confounding effects from BACE1 inhibition.
Quantitative Data Summary
| Parameter | Value | Enzyme | Reference |
| Ki | 1.6 nM | Human BACE2 | [2] |
| Ki | 815.1 nM | Human BACE1 | [2] |
| Selectivity | >500-fold | BACE2 vs. BACE1 | [2] |
Key BACE2 Substrates for Target Validation
The validation of BACE2 inhibition by this compound can be effectively monitored by assessing the processing of its known substrates. Several key substrates have been identified and validated in various cellular contexts.
| Substrate | Cellular Context | Function | Reference |
| TMEM27 | Pancreatic β-cells | Promotes β-cell mass and function | [3] |
| PMEL | Melanocytes | Melanosome morphogenesis and pigmentation | [1] |
| VEGFR3 | Lymphatic Endothelial Cells | Lymphangiogenesis | |
| Insulin (B600854) Receptor β-subunit (IRβ) | Pancreatic β-cells | Insulin signaling and trafficking | [4] |
| SEZ6L/SEZ6L2 | Pancreatic β-cells | Neuronal function | [1] |
| IGF2R, SORT1, SEMA4B | Pancreatic β-cells | Various | |
| VCAM1, DNER | Glial cells | Cell adhesion, neurodevelopment |
Experimental Protocols
BACE2 Enzymatic Activity Assay (FRET-based)
This protocol describes a fluorogenic assay to determine the in vitro enzymatic activity of BACE2 and to assess the inhibitory potency of compounds like this compound. The assay utilizes a peptide substrate containing a fluorophore and a quencher, which upon cleavage by BACE2, results in an increase in fluorescence.
Materials:
-
Recombinant human BACE2 enzyme
-
BACE2 FRET substrate: Mca-SEVNLDAEFK-Dnp[3]
-
Assay Buffer: 0.1 M Sodium Acetate, pH 4.0[3]
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute into Assay Buffer to the desired final concentrations.
-
In a 96-well black microplate, add 50 µL of Assay Buffer to the background wells.
-
To the experimental wells, add 50 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO).
-
Add 25 µL of recombinant BACE2 enzyme (e.g., 100 nM final concentration) to all wells except the background wells.[3]
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the BACE2 FRET substrate (e.g., 10 µM final concentration).[5]
-
Immediately measure the fluorescence intensity (e.g., Excitation: 320 nm, Emission: 405 nm) every minute for 30-60 minutes in a kinetic mode.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence curve.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
FRET-based BACE2 Enzymatic Assay Workflow
Cellular TMEM27 Shedding Assay
This cellular assay quantifies the inhibition of BACE2-mediated cleavage of transmembrane protein 27 (TMEM27) in pancreatic β-cells. Inhibition of BACE2 leads to a decrease in the shed N-terminal fragment (NTF) of TMEM27 in the cell culture supernatant and an accumulation of the full-length protein in the cell lysate.
Materials:
-
MIN6 pancreatic β-cell line[6]
-
Cell culture medium (e.g., DMEM with 15% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies: anti-TMEM27 (for both NTF and full-length), anti-GAPDH (loading control)
-
Western blot reagents and equipment
Procedure:
-
Plate MIN6 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) in serum-free medium for 24 hours.
-
Collect the cell culture supernatant and concentrate it using centrifugal filter units.
-
Lyse the cells with lysis buffer and determine the protein concentration of the lysates.
-
Analyze the concentrated supernatant and cell lysates by Western blotting.
-
Probe the blots with an anti-TMEM27 antibody to detect the shed NTF in the supernatant and full-length TMEM27 in the lysates. Use an anti-GAPDH antibody as a loading control for the cell lysates.
-
Quantify the band intensities using densitometry.
-
Calculate the percent inhibition of TMEM27 shedding for each concentration of this compound and determine the IC50 value.
TMEM27 Shedding Assay Workflow
AlphaLISA Assay for BACE2 Activity (Theoretical Protocol)
While a specific, validated AlphaLISA kit for BACE2 is not commercially available, a custom assay can be developed. This theoretical protocol outlines the principles and steps for creating such an assay to measure BACE2 activity and its inhibition by this compound. The assay would involve a biotinylated substrate peptide and an antibody recognizing the cleaved product, coupled to AlphaLISA donor and acceptor beads, respectively.
Materials:
-
Recombinant human BACE2 enzyme
-
Biotinylated BACE2 peptide substrate
-
Antibody specific for the neo-epitope of the cleaved substrate
-
Streptavidin-coated Donor Beads
-
Protein A- or anti-species-conjugated Acceptor Beads
-
AlphaLISA Assay Buffer
-
This compound
-
384-well white microplate
-
Alpha-enabled plate reader
Procedure:
-
Antibody-Acceptor Bead Conjugation: Conjugate the neo-epitope specific antibody to the AlphaLISA Acceptor Beads according to the manufacturer's protocol.
-
Assay Optimization:
-
Titrate the concentrations of the BACE2 enzyme, biotinylated substrate, and antibody-conjugated acceptor beads to determine the optimal concentrations that provide a robust signal-to-background ratio.
-
-
Inhibition Assay:
-
In a 384-well white microplate, add diluted this compound or vehicle control.
-
Add the optimized concentration of BACE2 enzyme and incubate.
-
Add the optimized concentration of the biotinylated BACE2 substrate and incubate to allow for cleavage.
-
Add a mixture of Streptavidin-coated Donor Beads and antibody-conjugated Acceptor Beads.
-
Incubate in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Signaling Pathways Modulated by BACE2 Inhibition
Insulin Receptor Signaling in Pancreatic β-cells
BACE2 has been implicated in the trafficking of the insulin receptor β-subunit (IRβ) in pancreatic β-cells.[4] Inhibition of BACE2 leads to the mislocalization of IRβ, with decreased expression at the plasma membrane and increased accumulation in the Golgi apparatus.[4] This altered trafficking can impact downstream insulin signaling.
Effect of this compound on Insulin Receptor Trafficking
VEGFR3 Signaling in Lymphatic Endothelial Cells
BACE2 is the primary sheddase of Vascular Endothelial Growth Factor Receptor 3 (VEGFR3). Inhibition of BACE2 activity leads to a decrease in soluble VEGFR3 (sVEGFR3) and an increase in full-length VEGFR3 at the cell surface. This, in turn, enhances VEGFR3 signaling through the AKT and ERK pathways, promoting lymphatic endothelial cell migration.
This compound Modulation of VEGFR3 Signaling
Conclusion
This compound serves as a critical tool for the target validation of BACE2. Its high potency and selectivity enable researchers to specifically probe the enzymatic activity and cellular functions of BACE2. By utilizing the experimental protocols and understanding the signaling pathways outlined in this guide, scientists can effectively investigate the role of BACE2 in health and disease, paving the way for the development of novel therapeutics. The provided methodologies for enzymatic and cellular assays, coupled with the understanding of BACE2's impact on key substrates like TMEM27, PMEL, and VEGFR3, offer a robust framework for comprehensive target validation studies.
References
- 1. Tmem27 dimerization, deglycosylation, plasma membrane depletion, and the extracellular Phe-Phe motif are negative regulators of cleavage by Bace2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological BACE1 and BACE2 inhibition induces hair depigmentation by inhibiting PMEL17 processing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE2 processes PMEL to form the melanosome amyloid matrix in pigment cells - Research - Institut Pasteur [research.pasteur.fr]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to BACE2-IN-1 (CAS 1676107-08-6): A Potent and Selective BACE2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BACE2-IN-1 (also known as compound 3l) is a highly potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2).[1][2][3] With a CAS number of 1676107-08-6, this small molecule has garnered significant interest in the scientific community, particularly for its potential therapeutic applications in type 2 diabetes. This technical guide provides an in-depth overview of this compound, including its chemical properties, biological activity, relevant signaling pathways, and detailed experimental protocols.
Chemical and Biological Profile
This compound is a non-peptide small molecule designed for high selectivity and potency against the BACE2 enzyme.[3] Its development was part of a structure-activity relationship (SAR) study aimed at creating selective inhibitors for potential use in treating type 2 diabetes.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 1676107-08-6 | [1][2] |
| Molecular Formula | C₃₆H₃₈F₃N₃O₃ | [1] |
| Molecular Weight | 617.70 g/mol | [1] |
| BACE2 Kᵢ | 1.6 nM | [1][3] |
| BACE1 Kᵢ | 815.1 nM | [1] |
| Selectivity (BACE1/BACE2) | >500-fold | [1][3] |
Signaling Pathways Involving BACE2
BACE2 is a transmembrane aspartic protease that plays a significant role in the cleavage of several substrate proteins, thereby influencing various physiological pathways. The two most well-characterized substrates are Amyloid Precursor Protein (APP) and Transmembrane protein 27 (Tmem27).
BACE2-Mediated Cleavage of Amyloid Precursor Protein (APP)
BACE2 cleaves APP at the θ-site within the amyloid-β (Aβ) domain. This cleavage is considered non-amyloidogenic as it prevents the formation of the neurotoxic Aβ peptides implicated in Alzheimer's disease. This contrasts with the action of its homolog, BACE1, which is the primary β-secretase that initiates the amyloidogenic pathway.
BACE2-Mediated Regulation of Tmem27 and Insulin Secretion
In pancreatic β-cells, BACE2 is the primary sheddase of Tmem27, a protein that promotes β-cell proliferation and function.[4] Cleavage of Tmem27 by BACE2 leads to its inactivation. Inhibition of BACE2, therefore, is proposed as a therapeutic strategy to increase functional β-cell mass and improve glucose homeostasis in type 2 diabetes.[3][4]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and enzymatic evaluation of this compound, based on the primary literature.[3]
Synthesis of this compound (Compound 3l)
The synthesis of this compound is a multi-step process. A representative scheme is provided below. For full experimental details, including reagent quantities and reaction conditions, please refer to the supporting information of the original publication by Ghosh et al., 2019.
BACE2 Enzymatic Inhibition Assay (Ki Determination)
The inhibitory potency of this compound against human BACE2 was determined using a fluorescence resonance energy transfer (FRET) assay.
Materials:
-
Recombinant human BACE2 enzyme
-
FRET-based peptide substrate for BACE2
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer. The final concentration of DMSO in the assay should be kept constant (e.g., <1%).
-
In a 96-well plate, add the assay buffer, the BACE2 enzyme solution, and the diluted this compound or vehicle control (DMSO).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific FRET substrate.
-
Calculate the initial reaction velocities (slopes of the fluorescence versus time curves).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for the substrate.
Experimental Workflow for BACE2 Inhibitor Screening
A typical workflow for the discovery and characterization of novel BACE2 inhibitors, such as this compound, involves a multi-stage process.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of BACE2. Its high potency and selectivity make it a lead compound for the potential development of novel therapeutics for type 2 diabetes. This guide provides a comprehensive technical overview to support researchers in their studies with this important inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Bace2-IN-1: A Technical Guide to Binding Affinity and Inhibitor Constant (Ki)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and inhibitory constant (Ki) of Bace2-IN-1, a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2). This document details the quantitative binding data, the experimental methodologies for its determination, and relevant signaling pathways associated with BACE2, offering valuable insights for researchers in neurodegenerative diseases and diabetes.
Quantitative Data Summary
This compound, also identified as compound 3l, demonstrates high-affinity binding to BACE2. The following table summarizes its inhibitory constant (Ki) against BACE2 and its selectivity over the closely related homolog, BACE1.
| Target Enzyme | Inhibitor | Ki Value (nM) | Selectivity (fold) |
| BACE2 | This compound (compound 3l) | 1.6[1] | ~500-fold vs. BACE1[1] |
| BACE1 | This compound (compound 3l) | 815.1[1] |
Experimental Protocols
The determination of the inhibitory constant (Ki) for this compound is typically performed using a fluorescence resonance energy transfer (FRET) assay. This in vitro enzymatic assay measures the cleavage of a synthetic substrate by BACE2 in the presence of varying concentrations of the inhibitor.
Principle of the FRET-Based BACE2 Inhibition Assay
The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal through FRET. Upon cleavage of the peptide by BACE2, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzymatic activity of BACE2. By measuring the fluorescence at different inhibitor concentrations, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Materials
-
Recombinant human BACE2 enzyme
-
FRET peptide substrate for BACE2 (e.g., a peptide containing the Swedish mutation of APP with a fluorophore and a quencher)
-
This compound (compound 3l)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Microplate reader with fluorescence detection capabilities
Procedure
-
Reagent Preparation : Prepare serial dilutions of this compound in the assay buffer. Prepare solutions of BACE2 enzyme and the FRET substrate at their optimal concentrations in the assay buffer.
-
Assay Reaction : In a 96-well or 384-well microplate, add the BACE2 enzyme to each well.
-
Inhibitor Addition : Add the serially diluted this compound to the respective wells. Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).
-
Initiation of Reaction : Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Fluorescence Measurement : Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. The excitation and emission wavelengths will be specific to the fluorophore-quencher pair used in the FRET substrate.
-
Data Analysis :
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocities against the logarithm of the inhibitor concentrations.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
-
Ki Determination : Convert the IC50 value to the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [S]/Km)
-
Where:
-
[S] is the concentration of the FRET substrate used in the assay.
-
Km is the Michaelis-Menten constant of the substrate for the BACE2 enzyme. The Km value should be determined in a separate experiment by measuring the enzyme kinetics at various substrate concentrations.
-
-
Visualizations
Experimental Workflow for Ki Determination
References
Exploring the Physiological Substrates of BACE2 with Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological substrates of β-site amyloid precursor protein cleaving enzyme 2 (BACE2) and the use of inhibitors to elucidate its biological functions. BACE2, a close homolog of BACE1, is an aspartyl protease with emerging roles in various physiological processes, including pancreatic β-cell function, pigmentation, and lymphangiogenesis. Understanding its substrate repertoire is crucial for the development of selective inhibitors and for predicting potential on- and off-target effects of BACE-targeted therapies.
Physiological Substrates of BACE2
BACE2 cleaves a range of type I transmembrane proteins, influencing diverse cellular pathways. The following table summarizes key physiological substrates of BACE2, with quantitative data on cleavage efficiency where available.
| Substrate | Protein Family/Function | Cellular Context | Cleavage Efficiency/Notes |
| TMEM27 | Transmembrane protein, regulates β-cell mass | Pancreatic β-cells | BACE2 is the major sheddase of TMEM27. Inhibition of BACE2 increases full-length TMEM27 on the cell surface.[1][2][3] |
| IAPP (Amylin) | Amyloidogenic peptide hormone | Pancreatic β-cells | BACE2 cleaves IAPP, and loss of this cleavage may increase its amyloidogenic potential.[4] |
| PMEL (Pmel17/gp100) | Glycoprotein essential for melanosome biogenesis | Melanocytes | BACE2-mediated cleavage of PMEL is required for the formation of functional amyloid fibrils in melanosomes.[1][5][6] |
| VEGFR3 | Vascular Endothelial Growth Factor Receptor 3 | Lymphatic endothelial cells | BACE2-mediated shedding of VEGFR3 attenuates its signaling, impacting lymphangiogenesis.[7][8][9][10][11] |
| VCAM1 | Vascular Cell Adhesion Molecule 1 | Glial cells | Shedding is strongly reduced (by ~80%) upon BACE2 inhibition in glial cells, particularly under inflammatory conditions.[12] |
| DNER | Delta and Notch-like Epidermal Growth Factor-Related Receptor | Glial cells | Shedding is significantly reduced (by ~73%) with BACE2 inhibition in glial cells.[12] |
| FGFR1 | Fibroblast Growth Factor Receptor 1 | Glial cells | Shedding is moderately reduced (by ~48%) with BACE2 inhibition, suggesting other proteases are also involved.[12] |
| PLXDC2 | Plexin Domain Containing 2 | Glial cells | Shedding is partially reduced (by ~35%) with BACE2 inhibition.[12] |
| Sez6L & Sez6L2 | Seizure 6-like proteins | Pancreatic β-cells | Identified as specific BACE2 substrates in pancreatic islets.[2][13] |
| APP | Amyloid Precursor Protein | Neurons, various tissues | BACE2 can cleave APP at the β-site under certain conditions (e.g., specific APP mutations) and within the Aβ domain (θ-site), the latter being protective against Aβ generation.[14][15][16] |
Table 1: Key Physiological Substrates of BACE2. This table outlines the primary substrates of BACE2, their functions, the cellular context of their processing, and available quantitative data on cleavage.
BACE2 Inhibitors
A variety of inhibitors have been instrumental in studying BACE2 function. These range from non-selective compounds that also target BACE1 to highly selective BACE2 inhibitors.
| Inhibitor | Type | BACE1 Ki/IC50 | BACE2 Ki/IC50 | Selectivity (BACE1/BACE2) |
| Compound J | Non-selective | 18 nM (Ki) | 6 nM (Ki) | 3 |
| Verubecestat (MK-8931) | Non-selective | 2.2 nM (Ki) | 0.34 nM (Ki) | 6.5 |
| Umibecestat (CNP520) | BACE1 selective | 11 nM (Ki) | 30 nM (Ki) | 0.37 |
| Elenbecestat (E2609) | BACE1 selective | 3.9 nM (IC50) | 46 nM (IC50) | 0.085 |
| Compound 2a | BACE2 selective | 42 nM (Ki) | 14.6 nM (Ki) | 2.88 |
| Compound 2d | Highly BACE2 selective | 5400 nM (Ki) | 0.031 nM (Ki) | ~174,000 |
| Compound 3l | Highly BACE2 selective | >800 nM (Ki) | 1.6 nM (Ki) | >500 |
| Compound 12 | BACE1 selective | 0.21 nM (Ki) | 50 nM (Ki) | 0.0042 |
Table 2: Potency and Selectivity of Various BACE Inhibitors. This table provides a comparative look at the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) of several inhibitors against BACE1 and BACE2, highlighting their selectivity profiles.[17][18][19]
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of BACE2 substrates and the effects of inhibitors.
In Vitro BACE2 Cleavage Assay (FRET-based)
This protocol describes a fluorogenic resonance energy transfer (FRET) assay to measure BACE2 activity in vitro.
Materials:
-
Recombinant human BACE2 enzyme
-
Fluorogenic peptide substrate (e.g., based on the Swedish APP mutation, with a fluorophore and a quencher)
-
Assay Buffer: 0.1 M Sodium Acetate, pH 4.0-4.5
-
BACE2 inhibitor of interest
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute recombinant BACE2 to the desired concentration (e.g., 100 nM) in cold Assay Buffer.[20]
-
Prepare a stock solution of the fluorogenic peptide substrate in DMSO and then dilute to the working concentration (e.g., 0-50 µM) in Assay Buffer.[20]
-
Prepare serial dilutions of the BACE2 inhibitor in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add 50 µL of Assay Buffer to background wells.
-
To experimental wells, add 48 µL of Assay Buffer.
-
Add 2 µL of the BACE2 inhibitor dilution or vehicle control to the appropriate wells.
-
Add 50 µL of the diluted BACE2 enzyme solution to all wells except the background wells.
-
-
Initiate Reaction:
-
Start the reaction by adding 2 µL of the β-secretase substrate to each well.[21]
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/490 nm) every 5-10 minutes for 1-2 hours.[21]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For inhibitor studies, plot V₀ against inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
-
Western Blot Analysis of TMEM27 Cleavage
This protocol is for detecting the C-terminal fragment (CTF) of TMEM27, which accumulates when BACE2 is inhibited.
Materials:
-
MIN6 cells or pancreatic islets
-
BACE2 inhibitor (e.g., Compound J or a selective inhibitor)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: anti-TMEM27 C-terminal antibody
-
Secondary Antibody: HRP-conjugated anti-species IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture MIN6 cells to ~80% confluency.
-
Treat cells with the BACE2 inhibitor or vehicle control for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and SDS-PAGE:
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% or 4-12% gradient SDS-PAGE gel.
-
-
Electrotransfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TMEM27 C-terminal antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.[22]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system. The TMEM27 CTF will appear as a band of ~22 kDa.[17]
-
Quantitative Secretome Analysis using SILAC
This protocol outlines a general workflow for identifying BACE2 substrates in the secretome of cultured cells using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Materials:
-
Cell line of interest (e.g., BACE2-expressing cells)
-
SILAC-compatible cell culture medium
-
"Heavy" and "light" stable isotope-labeled amino acids (e.g., ¹³C₆-Arg and ¹³C₆,¹⁵N₂-Lys; and ¹²C₆-Arg and ¹²C₆,¹⁴N₂-Lys)
-
BACE2 inhibitor or vehicle control
-
Serum-free medium
-
Centrifugal filter units (e.g., 3 kDa cutoff)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
SILAC Labeling:
-
Culture two populations of cells for at least 5-6 doublings in either "heavy" or "light" SILAC medium to achieve >98% incorporation of the labeled amino acids.
-
-
Cell Treatment:
-
Treat one population of cells (e.g., "heavy" labeled) with a BACE2 inhibitor and the other ("light" labeled) with vehicle control in serum-free medium for 24-48 hours.
-
-
Secretome Collection and Preparation:
-
Collect the conditioned media from both cell populations.
-
Remove cell debris by centrifugation.
-
Combine equal volumes of the "heavy" and "light" conditioned media.
-
Concentrate the combined secretome using centrifugal filter units.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the proteins in the concentrated secretome.
-
Digest the proteins into peptides using sequencing-grade trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant) to identify and quantify peptides and proteins.
-
Calculate the heavy/light (H/L) ratio for each identified protein. Proteins with a significantly increased H/L ratio are potential BACE2 substrates, as their shedding is inhibited in the presence of the BACE2 inhibitor.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving BACE2 can aid in understanding its physiological roles.
Signaling Pathways
References
- 1. Gene - PMEL [maayanlab.cloud]
- 2. Systematic Proteomic Analysis Identifies β-Site Amyloid Precursor Protein Cleaving Enzyme 2 and 1 (BACE2 and BACE1) Substrates in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of transmembrane protein 27 (TMEM27) in islet physiology and its potential use as a beta cell mass biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue expression of TMEM27 - Summary - The Human Protein Atlas [v18.proteinatlas.org]
- 5. researchgate.net [researchgate.net]
- 6. PMEL: A PIGMENT CELL-SPECIFIC MODEL FOR FUNCTIONAL AMYLOID FORMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 8. Dysregulation of Lymphatic Endothelial VEGFR3 Signaling in Disease [mdpi.com]
- 9. Molecular controls of lymphatic VEGFR3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Regulation of VEGFR3 signaling in lymphatic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BACE2 distribution in major brain cell types and identification of novel substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic proteomic analysis identifies β-site amyloid precursor protein cleaving enzyme 2 and 1 (BACE2 and BACE1) substrates in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BACE2, a β-secretase homolog, cleaves at the β site and within the amyloid-β region of the amyloid-β precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BACE1- and BACE2-expressing human cells: characterization of beta-amyloid precursor protein-derived catabolites, design of a novel fluorimetric assay, and identification of new in vitro inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
Bace2-IN-1 potential applications in Alzheimer's disease studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) is a transmembrane aspartic protease that has garnered significant interest in the field of Alzheimer's disease (AD) research. While its homolog, BACE1, is well-established as the primary β-secretase responsible for the amyloidogenic processing of amyloid precursor protein (APP) and subsequent generation of amyloid-beta (Aβ) peptides, the role of BACE2 is more complex and multifaceted.[1][2][3] This technical guide provides an in-depth overview of BACE2-IN-1, a potent and highly selective BACE2 inhibitor, and its potential applications in studying the nuanced role of BACE2 in AD pathogenesis.
BACE2 exhibits dual functionality in APP processing. Under certain conditions, particularly with specific APP mutations like the Flemish mutation, BACE2 can act as a β-secretase, contributing to Aβ production.[1] However, its primary physiological role appears to be that of a θ-secretase, cleaving within the Aβ domain of APP.[2][4] This latter action precludes the formation of full-length Aβ, suggesting a potential neuroprotective function.[5] Furthermore, BACE2 has been shown to degrade Aβ peptides, further highlighting its potential to mitigate amyloid pathology.[5][6] Given this dual nature, selective inhibition of BACE2 with tools like this compound is crucial to dissect its precise contribution to AD and to evaluate its therapeutic potential.
This compound: A Highly Selective Inhibitor
This compound is a potent inhibitor of BACE2 with a reported Ki value of 1.6 nM. A key advantage of this compound for research applications is its remarkable selectivity over BACE1, with a reported Ki of 815.1 nM for BACE1, representing a selectivity of over 500-fold. This high degree of selectivity allows for the specific interrogation of BACE2 function without the confounding effects of BACE1 inhibition.
Quantitative Data
The following table summarizes the key quantitative data for this compound and its differential effects on BACE1 and BACE2 activity. While specific data on the direct impact of this compound on Aβ levels from published studies is limited, the table includes hypothetical data based on the known function of BACE2 to illustrate its potential effects in a cellular assay.
| Parameter | Value | Enzyme | Notes |
| Ki | 1.6 nM | BACE2 | Potent inhibition of BACE2. |
| Ki | 815.1 nM | BACE1 | High selectivity over BACE1. |
| Selectivity (BACE1/BACE2) | >500-fold | - | Allows for specific targeting of BACE2. |
| Hypothetical IC50 (Aβ40 Reduction) | >10 µM | BACE2 | In a wild-type APP expressing cell line, selective BACE2 inhibition is not expected to significantly reduce Aβ40. |
| Hypothetical IC50 (Aβ42 Reduction) | >10 µM | BACE2 | In a wild-type APP expressing cell line, selective BACE2 inhibition is not expected to significantly reduce Aβ42. |
| Hypothetical Aβ40 Increase (Flemish Mutant APP) | ~20% at 1 µM | BACE2 | In a cell line expressing Flemish mutant APP, selective BACE2 inhibition might lead to an increase in Aβ40 due to the blockade of θ-secretase activity. |
| Hypothetical Aβ42 Increase (Flemish Mutant APP) | ~15% at 1 µM | BACE2 | In a cell line expressing Flemish mutant APP, selective BACE2 inhibition might lead to an increase in Aβ42. |
Signaling Pathways
The processing of APP by BACE1 and BACE2 involves distinct cleavage events that lead to different downstream products. Understanding these pathways is critical for interpreting the effects of selective BACE2 inhibition.
References
- 1. BACE2, a β-secretase homolog, cleaves at the β site and within the amyloid-β region of the amyloid-β precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - BACE2, a conditional β-secretase, contributes to Alzheimer’s disease pathogenesis [insight.jci.org]
- 5. Identification of BACE2 as an avid ß-amyloid-degrading protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of BACE2 as an avid ß-amyloid-degrading protease - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by BACE2 Inhibition: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) is a transmembrane aspartic protease with diverse physiological roles. While it shares homology with its well-studied counterpart, BACE1, a primary drug target in Alzheimer's disease, BACE2 exhibits distinct substrate specificity and cellular functions. Inhibition of BACE2 is being explored for therapeutic applications in type 2 diabetes and certain cancers. This technical guide provides a comprehensive overview of the cellular pathways modulated by BACE2 inhibition, with a focus on its key substrates: amyloid precursor protein (APP), transmembrane protein 27 (TMEM27), and premelanosome protein (PMEL). We present quantitative data on the effects of BACE2 inhibition, detailed experimental protocols for studying its activity, and visual representations of the associated signaling pathways to facilitate a deeper understanding of its therapeutic potential and biological implications.
BACE2 Substrates and Associated Cellular Pathways
BACE2's physiological functions are dictated by its cleavage of specific protein substrates, leading to the modulation of distinct cellular signaling pathways. The consequences of BACE2 inhibition are therefore best understood by examining its impact on these substrates.
Amyloid Precursor Protein (APP) Processing in Alzheimer's Disease
In the context of Alzheimer's disease, BACE2 has a complex and sometimes contradictory role in the processing of APP. Unlike BACE1, which is the primary β-secretase that cleaves APP to initiate the production of amyloid-β (Aβ) peptides, BACE2 predominantly cleaves APP at the θ-site within the Aβ domain.[1][2][3] This cleavage event precludes the formation of pathogenic Aβ peptides, suggesting a neuroprotective role for BACE2.[2][4] Overexpression of BACE2 has been shown to reduce Aβ production in cellular and animal models.[1][3]
However, under certain conditions, such as in the presence of specific APP mutations (e.g., Swedish, Flemish, Arctic) or with the binding of the chaperone protein clusterin, BACE2 can also cleave APP at the β-site, thereby contributing to Aβ generation.[1][3] This conditional β-secretase activity suggests that BACE2 inhibition could have context-dependent effects on Alzheimer's pathology.
Below is a diagram illustrating the dual role of BACE2 in APP processing.
TMEM27 Processing in Pancreatic β-cell Proliferation and Diabetes
In pancreatic β-cells, BACE2 is the primary sheddase of transmembrane protein 27 (TMEM27), a protein that promotes β-cell proliferation and function.[5][6][7] Cleavage of TMEM27 by BACE2 leads to its inactivation and subsequent degradation, thereby limiting β-cell mass.[5][8] Inhibition of BACE2 stabilizes TMEM27 on the cell surface, leading to enhanced β-cell proliferation and improved glucose homeostasis.[5][6] This makes BACE2 an attractive therapeutic target for type 2 diabetes.[9] BACE2 knockout mice exhibit increased β-cell mass and are protected from diet-induced obesity and insulin (B600854) resistance.[10][11]
The signaling pathway involving BACE2 and TMEM27 in pancreatic β-cells is depicted below.
PMEL Processing in Melanogenesis and Pigmentation
BACE2 plays a crucial role in pigmentation by processing the premelanosome protein (PMEL) in melanocytes.[12][13][14] PMEL must be cleaved to form amyloid fibrils that provide the structural scaffold for melanin (B1238610) deposition within melanosomes.[12][13][15] BACE2 is the key enzyme responsible for the cleavage of PMEL, initiating the formation of these functional amyloid fibrils.[12][14] Inhibition or genetic knockout of BACE2 impairs PMEL processing, leading to defective melanosome morphogenesis and a reduction in pigmentation, resulting in a lighter coat color in mice.[12][16][17]
The role of BACE2 in melanogenesis is illustrated in the following diagram.
Other BACE2 Substrates and Pathways
Proteomic studies have identified several other potential BACE2 substrates, suggesting its involvement in a wider range of cellular processes. These include:
-
Seizure 6-like proteins (SEZ6L and SEZ6L2): Enriched in pancreatic islets, their cleavage by BACE2 may have implications for islet cell function.[5][18]
-
Vascular Cell Adhesion Molecule 1 (VCAM1): An exclusive BACE2 substrate in glial cells, implicating BACE2 in neuroinflammatory responses.[17][19]
-
Delta/notch-like EGF repeat-containing transmembrane protein (DNER): Involved in Notch signaling, its cleavage by BACE2 in glial cells differs from its processing by BACE1 in neurons.[17]
-
Insulin Receptor (IR): BACE2 inhibition has been shown to affect IR trafficking and signaling in pancreatic β-cells.[20][21][22]
-
Vascular Endothelial Growth Factor Receptor 3 (VEGFR3): Cleavage by BACE2 attenuates its signaling, identifying a role for BACE2 in modulating this pathway.[23]
-
GABA(B) Receptor Subunit 2 (GABABR2): BACE2 inhibition in brain microvascular endothelial cells leads to increased endothelin-1 (B181129) production via a GABABR2/TGF-β2 pathway.[24][25]
-
Endothelial Nitric Oxide Synthase (eNOS): BACE2 deficiency impairs the expression and function of eNOS in brain endothelial cells.[26]
Quantitative Data on BACE2 Inhibition
The following tables summarize quantitative data from various studies on the effects of BACE2 inhibition or knockout.
Table 1: Effects of BACE2 Inhibition/Knockout on Substrate Processing
| Substrate | Model System | BACE2 Modulation | Effect | Quantitative Change | Citation(s) |
| APP (C99/Aβ) | APP Arctic mutation knock-in mice | BACE2 knockdown | Reduced C99 and Aβ accumulation | Not specified | [1] |
| TMEM27 | MIN6 cells | BACE2 overexpression | Increased shed TMEM27 | Not specified | [5] |
| PMEL | MNT1 melanoma cells | BACE2 siRNA | Increased Mβ fragment, decreased CTF | Not specified | [12][27] |
| VCAM1 | Bace1-/- glia | BACE inhibitor CpJ | Decreased shed VCAM1 | 64% decrease | [19] |
| VEGFR3 | Bace2 KO mice plasma | BACE2 knockout | Reduced VEGFR3 levels | ~8-fold reduction | [23] |
Table 2: Cellular and Physiological Effects of BACE2 Inhibition/Knockout
| Cellular/Physiological Process | Model System | BACE2 Modulation | Effect | Quantitative Change | Citation(s) |
| β-cell proliferation | MIN6 cells | BACE2 inhibitor | Increased proliferation | Not specified | [2] |
| Melanosome morphology | Bace2-/- mice RPE | BACE2 knockout | Less elongated melanosomes | Significant decrease in length/width ratio | [12] |
| Coat color | Bace2-/- mice | BACE2 knockout | Lighter coat color | Not specified | [12][16] |
| Glucose tolerance | hIAPP-Tg mice | BACE2 knockout | Improved glucose tolerance | Significant improvement | [28][29] |
| Body weight | BACE2 KO mice on HFD | BACE2 knockout | Exacerbated body weight gain | Not specified | [10] |
| Endothelin-1 (ET-1) release | Human BMECs | BACE2 siRNA | Increased ET-1 release | Not specified | [24][25] |
| Nitric oxide (NO) production | Human BMECs | BACE2 siRNA | Reduced NO production | Not specified | [26] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the cellular pathways modulated by BACE2 inhibition.
General Experimental Workflow
A typical workflow for studying the effects of BACE2 inhibition is outlined below.
References
- 1. JCI Insight - BACE2, a conditional β-secretase, contributes to Alzheimer’s disease pathogenesis [insight.jci.org]
- 2. BACE2: A Promising Neuroprotective Candidate for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE2, a conditional β-secretase, contributes to Alzheimer’s disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE2: A Promising Neuroprotective Candidate for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Proteomic Analysis Identifies β-Site Amyloid Precursor Protein Cleaving Enzyme 2 and 1 (BACE2 and BACE1) Substrates in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bace2 is a β cell-enriched protease that regulates pancreatic β cell function and mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 8. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BACE2 as a new diabetes target: a patent review (2010 - 2012) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BACE2 suppression in mice aggravates the adverse metabolic consequences of an obesogenic diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. BACE2 processes PMEL to form the melanosome amyloid matrix in pigment cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BACE2 processes PMEL to form the melanosome amyloid matrix in pigment cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. BACE2 distribution in major brain cell types and identification of novel substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Systematic proteomic analysis identifies β-site amyloid precursor protein cleaving enzyme 2 and 1 (BACE2 and BACE1) substrates in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BACE2 distribution in major brain cell types and identification of novel substrates | Life Science Alliance [life-science-alliance.org]
- 20. BACE2 plays a role in the insulin receptor trafficking in pancreatic ß-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] BACE2 plays a role in the insulin receptor trafficking in pancreatic ß-cells. | Semantic Scholar [semanticscholar.org]
- 22. journals.physiology.org [journals.physiology.org]
- 23. JCI - The Alzheimer’s disease–linked protease BACE2 cleaves VEGFR3 and modulates its signaling [jci.org]
- 24. researchgate.net [researchgate.net]
- 25. Inactivation of BACE2 stimulates release of endothelin-1 from human brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. BACE2 deficiency impairs expression and function of endothelial nitric oxide synthase in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pnas.org [pnas.org]
- 28. BACE2 suppression promotes β-cell survival and function in a model of type 2 diabetes induced by human islet amyloid polypeptide overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. BioKB - Publication [biokb.lcsb.uni.lu]
Methodological & Application
BACE2-IN-1 In Vitro Enzyme Inhibition Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) is a transmembrane aspartyl protease and a close homolog of BACE1. While BACE1 is a primary therapeutic target for Alzheimer's disease due to its role in the production of amyloid-beta (Aβ) peptides, BACE2 has emerged as a target for type 2 diabetes. BACE2 has been shown to cleave substrates such as Tmem27, which is involved in pancreatic β-cell mass, and islet amyloid polypeptide (IAPP), the aggregation of which is a pathological feature of type 2 diabetes. BACE2-IN-1 is a potent and highly selective inhibitor of BACE2, making it a valuable tool for studying the physiological functions of this enzyme and for the development of potential therapeutics. This document provides a detailed protocol for an in vitro enzyme inhibition assay for BACE2 using this compound.
Mechanism of Action of this compound
This compound is a highly selective inhibitor of the BACE2 enzyme.[1][2][3] It exerts its inhibitory effect by binding to the active site of the BACE2 protease, thereby preventing the cleavage of its physiological substrates. The high selectivity of this compound for BACE2 over BACE1 is a critical feature, allowing for the specific investigation of BACE2 function without confounding effects from BACE1 inhibition.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound are summarized in the table below. The data is presented as the inhibitor constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Compound | Target | K_i_ (nM) | Selectivity (over BACE1) |
| This compound | BACE2 | 1.6 | >500-fold |
| This compound | BACE1 | 815.1 | - |
Data sourced from MedChemExpress and Axon Medchem.[1][3]
Experimental Protocols
This section details the in vitro enzyme inhibition assay protocol for determining the inhibitory activity of this compound against recombinant human BACE2. The assay is based on the cleavage of a fluorogenic peptide substrate, where the resulting fluorescence is proportional to the enzyme activity.
Materials and Reagents
-
Recombinant Human BACE2 (e.g., R&D Systems, Cat# 4097-ASB or similar)
-
BACE2 Fluorogenic Substrate: Mca-SEVNLDAEFK-Dnp (Mca = (7-Methoxycoumarin-4-yl)acetyl; Dnp = 2,4-Dinitrophenyl) or Mca-KPLGL-Dpa-AR-NH2 (Dpa = N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl)
-
This compound (e.g., MedChemExpress, Cat# HY-136742 or similar)
-
Assay Buffer: 0.1 M Sodium Acetate, pH 4.0 or 75 mM Tris, 1 M NaCl, pH 7.5
-
Dimethyl Sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 320-340 nm and 405-420 nm, respectively.
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
-
Recombinant Human BACE2: Reconstitute the lyophilized enzyme in the recommended buffer to a stock concentration (e.g., 100 µg/mL). Aliquot and store at -80°C. On the day of the assay, dilute the enzyme to the final working concentration (e.g., 2 ng/µL) in cold Assay Buffer.[4]
-
BACE2 Fluorogenic Substrate: Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM). Protect from light and store at -20°C. On the day of the assay, dilute the substrate to the final working concentration (e.g., 50 µM) in Assay Buffer.[4]
-
This compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C. Prepare serial dilutions of this compound in Assay Buffer to the desired final concentrations for the inhibition curve.
Assay Procedure
-
Plate Setup:
-
Blank wells: 50 µL Assay Buffer + 50 µL Substrate solution.
-
Control wells (100% activity): 50 µL of diluted BACE2 enzyme + 50 µL of Assay Buffer (with DMSO at the same final concentration as the inhibitor wells).
-
Inhibitor wells: 50 µL of diluted BACE2 enzyme + 50 µL of diluted this compound solution at various concentrations.
-
-
Reaction Initiation: Add 50 µL of the diluted BACE2 enzyme to the control and inhibitor wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Start: Start the enzymatic reaction by adding 50 µL of the diluted fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode for at least 5 minutes, or as a single endpoint reading after a further incubation period (e.g., 30-60 minutes) at 37°C.[4] Use an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of BACE2 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence_Inhibitor / Fluorescence_Control)] x 100
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizations
BACE2 Signaling Pathway and Inhibition
Caption: BACE2 cleaves substrates like APP, Tmem27, and IAPP. This compound inhibits this activity.
Experimental Workflow for BACE2 Inhibition Assay
Caption: Workflow for the in vitro BACE2 enzyme inhibition assay.
References
Application Notes and Protocols: Preparation of Bace2-IN-1 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution and preparation of a stock solution of Bace2-IN-1, a highly selective inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2). Accurate preparation of this stock solution is critical for ensuring reproducible and reliable results in experimental settings, particularly in research related to Type 2 Diabetes.[1]
Physicochemical Properties and Solubility
This compound is a solid, white to off-white compound.[1] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₃₈F₃N₃O₃ | [1] |
| Molecular Weight | 617.70 g/mol | [1] |
| Appearance | Solid, white to off-white | [1] |
| Solubility in DMSO | 62 mg/mL (100.37 mM) | [1] |
Note on Solubility: The dissolution of this compound in DMSO may require ultrasonication and warming to achieve the specified concentration.[1] It is also crucial to use a fresh, anhydrous grade of Dimethyl Sulfoxide (DMSO), as its hygroscopic nature can negatively affect the solubility of the compound.[1]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for creating working solutions for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM × 1 mL × 617.70 g/mol / 1000 = 6.177 mg
-
-
-
Weigh the this compound powder:
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh out approximately 6.18 mg of this compound powder and add it to the tared tube. Record the exact mass.
-
-
Add DMSO to the powder:
-
Based on the actual mass of this compound weighed, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 617.70 ( g/mol )] / 10 (mM)
-
-
Carefully add the calculated volume of fresh, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Tightly cap the microcentrifuge tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also aid dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and Store:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[1] For short-term storage (up to 1 month), -20°C is suitable.[1]
-
Workflow for this compound Stock Solution Preparation
Caption: Workflow for the preparation of this compound stock solution.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle the this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
References
Bace2-IN-1: Recommended Storage and Application Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the highly selective Bace2 inhibitor, Bace2-IN-1. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Compound Storage
Proper storage of this compound is essential to prevent degradation and maintain its inhibitory activity. The recommended storage conditions are as follows:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Quantitative Data
This compound is a potent and highly selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 2 (BACE2). Its inhibitory activity has been quantified and compared with its effect on the homologous enzyme BACE1.
| Compound | Target | K_i_ (nM) | Selectivity (over BACE1) |
| This compound | BACE2 | 1.6[1] | ~500-fold[1] |
| BACE1 | 815.1[1] |
Signaling Pathways and Experimental Workflows
BACE2-mediated Tmem27 Cleavage Pathway
BACE2 plays a significant role in pancreatic β-cell function by cleaving the transmembrane protein Tmem27, a process implicated in the regulation of β-cell mass and insulin (B600854) secretion. Inhibition of BACE2 by compounds like this compound can prevent this cleavage, potentially preserving β-cell function. This makes this compound a valuable tool for research into Type 2 Diabetes.
Experimental Workflow: In Vitro BACE2 Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory potential of this compound against the BACE2 enzyme in a cell-free system.
Experimental Protocols
In Vitro BACE2 Inhibition Assay (Cell-Free)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-free enzymatic assay.
Materials and Reagents:
-
Recombinant human BACE2 enzyme
-
Fluorogenic BACE2 substrate (e.g., a peptide with a fluorophore and a quencher)
-
This compound
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add 20 µL of the diluted this compound or vehicle control (assay buffer with DMSO) to each well.
-
Add 20 µL of the BACE2 enzyme solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 20 µL of the BACE2 substrate solution to each well to start the enzymatic reaction.
-
-
Signal Detection:
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths for the chosen fluorogenic substrate. Readings should be taken at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear phase of the fluorescence increase over time.
-
Determine the percentage of BACE2 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cell-Based BACE2 Activity Assay
This protocol outlines a method to assess the effect of this compound on BACE2 activity within a cellular context.
Materials and Reagents:
-
Cell line expressing BACE2 and a BACE2 substrate (e.g., HEK293 cells co-transfected with BACE2 and Tmem27)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer
-
Antibodies for Western blotting (anti-BACE2, anti-Tmem27 C-terminal fragment)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells under standard conditions.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Collect the cell lysates and determine the protein concentration.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the C-terminal fragment of the BACE2 substrate (to detect cleavage) and for BACE2 (as a loading control).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
-
Data Analysis:
-
Quantify the band intensities for the cleaved substrate fragment and normalize them to the BACE2 levels.
-
Compare the levels of the cleaved fragment in the this compound-treated cells to the vehicle-treated cells to determine the extent of BACE2 inhibition.
-
References
Application Notes and Protocols for Investigating Bace2-IN-1 in Insulin Secretion Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the effect of Bace2-IN-1, a selective inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2), on insulin (B600854) secretion from pancreatic β-cells.
Introduction
Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) is a protease that has been identified as a key regulator of pancreatic β-cell function and mass.[1] Inhibition of BACE2 has been shown to increase β-cell mass and improve glucose homeostasis by enhancing insulin levels.[1] BACE2 is also involved in the trafficking of insulin receptors within pancreatic β-cells.[2][3][4] this compound is a potent and highly selective inhibitor of BACE2, making it a valuable tool for studying the role of this enzyme in insulin secretion and as a potential therapeutic agent for type 2 diabetes.[5]
Studies have demonstrated that the suppression of BACE2 promotes the survival and function of β-cells.[6][7] Furthermore, BACE2 plays a role in the processing of pro-islet amyloid polypeptide (IAPP), and its inhibition can modulate IAPP secretion, potentially leading to improved glucose tolerance.[6][8][9][10]
This document provides detailed protocols for both static and dynamic insulin secretion assays to characterize the effects of this compound.
Data Presentation
Table 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay Data
| Treatment Group | Glucose (mM) | Insulin Secreted (ng/islet/h) | Insulin Content (ng/islet) | Fold Increase in Secretion |
| Vehicle Control | 2.8 | |||
| Vehicle Control | 16.7 | |||
| This compound (X µM) | 2.8 | |||
| This compound (X µM) | 16.7 | |||
| This compound (Y µM) | 2.8 | |||
| This compound (Y µM) | 16.7 |
Table 2: Dynamic Glucose-Stimulated Insulin Secretion (Perifusion) Assay Data
| Time (min) | Glucose (mM) | Vehicle Control Insulin (ng/islet/min) | This compound (X µM) Insulin (ng/islet/min) |
| 0-10 | 2.8 | ||
| 10-20 | 16.7 | ||
| 20-30 | 2.8 | ||
| 30-40 | 16.7 + this compound | ||
| 40-50 | 2.8 |
Experimental Protocols
Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines the steps to measure insulin secretion from isolated pancreatic islets in a static incubation.[11][12][13][14][15]
Materials:
-
Isolated pancreatic islets (rodent or human)
-
Culture medium (e.g., RPMI-1640)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
This compound
-
Glucose solutions (2.8 mM and 16.7 mM in KRB)
-
Acid-ethanol solution (1.5% HCl in 70% ethanol)
-
Insulin ELISA kit
Procedure:
-
Islet Preparation:
-
Culture isolated islets overnight to allow for recovery.
-
Handpick islets of similar size for each experimental group.
-
-
Pre-incubation:
-
Place 10-15 size-matched islets into each well of a 24-well plate.
-
Wash the islets with KRB buffer containing 2.8 mM glucose.
-
Pre-incubate the islets in KRB with 2.8 mM glucose for 1-2 hours at 37°C to allow them to equilibrate to a basal secretory state.
-
-
Incubation:
-
Remove the pre-incubation buffer.
-
Add KRB buffer containing either 2.8 mM glucose (basal) or 16.7 mM glucose (stimulatory) to the respective wells.
-
For inhibitor-treated groups, add this compound to the desired final concentration in both the basal and stimulatory glucose buffers. Include a vehicle control group.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well. This contains the secreted insulin.
-
Store the supernatant at -20°C until the insulin assay is performed.
-
-
Insulin Content Measurement:
-
To measure the total insulin content, lyse the islets in each well by adding acid-ethanol solution.
-
Incubate at -20°C overnight.
-
Centrifuge the lysate and collect the supernatant.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants (secreted insulin) and the acid-ethanol extracts (insulin content) using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the amount of secreted insulin to the total insulin content for each well.
-
Calculate the fold increase in insulin secretion by dividing the value from the high glucose condition by the value from the low glucose condition.
-
Protocol 2: Dynamic Glucose-Stimulated Insulin Secretion (Perifusion) Assay
This protocol describes a more physiologically relevant method to assess β-cell function by measuring insulin release in response to changing glucose concentrations over time.[16][17][18][19]
Materials:
-
Isolated pancreatic islets
-
Perifusion system (e.g., Biorep Perifusion System)
-
KRB buffer with 0.1% BSA
-
This compound
-
Glucose solutions (2.8 mM and 16.7 mM in KRB)
-
Fraction collector
-
Insulin ELISA kit
Procedure:
-
System Setup:
-
Prepare the perifusion system according to the manufacturer's instructions.
-
Equilibrate the system with KRB buffer containing 2.8 mM glucose at a constant flow rate (e.g., 100 µL/min) and maintain the temperature at 37°C.
-
-
Islet Loading:
-
Load a group of size-matched islets (typically 50-100) into each chamber of the perifusion system.
-
-
Basal Secretion:
-
Perifuse the islets with KRB containing 2.8 mM glucose for at least 30-60 minutes to establish a stable basal insulin secretion rate.
-
Begin collecting fractions at regular intervals (e.g., every 1-5 minutes).
-
-
Stimulation:
-
Switch the perifusion buffer to KRB containing 16.7 mM glucose to stimulate insulin secretion.
-
Continue collecting fractions to capture the first and second phases of insulin release.
-
-
Inhibitor Treatment:
-
To test the effect of this compound, introduce the inhibitor into the perifusion buffer at the desired concentration during either the basal or stimulatory glucose phase.
-
A typical experiment might involve a sequence of low glucose, high glucose, a return to low glucose, and then high glucose with the inhibitor.
-
-
Sample Collection and Analysis:
-
Store the collected fractions at -20°C.
-
Measure the insulin concentration in each fraction using an insulin ELISA kit.
-
-
Data Analysis:
-
Plot the insulin secretion rate (ng/islet/min) against time.
-
Calculate key parameters such as basal secretion, first-phase peak, second-phase plateau, and total insulin secreted.
-
Compare the secretion profiles between the control and this compound treated groups.
-
Mandatory Visualizations
Caption: Experimental workflow for insulin secretion assays.
Caption: BACE2 signaling in insulin secretion.
References
- 1. Bace2 is a β cell-enriched protease that regulates pancreatic β cell function and mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BACE2 plays a role in the insulin receptor trafficking in pancreatic ß-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] BACE2 plays a role in the insulin receptor trafficking in pancreatic ß-cells. | Semantic Scholar [semanticscholar.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BACE2 suppression promotes β-cell survival and function in a model of type 2 diabetes induced by human islet amyloid polypeptide overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 9. Identification of Human Islet Amyloid Polypeptide as a BACE2 Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Human Islet Amyloid Polypeptide as a BACE2 Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Static insulin secretion analysis of isolated islets [protocols.io]
- 12. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Dynamic Glucose-Stimulated Insulin Secretion using Biorep Perifusion Machine (ver peri4.2) - Human or Mouse... [protocols.io]
- 19. Dynamic insulin secretion [bio-protocol.org]
Application Note: Assessing the Compatibility and Inhibitory Activity of Bace2-IN-1 with Fluorogenic BACE2 Enzymatic Activity Assay Kits
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) is a transmembrane aspartic protease that has emerged as a therapeutic target for Type 2 Diabetes. The development and screening of BACE2 inhibitors are crucial for advancing novel treatments. Bace2-IN-1 is a potent and highly selective inhibitor of BACE2, with a reported Ki value of 1.6 nM.[1] Fluorogenic enzymatic activity assays, particularly those based on Förster Resonance Energy Transfer (FRET), are widely used for inhibitor screening due to their sensitivity and high-throughput capabilities.[2]
This application note provides a comprehensive guide to assessing the compatibility of this compound with commercially available BACE2 enzymatic activity assay kits. It includes detailed protocols for preparing the inhibitor, evaluating potential assay interference, and determining its half-maximal inhibitory concentration (IC50).
This compound and BACE2 Assay Principle
This compound is a small molecule inhibitor known for its high selectivity for BACE2 over its homolog BACE1.[1] It is typically supplied as a solid and is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).
Most fluorogenic BACE2 assay kits utilize a FRET-based substrate. This substrate is a peptide containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by active BACE2, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured. The rate of fluorescence increase is directly proportional to BACE2 activity.
Compatibility Assessment of this compound with Assay Kit Components
The compatibility of this compound with typical BACE2 assay kit components is crucial for obtaining accurate and reliable data. The following table summarizes the key components and considerations.
| Component | Typical Formulation | This compound Compatibility & Considerations |
| BACE2 Enzyme | Recombinant human BACE2 in a buffered solution. | Compatible. this compound is a direct inhibitor of the enzyme's active site. |
| BACE2 Substrate | FRET peptide with a fluorophore (e.g., HiLyte™ Fluor 488) and a quencher (e.g., QXL® 520).[2] | Compatible. The inhibitor does not directly interact with the substrate. |
| Assay Buffer | Typically a sodium acetate (B1210297) buffer at an acidic pH (e.g., pH 4.5) to ensure optimal BACE2 activity.[3] | Compatible. Ensure the final DMSO concentration from the inhibitor stock solution is kept low (typically ≤1%) to avoid affecting enzyme activity. |
| Stop Solution | May be included to terminate the enzymatic reaction. | Compatible. The stop solution typically denatures the enzyme, which does not interfere with the inhibitor's prior action. |
| Inhibitor Solvent | User-provided (typically DMSO). | Compatible. this compound is readily soluble in DMSO.[1] A vehicle control with the same final DMSO concentration must be included in all experiments. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Dissolve this compound: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO. Gentle warming or vortexing may be required to ensure complete dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1]
Protocol for Assessing Autofluorescence of this compound
It is essential to determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of the assay, as this can lead to false-positive results.
-
Prepare a dilution series of this compound: In a 96-well black microplate, prepare a serial dilution of this compound in the assay buffer to cover the concentration range that will be used for the IC50 determination.
-
Prepare Controls: Include wells with assay buffer only (blank) and wells with the assay buffer containing the highest concentration of DMSO used in the dilution series (vehicle control).
-
Omit Enzyme and Substrate: Do not add the BACE2 enzyme or the FRET substrate to these wells.
-
Measure Fluorescence: Read the fluorescence of the plate using the same excitation and emission wavelengths as the main enzymatic assay (e.g., Ex/Em = 490/520 nm for a HiLyte™ Fluor 488-based substrate).[2]
-
Analyze Data: If the fluorescence intensity of the this compound containing wells is significantly higher than the vehicle control, the compound is autofluorescent and may require the use of alternative assay formats or data correction methods.
Protocol for IC50 Determination of this compound
This protocol outlines the steps to determine the IC50 value of this compound using a generic fluorogenic BACE2 assay kit.
-
Prepare Reagents:
-
Thaw all kit components and bring them to room temperature before use.
-
Prepare the BACE2 working solution by diluting the enzyme in the assay buffer to the recommended concentration. Keep the diluted enzyme on ice.
-
Prepare the BACE2 substrate working solution by diluting the substrate in the assay buffer as per the kit's instructions.
-
Prepare a serial dilution of the this compound stock solution in the assay buffer. A common starting point is a 10-point, 3-fold serial dilution.
-
-
Set up the Assay Plate (96-well black plate):
-
Blank wells (No Enzyme): Add assay buffer and substrate.
-
Vehicle Control wells (100% Activity): Add diluted BACE2 enzyme, assay buffer with the highest final DMSO concentration, and substrate.
-
Inhibitor wells: Add diluted BACE2 enzyme and the corresponding serial dilutions of this compound.
-
Positive Control wells (Optional but Recommended): Add diluted BACE2 enzyme and a known BACE2 inhibitor provided with the kit or from another source.
-
-
Pre-incubation:
-
Add the diluted BACE2 enzyme to the vehicle control and inhibitor wells.
-
Add the corresponding this compound dilutions or vehicle (DMSO in assay buffer) to the respective wells.
-
Mix gently and pre-incubate the plate for 10-15 minutes at the recommended assay temperature (e.g., 37°C).
-
-
Initiate the Reaction:
-
Add the BACE2 substrate working solution to all wells to start the enzymatic reaction.
-
Mix the plate gently for 30 seconds.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence intensity kinetically (e.g., every 5 minutes for 30-60 minutes) or as an endpoint reading after a fixed incubation time (e.g., 60 minutes), protecting the plate from light. Use the excitation and emission wavelengths specified by the assay kit manufacturer.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Signal of Inhibitor Well / Signal of Vehicle Control Well)] x 100
-
Plot the % Inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Caption: Mechanism of BACE2 inhibition by this compound in a FRET-based assay.
References
Application Notes and Protocols for Studying Beta-Cell Proliferation with Bace2-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Bace2-IN-1, a selective inhibitor of Beta-site Amyloid Precursor Protein Cleaving Enzyme 2 (BACE2), to study pancreatic beta-cell proliferation.
Introduction
Decreased beta-cell mass and function are hallmarks of type 2 diabetes.[1] Identifying compounds that can promote beta-cell proliferation is a key therapeutic strategy. BACE2 is a protease enriched in pancreatic beta-cells that has been identified as a negative regulator of beta-cell proliferation.[1] It functions by cleaving and inactivating the transmembrane protein Tmem27, which is known to stimulate beta-cell growth and insulin (B600854) secretion.[1][2][3]
This compound is a highly selective and potent inhibitor of BACE2 with a Ki value of 1.6 nM.[4] By inhibiting BACE2, this compound is expected to prevent the cleavage of Tmem27, thereby increasing its levels and promoting beta-cell proliferation and function.[1][2] These notes provide the theoretical framework and practical protocols for investigating the effects of this compound on beta-cell proliferation in vitro.
Key Signaling Pathway
The primary signaling pathway involves the regulation of Tmem27 by BACE2. Inhibition of BACE2 with this compound leads to an accumulation of Tmem27 on the beta-cell surface, which in turn is believed to activate downstream signaling cascades that promote cell cycle entry and proliferation.
Caption: BACE2-Tmem27 signaling pathway in beta-cells.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a representative experiment studying the effect of this compound on beta-cell proliferation. This data is for illustrative purposes and should be determined experimentally.
| Treatment Group | Concentration (nM) | Proliferation Index (% of Control) | Insulin Secretion (Fold Change) |
| Vehicle Control (DMSO) | - | 100 ± 5 | 1.0 ± 0.1 |
| This compound | 1 | 120 ± 7 | 1.2 ± 0.2 |
| This compound | 10 | 180 ± 12 | 1.8 ± 0.3 |
| This compound | 100 | 250 ± 15 | 2.5 ± 0.4 |
| Positive Control (e.g., Harmine) | 10,000 | 300 ± 20 | 3.0 ± 0.5 |
Experimental Protocols
Protocol 1: In Vitro Beta-Cell Proliferation Assay using EdU Incorporation and Flow Cytometry
This protocol details the steps to measure beta-cell proliferation in response to this compound treatment using the nucleoside analog EdU (5-ethynyl-2'-deoxyuridine), which is incorporated into newly synthesized DNA.
Materials:
-
Pancreatic islets (rodent or human) or beta-cell lines (e.g., MIN6, INS-1E)
-
This compound (MedChemExpress)[4]
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
EdU labeling reagent (e.g., Click-iT™ EdU Flow Cytometry Assay Kit)
-
Accutase solution for cell dissociation[5]
-
Fixation and permeabilization buffers
-
Fluorophore-conjugated anti-insulin antibody
-
Flow cytometer
Experimental Workflow:
Caption: Workflow for beta-cell proliferation analysis.
Detailed Steps:
-
Cell Culture and Treatment:
-
Culture pancreatic islets or beta-cell lines under standard conditions.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 48-72 hours). Include a positive control for proliferation if available.[6]
-
-
EdU Labeling:
-
During the final hours of treatment (e.g., 24 hours), add EdU to the culture medium at a final concentration of 10 µM.
-
-
Cell Preparation:
-
Staining and Analysis:
-
Follow the manufacturer's protocol for the Click-iT™ EdU Flow Cytometry Assay Kit to fix, permeabilize, and detect EdU incorporation.[5][7]
-
Following EdU detection, stain the cells with a fluorophore-conjugated anti-insulin antibody to identify the beta-cell population.
-
Analyze the cells using a flow cytometer. Proliferation is quantified as the percentage of EdU-positive cells within the insulin-positive (beta-cell) population.[5]
-
Protocol 2: High-Content Imaging for Beta-Cell Proliferation
This protocol is suitable for a higher throughput analysis and provides multi-parametric information.[6]
Materials:
-
384-well imaging plates
-
Dispersed islet cells or beta-cell lines
-
This compound
-
EdU or BrdU labeling reagent
-
Primary antibodies: anti-insulin, anti-EdU/BrdU
-
Fluorophore-conjugated secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system and analysis software
Procedure:
-
Cell Plating: Seed dispersed islet cells or a beta-cell line into a 384-well plate.[6]
-
Compound Treatment: Treat cells with a concentration gradient of this compound using an automated liquid handler.
-
Proliferation Labeling: Add EdU or BrdU to the wells for a defined period (e.g., 24 hours).
-
Immunofluorescence Staining:
-
Fix, permeabilize, and block the cells.
-
Perform staining for the proliferation marker (EdU/BrdU), insulin, and nuclei (DAPI).
-
-
Image Acquisition: Acquire images using an automated high-content microscopy platform.[6]
-
Image Analysis:
-
Use image analysis software to identify individual cells based on the nuclear stain.
-
Segment the cell population into beta-cells (insulin-positive) and non-beta-cells (insulin-negative).
-
Quantify the number of proliferating (EdU/BrdU-positive) cells within the beta-cell population.
-
This method also allows for the quantification of insulin intensity and cell counts.[6]
-
Concluding Remarks
The protocols outlined provide a robust framework for investigating the pro-proliferative effects of this compound on pancreatic beta-cells. By selectively inhibiting BACE2, this compound offers a valuable tool for dissecting the molecular mechanisms governing beta-cell mass regulation and for the potential development of novel therapeutics for type 2 diabetes. Researchers should optimize inhibitor concentrations and treatment durations for their specific cell model.
References
- 1. Bace2 is a β cell-enriched protease that regulates pancreatic β cell function and mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BACE2: A Promising Neuroprotective Candidate for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measurement of pancreatic islet beta-cell proliferation by flow cytometry [protocols.io]
- 6. A multi-parametric high throughput assay for detecting beta-cell proliferation in dispersed primary islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of pancreatic islet beta-cell proliferation by flow cytometry â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
Application Notes and Protocols for Tmem27 Level Assessment Post Bace2-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the levels of Transmembrane protein 27 (Tmem27) using Western blot analysis following treatment with the selective β-site amyloid precursor protein cleaving enzyme 2 (Bace2) inhibitor, Bace2-IN-1. This protocol is intended for researchers in cell biology, diabetes, and neuroscience investigating the Bace2-Tmem27 signaling pathway.
Introduction
Transmembrane protein 27 (Tmem27), also known as collectrin, is a type I transmembrane protein predominantly expressed in the kidney proximal tubules and pancreatic β-cells.[1][2] Bace2, a close homolog of Bace1, has been identified as the primary sheddase of Tmem27.[3][4] The cleavage of Tmem27 by Bace2 results in the shedding of its ectodomain and subsequent degradation of the C-terminal fragment, leading to a reduction in full-length Tmem27 at the cell surface.[2][5] This proteolytic processing has significant physiological implications, particularly in the regulation of pancreatic β-cell mass and function.[6][7] Inhibition of Bace2 is therefore a promising therapeutic strategy for conditions like type 2 diabetes, as it is expected to increase the levels of functional, full-length Tmem27.[8][9]
This compound is a highly selective and potent inhibitor of Bace2, with a Ki value of 1.6 nM and over 500-fold selectivity against Bace1.[10][11][12] This makes it an excellent tool for studying the specific roles of Bace2 in cellular pathways. This document outlines a comprehensive Western blot protocol to quantify the change in Tmem27 levels in response to this compound treatment.
Signaling Pathway and Experimental Rationale
Bace2 negatively regulates Tmem27 levels through proteolytic cleavage. By inhibiting Bace2 with this compound, the cleavage of Tmem27 is blocked, leading to an accumulation of the full-length protein. This can be detected by an increase in the corresponding band intensity on a Western blot.
Experimental Data Summary
The following table summarizes expected quantitative outcomes based on the mechanism of action of Bace2 inhibitors on Tmem27 levels.
| Treatment Group | This compound Concentration | Expected Full-Length Tmem27 Level (relative to control) | Expected Cleaved Tmem27 Fragment Level (relative to control) |
| Vehicle Control (DMSO) | 0 µM | 1.0 | 1.0 |
| This compound | 1 µM | Increased | Decreased |
| This compound | 5 µM | Significantly Increased | Significantly Decreased |
| This compound | 10 µM | Maximally Increased | Minimally Detected |
Detailed Experimental Protocol
This protocol is optimized for cultured cells, such as MIN6 pancreatic β-cells, which are known to express both Bace2 and Tmem27.
Materials and Reagents
-
Cell Line: MIN6 cells (or other relevant cell line expressing Tmem27 and Bace2)
-
Culture Medium: DMEM, high glucose, supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol
-
Inhibitor: this compound (MedChemExpress or similar)[10]
-
Vehicle: DMSO
-
Lysis Buffer: RIPA buffer containing protease and phosphatase inhibitor cocktails
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast 4-12% Bis-Tris gels
-
Transfer Membrane: PVDF membrane (0.45 µm)
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibody: Anti-Tmem27/Collectrin antibody (e.g., Proteintech 82853-2-RR, 1:10000 dilution; Abcam ab200664, 1:1000 dilution)[1][13]
-
Loading Control Antibody: Anti-GAPDH or Anti-β-actin antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Plate MIN6 cells in 6-well plates and grow to 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 16-24 hours. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer system.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Tmem27 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1][2][5]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control protein (e.g., GAPDH or β-actin).
-
-
Data Analysis:
Troubleshooting
-
No or weak Tmem27 signal: Ensure the cell line expresses Tmem27. Check antibody dilution and incubation times. Confirm efficient protein transfer.
-
High background: Increase the number and duration of wash steps. Optimize the blocking buffer concentration and incubation time.
-
Multiple bands: Tmem27 can be glycosylated, which may result in a smear or multiple bands.[2][14][15] Deglycosylation experiments can confirm this. The full-length protein is expected around 46 kDa.[1][2]
By following this detailed protocol, researchers can effectively investigate the impact of Bace2 inhibition on Tmem27 levels, providing valuable insights into the therapeutic potential of targeting the Bace2-Tmem27 axis.
References
- 1. TMEM27 antibody (82853-2-RR) | Proteintech [ptglab.com]
- 2. TMEM27 antibody (14571-1-AP) | Proteintech [ptglab.com]
- 3. BACE2 distribution in major brain cell types and identification of novel substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMEM27 antibody (19207-1-AP) | Proteintech [ptglab.com]
- 6. Biological Mechanism-based Neurology and Psychiatry: A BACE1/2 and Downstream Pathway Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BACE2: A Promising Neuroprotective Candidate for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Tmem27 antibody [EPR17748] (ab200664) | Abcam [abcam.com]
- 14. The role of transmembrane protein 27 (TMEM27) in islet physiology and its potential use as a beta cell mass biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of BACE2 Substrates Using Bace2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) is a type I transmembrane aspartic protease and a close homolog of BACE1. While BACE1 is a primary therapeutic target in Alzheimer's disease due to its role in the production of amyloid-beta peptides, BACE2 has distinct and critical physiological functions.[1] Notably, BACE2 is highly expressed in pancreatic β-cells and plays a significant role in regulating β-cell mass and function, making it a potential target for type 2 diabetes therapies.[2][3] BACE2 has also been implicated in the non-amyloidogenic processing of amyloid precursor protein (APP), suggesting a neuroprotective role.[4][5]
The identification of BACE2 substrates is crucial for elucidating its biological functions and for understanding the potential on- and off-target effects of BACE-targeting therapeutics. Bace2-IN-1 is a highly selective and potent inhibitor of BACE2, with a Ki value of 1.6 nM, offering a valuable tool for such investigations. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) and validation of BACE2 substrates.
Data Presentation: Known and Potential BACE2 Substrates
The following tables summarize quantitative data from proteomic studies aimed at identifying BACE2 substrates. These studies typically involve the use of BACE2 inhibitors, like this compound, or genetic knockout models.
Table 1: Validated BACE2 Substrates in Pancreatic β-Cells
| Substrate | Description | Fold Change upon BACE2 Inhibition/KO | Method of Detection | Reference |
| TMEM27 | Transmembrane Protein 27 | Increased cell surface expression | Western Blot, Mass Spectrometry | [2][6] |
| SEZ6L | Seizure 6-Like Protein | Shedding abolished in BACE2 KO | Western Blot, Mass Spectrometry | [3] |
| SEZ6L2 | Seizure 6-Like Protein 2 | Shedding abolished in BACE2 KO | Western Blot, Mass Spectrometry | [3] |
| SORT1 | Sortilin | Putative substrate | Mass Spectrometry | [6] |
| IAPP | Islet Amyloid Polypeptide | Putative substrate | --- | [7] |
Table 2: BACE2 Substrate Candidates Identified in Brain and Cerebrospinal Fluid (CSF)
| Substrate Candidate | Description | Log2 Fold Change (dKO/Bace1-/-) | p-value | Method of Detection | Reference |
| VCAM1 | Vascular Cell Adhesion Molecule 1 | -0.64 (inhibition) | <0.05 | Mass Spectrometry, Western Blot | [8] |
| DNER | Delta and Notch-like EGF-related Receptor | -0.8 (inhibition) | <0.05 | Mass Spectrometry, Western Blot | [8] |
| FGFR1 | Fibroblast Growth Factor Receptor 1 | -0.7 (inhibition) | <0.05 | Mass Spectrometry | [8] |
| PLXDC2 | Plexin Domain Containing 2 | -0.5 (inhibition) | <0.05 | Mass Spectrometry | [8] |
| LRRN1 | Leucine Rich Repeat Neuronal 1 | -0.51 | <0.05 | Mass Spectrometry | [8] |
| CNTN2 | Contactin 2 | -0.31 | <0.05 | Mass Spectrometry | [8] |
| PTPRN2 | Protein Tyrosine Phosphatase, Receptor Type N2 | -0.42 | <0.05 | Mass Spectrometry | [8] |
Experimental Protocols
Protocol 1: High-Throughput Screening for BACE2 Substrates using Quantitative Proteomics
This protocol outlines a high-throughput method for identifying BACE2 substrates in a cellular context using this compound and quantitative mass spectrometry.
1. Cell Culture and Treatment:
- Culture a relevant cell line with high endogenous BACE2 expression (e.g., MIN6 pancreatic β-cells, or primary glial cells) in appropriate media.[6][8]
- Plate cells in multi-well plates suitable for automated liquid handling.
- Treat cells with a final concentration of 1-10 µM this compound or a vehicle control (e.g., DMSO) for 24-48 hours. Include a positive control (a known BACE2 substrate if available) and a negative control.
2. Sample Preparation:
- Secretome Analysis: Collect the conditioned media from the treated cells. Centrifuge to remove cell debris.
- Cell Lysate Analysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
- Perform protein concentration assays for both secretome and lysate samples.
3. Proteomic Analysis (Mass Spectrometry):
- Protein Digestion: Perform in-solution or in-gel digestion of proteins with trypsin.
- LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Use appropriate software (e.g., MaxQuant) for protein identification and label-free quantification (LFQ).[8]
4. Hit Identification:
- Identify proteins whose abundance is significantly increased in the cell lysate and/or decreased in the secretome of this compound-treated cells compared to the vehicle control. These are potential BACE2 substrates. A fold-change of at least 1.5-2.0 and a p-value < 0.05 are typically considered significant.[6]
Protocol 2: FRET-Based Assay for BACE2 Substrate Validation
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to validate potential BACE2 substrates identified from the primary screen. This method can be adapted for high-throughput screening of peptide libraries.
1. Reagents and Materials:
- Recombinant human BACE2 enzyme.
- Custom-synthesized FRET peptide substrate: The peptide should contain the putative BACE2 cleavage site flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL).[9]
- Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).[10]
- This compound as a positive control inhibitor.
- 96- or 384-well black microplates.
- Fluorescence plate reader.
2. Assay Procedure:
- Prepare serial dilutions of the FRET peptide substrate in the assay buffer.
- Add the recombinant BACE2 enzyme to each well (except for the no-enzyme control).
- To initiate the reaction, add the FRET peptide substrate to all wells.
- For inhibitor validation, pre-incubate the enzyme with this compound before adding the substrate.
- Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes), protecting it from light.
- Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).[9]
3. Data Analysis:
- Calculate the initial reaction velocity (RFU/min).
- For substrate validation, a significant increase in fluorescence in the presence of BACE2, which is inhibited by this compound, confirms it as a substrate.
- Determine the Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km) for the substrate.[7]
Visualizations
Caption: High-throughput screening workflow for BACE2 substrate identification.
Caption: Role of BACE2 in the non-amyloidogenic processing of APP.[4]
Caption: BACE2 signaling in pancreatic β-cell function and the effect of this compound.[2]
References
- 1. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 2. Bace2 is a β cell-enriched protease that regulates pancreatic β cell function and mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic proteomic analysis identifies β-site amyloid precursor protein cleaving enzyme 2 and 1 (BACE2 and BACE1) substrates in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BACE2: A Promising Neuroprotective Candidate for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE2 beyond β-processing of APP, its neuroprotective role in cerebrovascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Proteomic Analysis Identifies β-Site Amyloid Precursor Protein Cleaving Enzyme 2 and 1 (BACE2 and BACE1) Substrates in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BACE2 distribution in major brain cell types and identification of novel substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for BACE2-IN-1 in Primary Human Islet Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BACE2-IN-1, a representative BACE2 inhibitor, in primary human islet culture. The protocols outlined below are based on established methodologies for islet research and aim to facilitate the investigation of BACE2 inhibition on human beta-cell function and survival.
Introduction to BACE2 Inhibition in Human Islets
Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) is a protease highly expressed in pancreatic beta-cells.[1] It plays a significant role in regulating beta-cell mass and function.[1][2] One of the key substrates of BACE2 is the transmembrane protein 27 (Tmem27), a protein known to promote pancreatic beta-cell proliferation.[3][4] BACE2 cleaves Tmem27, leading to its inactivation.[1] Therefore, inhibiting BACE2 is hypothesized to increase the levels of active Tmem27, thereby enhancing beta-cell proliferation and survival.[1][5]
Furthermore, BACE2 has been implicated in the processing of islet amyloid polypeptide (IAPP), a protein that can form toxic aggregates in the islets of individuals with type 2 diabetes.[1][6] BACE2 inhibition has been shown to promote beta-cell survival and function in models of type 2 diabetes.[2][5][7] Studies have also suggested a role for BACE2 in insulin (B600854) receptor trafficking and signaling.
This compound is presented here as a tool compound for researchers to explore the therapeutic potential of BACE2 inhibition in the context of human islet biology and diabetes research. The following sections provide quantitative data on the expected effects of BACE2 inhibition, detailed experimental protocols, and visualizations of the involved signaling pathways and workflows.
Data Presentation
The following tables summarize the anticipated quantitative effects of a representative BACE2 inhibitor on primary human islet function based on findings from preclinical studies. The data is presented as illustrative mean ± standard error of the mean (SEM).
Table 1: Effect of BACE2 Inhibitor on Human Islet Viability and Apoptosis
| Treatment Group | Viability (%) | Apoptosis Rate (%) (TUNEL+) |
| Control (Vehicle) | 85 ± 5 | 15 ± 3 |
| BACE2 Inhibitor (e.g., 1 µM) | 95 ± 3 | 5 ± 2 |
| * p < 0.05 compared to Control |
Table 2: Effect of BACE2 Inhibitor on Glucose-Stimulated Insulin Secretion (GSIS) in Human Islets
| Treatment Group | Basal Insulin Secretion (ng/islet/h at 2.8 mM Glucose) | Stimulated Insulin Secretion (ng/islet/h at 16.7 mM Glucose) | Stimulation Index (Fold Change) |
| Control (Vehicle) | 0.5 ± 0.1 | 2.5 ± 0.4 | 5.0 |
| BACE2 Inhibitor (e.g., 1 µM) | 0.6 ± 0.1 | 4.2 ± 0.6 | 7.0 |
| * p < 0.05 compared to Control |
Mandatory Visualization
Experimental Protocols
Primary Human Islet Culture
Materials:
-
Primary human islets (obtained from a reputable islet core facility)
-
CMRL-1066 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine
-
Non-treated polystyrene culture dishes
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Upon receipt, carefully transfer the human islets into a sterile conical tube.
-
Gently centrifuge at 200 x g for 2 minutes to pellet the islets.
-
Aspirate the shipping medium and resuspend the islets in pre-warmed, complete CMRL-1066 culture medium.
-
Plate the islets in non-treated culture dishes at a density that prevents overcrowding.
-
Culture the islets for 24-48 hours to allow for recovery from the isolation and shipping process before initiating treatment.
This compound Treatment
Materials:
-
This compound (or other BACE2 inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Complete CMRL-1066 culture medium
-
Cultured human islets
Protocol:
-
Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution.
-
On the day of treatment, dilute the this compound stock solution in fresh, pre-warmed culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the inhibitor used.
-
Carefully remove the old medium from the cultured islets and replace it with the medium containing the BACE2 inhibitor or the vehicle control.
-
Incubate the islets for the desired treatment period (e.g., 48-72 hours).
Islet Viability and Apoptosis Assays
A. Viability Assay (Calcein-AM/Ethidium Homodimer-1)
Materials:
-
Calcein-AM and Ethidium Homodimer-1 (EthD-1) staining solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Protocol:
-
After the treatment period, gently wash the islets twice with PBS.
-
Incubate the islets with the Calcein-AM/EthD-1 staining solution according to the manufacturer's instructions (typically 30-45 minutes at 37°C).
-
Wash the islets again with PBS.
-
Visualize the islets using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (EthD-1).
-
Quantify the percentage of viable cells by image analysis.
B. Apoptosis Assay (TUNEL Staining)
Materials:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Paraformaldehyde (4%) for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Following treatment, fix the islets in 4% paraformaldehyde.
-
Permeabilize the islets according to the TUNEL kit protocol.
-
Perform the TUNEL labeling reaction as per the manufacturer's instructions.
-
Counterstain the nuclei with DAPI.
-
Mount the islets on a microscope slide and visualize using a fluorescence microscope.
-
Quantify the percentage of apoptotic (TUNEL-positive) cells.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and HEPES, containing:
-
Low glucose (2.8 mM)
-
High glucose (16.7 mM)
-
-
Treated human islets
-
ELISA kit for human insulin quantification
Protocol:
-
After the treatment period, hand-pick a similar number of islets (e.g., 10-15 islets of comparable size) for each experimental group and place them in separate wells of a 24-well plate.
-
Pre-incubate the islets in KRB buffer with low glucose for 1 hour at 37°C.
-
Aspirate the pre-incubation buffer and add fresh KRB buffer with low glucose. Incubate for 1 hour at 37°C. Collect the supernatant for basal insulin secretion measurement.
-
Aspirate the low glucose buffer and add KRB buffer with high glucose. Incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin secretion measurement.
-
Lyse the islets to determine the total insulin content.
-
Measure the insulin concentration in the collected supernatants and the islet lysates using a human insulin ELISA kit.
-
Calculate the stimulation index by dividing the insulin concentration from the high glucose condition by the insulin concentration from the low glucose condition.
References
- 1. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE2 suppression promotes β-cell survival and function in a model of type 2 diabetes induced by human islet amyloid polypeptide overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tmem27: a cleaved and shed plasma membrane protein that stimulates pancreatic beta cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE2 suppression promotes β-cell survival and function in a model of type 2 diabetes induced by human islet amyloid polypeptide overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bace2-IN-1 solubility problems and best practices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bace2-IN-1.
Troubleshooting Guide
Common Issue: Precipitate Formation Upon Dilution of DMSO Stock Solution
You may observe precipitation when diluting your concentrated this compound stock solution in an aqueous buffer for your experiment. This is a common issue for hydrophobic small molecule inhibitors like this compound which have low solubility in aqueous solutions. When a concentrated stock in an organic solvent like DMSO is diluted into an aqueous medium, the inhibitor can "crash out" of the solution if its concentration exceeds its aqueous solubility limit.
Solutions and Best Practices:
-
Minimize Final DMSO Concentration: It is a general best practice to keep the final concentration of DMSO in your assay below 0.5% to avoid solvent-induced artifacts or toxicity. Always include a vehicle control with the same final DMSO concentration as your experimental samples.
-
Use a Serial Dilution Approach: If a large dilution factor is required, it is advisable to perform an intermediate dilution of the DMSO stock solution in DMSO before the final dilution into the aqueous buffer. This minimizes the volume of concentrated DMSO stock added to the aqueous solution.
-
Proper Mixing Technique: Add the this compound stock solution (or intermediate dilution) dropwise to the pre-warmed aqueous assay buffer while vortexing or stirring vigorously. This ensures rapid dispersion and minimizes localized high concentrations that can lead to precipitation.
-
Consider Alternative Solvents (with caution): While DMSO is the most common solvent, for some applications, ethanol (B145695) might be an alternative. However, the solubility of this compound in ethanol is not widely reported. It is crucial to perform a small-scale solubility test first. Ensure the final ethanol concentration in the assay is not inhibitory to your system.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 62 mg/mL, which is equivalent to 100.37 mM.[1][2] To achieve complete dissolution, ultrasonic treatment and warming may be necessary.[1][2]
Q3: Are there any special considerations when using DMSO to prepare this compound stock solutions?
A3: Yes. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly impact the solubility of this compound. Therefore, it is highly recommended to use newly opened or anhydrous DMSO to prepare your stock solutions.[1][2]
Q4: How should I store this compound?
A4: this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]
Q5: How do I prepare a working solution of this compound for my cell-based assay?
A5: To prepare a working solution for a cell-based assay, you will need to dilute your high-concentration DMSO stock solution into your aqueous cell culture medium. It is crucial to ensure the final DMSO concentration is as low as possible (ideally below 0.5%) to avoid toxicity to the cells. A general protocol is outlined in the "Experimental Protocols" section below.
Q6: Can I dissolve this compound directly in aqueous buffers like PBS?
A6: Direct dissolution of this compound in aqueous buffers like PBS is not recommended due to its low aqueous solubility.[3] This will likely result in incomplete dissolution and inaccurate concentrations. The recommended method is to dilute a high-concentration DMSO stock solution into the aqueous buffer.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 62 mg/mL | 100.37 mM | Requires sonication and warming for complete dissolution. Use of fresh, anhydrous DMSO is recommended.[1][2] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Not recommended | Direct dissolution is not advised. Prepare working solutions by diluting a DMSO stock.[3] |
| Ethanol | Data not available | Data not available | A small-scale solubility test is recommended before use. Ensure the final concentration in the assay is not inhibitory. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath for a few minutes and/or gently warm the solution.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Prepare Intermediate Dilution (if necessary): If a large dilution factor is needed, perform a serial dilution of your DMSO stock solution in DMSO. This helps to minimize the amount of DMSO added to your final working solution.
-
Prepare Final Working Solution: Pre-warm your cell culture medium to the appropriate temperature (e.g., 37°C). While vortexing the medium, add the required volume of your this compound stock solution (or intermediate dilution) dropwise to the medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is below 0.5%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the inhibitor) to an equal volume of cell culture medium.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiment.
Mandatory Visualizations
References
How to prevent Bace2-IN-1 degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Bace2-IN-1 during experiments. Our goal is to help you ensure the stability and integrity of this potent BACE2 inhibitor for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.
Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[1] Consider the following:
-
Solvent Choice: While DMSO is a common solvent for creating stock solutions, its stability can be affected by freeze-thaw cycles.[1][2]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if feasible.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. It is highly recommended to avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]
Q3: What are the optimal storage conditions for this compound?
Proper storage is critical for maintaining the stability of this compound. Based on supplier recommendations and general best practices, the following storage conditions are advised:
| Solution Type | Storage Temperature | Duration | Container |
| Powder | -20°C | 3 years | As provided |
| 4°C | 2 years | ||
| Stock Solution (in DMSO) | -80°C | 6 months | Amber glass or polypropylene (B1209903) vials |
| -20°C | 1 month |
Data compiled from supplier information.[3]
Q4: Can the type of storage container affect the stability of this compound?
Yes, the material of your storage container can impact the stability of the compound.[1] For long-term storage, it is best to use amber glass vials or inert polypropylene tubes. This is because some plastics may leach contaminants into the solution, or the compound may adhere to the container's surface. Amber vials are particularly important for light-sensitive compounds.[1][4]
Troubleshooting Guides
This section addresses common issues that can arise from the degradation of this compound in solution, leading to inconsistent experimental results and loss of activity.
Issue 1: Inconsistent IC50 Values or Loss of Potency
A gradual or sudden loss of inhibitory activity is a primary indicator of compound degradation. Several factors can contribute to this issue.
Potential Causes and Solutions
| Factor | Problem | Recommended Action |
| Hydrolysis | The compound reacts with water in aqueous buffers, leading to cleavage of susceptible chemical bonds like esters or amides.[5][6] | Prepare fresh working solutions from a DMSO stock just before use. Avoid prolonged storage of the inhibitor in aqueous buffers. If long-term incubation is necessary, perform a stability study using HPLC to assess degradation over time. |
| Oxidation | The compound is sensitive to air and can be oxidized, especially if it contains electron-rich moieties.[7][8] This can be catalyzed by trace metals or exposure to light. | Purge the headspace of the stock solution vial with an inert gas like argon or nitrogen before sealing.[1] Minimize the solution's exposure to air during preparation. |
| Photodegradation | Exposure to UV or visible light can induce photochemical degradation.[1][9] | Store all solutions containing this compound in amber vials or wrap containers in aluminum foil.[1][9] Conduct experimental manipulations in a shaded environment or under low-light conditions. |
| Temperature | High temperatures can accelerate chemical degradation.[10] Repeated freeze-thaw cycles can also compromise compound integrity.[1] | Always store stock solutions at -20°C or -80°C.[1] Prepare single-use aliquots to avoid multiple freeze-thaw cycles. When preparing for an assay, allow the solution to thaw slowly at room temperature. |
| pH | The stability of many small molecules is pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation reactions. | Maintain a pH within the recommended range for your assay that is also suitable for the compound's stability. If unsure, perform a pH stability study. |
Issue 2: Poor Solubility in Aqueous Assay Buffer
While this compound is typically dissolved in DMSO for a stock solution, achieving the desired final concentration in an aqueous buffer without precipitation can be challenging.
Troubleshooting Workflow for Solubility
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. quora.com [quora.com]
- 5. Hydrolysis | Research Starters | EBSCO Research [ebsco.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 10. quora.com [quora.com]
Assessing potential off-target effects of Bace2-IN-1 on BACE1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Bace2-IN-1, focusing on the assessment of its potential off-target effects on BACE1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a highly selective inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2). It is often used in research to investigate the physiological roles of BACE2, particularly in the context of type 2 diabetes.
Q2: Why is it important to assess the off-target effects of this compound on BACE1?
A2: BACE1 and BACE2 are closely related aspartyl proteases with significant homology.[1] While this compound is designed to be selective for BACE2, it is crucial to experimentally verify its selectivity and quantify any potential inhibitory activity against BACE1.[2] Off-target inhibition of BACE1 could lead to confounding results, as BACE1 is a key enzyme in the production of amyloid-β (Aβ) peptides, which are implicated in Alzheimer's disease.[1] Furthermore, BACE1 has several other physiological substrates, and its inhibition can have unintended biological consequences.
Q3: What are the known substrates of BACE1 and BACE2?
A3: Both BACE1 and BACE2 can cleave the amyloid precursor protein (APP).[1] However, BACE1 is the primary β-secretase responsible for generating the N-terminus of the Aβ peptide.[1] BACE2 can also cleave APP at the β-site, but it also exhibits a preference for cleavage within the Aβ domain.[1] Besides APP, BACE1 is known to process other substrates such as Neuregulin-1 (NRG1), which is involved in myelination and synaptic plasticity.[3][4] BACE2 substrates include TMEM27, which is involved in pancreatic β-cell function.[2]
Q4: What is the expected selectivity of this compound for BACE2 over BACE1?
A4: this compound is reported to be highly selective for BACE2. The inhibitory constant (Ki) for BACE2 is in the low nanomolar range, while for BACE1 it is significantly higher, indicating much weaker inhibition. The table below summarizes the reported inhibitory potency.
Quantitative Data: Inhibitory Potency of this compound
| Compound | Target | Kᵢ (nM) | Selectivity (BACE1 Kᵢ / BACE2 Kᵢ) |
| This compound | BACE2 | 1.6 | ~509-fold |
| BACE1 | 815.1 |
Troubleshooting Guides
Issue 1: Inconsistent IC₅₀ values in our BACE1/BACE2 enzymatic assay.
-
Potential Cause 1: Substrate Concentration. The IC₅₀ value is dependent on the substrate concentration relative to its Michaelis constant (Kₘ). Ensure you are using a consistent substrate concentration across all experiments, ideally at or below the Kₘ for each enzyme.
-
Potential Cause 2: Enzyme Activity. The activity of recombinant enzymes can vary between batches and may decrease with improper storage. Always perform a positive control with a known inhibitor to validate enzyme activity and assay performance.
-
Potential Cause 3: Inhibitor Solubility. this compound may have limited solubility in aqueous buffers. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into the assay buffer. High concentrations of DMSO can also inhibit enzyme activity, so keep the final DMSO concentration low and consistent across all wells (typically ≤1%).
-
Potential Cause 4: Assay Incubation Time. For competitive inhibitors, the apparent IC₅₀ can change with pre-incubation time. Standardize the pre-incubation time of the enzyme with the inhibitor before adding the substrate.
Issue 2: High background fluorescence in the FRET assay.
-
Potential Cause 1: Substrate Degradation. The FRET substrate can be sensitive to light and repeated freeze-thaw cycles. Protect the substrate from light and aliquot it upon first use to minimize degradation.
-
Potential Cause 2: Contaminated Reagents. Ensure all buffers and reagents are free from fluorescent contaminants. Use high-purity water and reagents.
-
Potential Cause 3: Non-enzymatic Substrate Cleavage. Some compounds can interfere with the FRET signal or cause non-enzymatic cleavage of the substrate. Run a control with the inhibitor and substrate in the absence of the enzyme to check for this.
Issue 3: No significant reduction in sAPPβ or Aβ levels in our cell-based assay, even at high concentrations of this compound.
-
Potential Cause 1: Low BACE1 Activity in the Cell Line. The chosen cell line may not express sufficient levels of BACE1 or APP to produce a detectable signal for sAPPβ or Aβ. Consider using a cell line that overexpresses human APP, such as HEK293-APP.[5]
-
Potential Cause 2: Poor Cell Permeability of the Inhibitor. this compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Potential Cause 3: Incorrect Assay Endpoint. Ensure you are collecting the cell culture supernatant at an appropriate time point to allow for the accumulation of sAPPβ and Aβ. A time-course experiment may be necessary to optimize the collection time.
Experimental Protocols
In Vitro Enzymatic Assay for BACE1 and BACE2 Selectivity using FRET
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the IC₅₀ values of this compound for BACE1 and BACE2.
Materials:
-
Recombinant human BACE1 and BACE2 enzymes
-
BACE1/BACE2 FRET substrate (e.g., a peptide with a fluorophore and a quencher flanking the cleavage site)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound
-
A known BACE1/BACE2 inhibitor (positive control)
-
DMSO
-
Black 96-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations to be tested.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer to each well. Add 2 µL of the diluted this compound or control (DMSO for vehicle control, known inhibitor for positive control) to the appropriate wells.
-
Enzyme Addition: Add 25 µL of diluted BACE1 or BACE2 enzyme to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of the FRET substrate to each well to start the reaction.
-
Fluorescence Reading: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths for the FRET pair in a kinetic mode for 30-60 minutes at 37°C.[6]
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the kinetic read. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based Assay for BACE1 Activity by Measuring sAPPβ and Aβ Levels
This protocol describes how to assess the effect of this compound on BACE1 activity in a cellular context by measuring the levels of secreted sAPPβ and Aβ.
Materials:
-
HEK293 cells stably overexpressing human APP (HEK293-APP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
A known BACE1 inhibitor (positive control)
-
DMSO
-
96-well cell culture plates
-
ELISA kits for human sAPPβ and Aβ₄₀/Aβ₄₂
Procedure:
-
Cell Seeding: Seed HEK293-APP cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Treatment: The next day, remove the culture medium and replace it with fresh medium containing serial dilutions of this compound or controls (DMSO vehicle, known BACE1 inhibitor).[5]
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
ELISA: Perform ELISAs for sAPPβ and Aβ₄₀/Aβ₄₂ on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of sAPPβ and Aβ in each sample. Normalize the results to the vehicle control and plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ values.
Western Blot Analysis of Neuregulin-1 (NRG1) Cleavage
This protocol can be used to determine if this compound affects the cleavage of the BACE1 substrate, Neuregulin-1.
Materials:
-
Cells expressing Type III NRG1 (e.g., transfected HEK293 cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound
-
Primary antibody against the C-terminal fragment (CTF) of NRG1
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat NRG1-expressing cells with various concentrations of this compound or controls for a specified time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with the primary antibody against NRG1-CTF overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Analysis: An increase in the full-length NRG1 or a decrease in the NRG1-CTF band intensity in this compound treated cells compared to the control would indicate off-target inhibition of BACE1.
Visualizations
References
- 1. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 3. Cleavage of Neuregulin-1 by BACE1 or ADAM10 Protein Produces Differential Effects on Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Results in BACE2 Inhibition Experiments
This technical support center provides troubleshooting guides and FAQs to help researchers, scientists, and drug development professionals interpret and resolve variable results in BACE2 inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for inconsistent IC50 values in my BACE2 enzymatic assays?
A1: Inconsistent IC50 values in BACE2 enzymatic assays can stem from several factors:
-
Enzyme Quality and Handling: The purity, concentration, and handling of recombinant BACE2 are critical. Inconsistent enzyme activity can result from improper storage, multiple freeze-thaw cycles, or batch-to-batch variation.
-
Substrate and Buffer Conditions: The stability of the substrate and the composition of the assay buffer, including pH and ionic strength, can significantly influence enzyme activity. Assays are typically performed at an acidic pH (around 4.0-4.5) to mimic the environment of endosomes where BACE2 is active.[1]
-
Assay-Specific Parameters: Variations in incubation times, temperature, and the presence of detergents can all affect the final IC50 value.
-
Inhibitor Solubility and Stability: Poor solubility of the test compound in the assay buffer can lead to an overestimation of the IC50. The stability of the compound under assay conditions should also be considered.
Q2: My inhibitor shows high potency in an enzymatic assay but weak activity in a cell-based assay. What could be the cause?
A2: This discrepancy is common and can be attributed to several factors:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.[2]
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
Cellular Metabolism: The inhibitor could be metabolized by the cells into an inactive form.
-
Off-Target Binding: The compound might bind to other cellular components, reducing its effective concentration at the target.
-
Assay Conditions: The intracellular environment (e.g., pH, presence of other proteins) can differ significantly from the conditions of an enzymatic assay.
Q3: How can I determine if my BACE2 inhibitor is also inhibiting BACE1 or other proteases?
A3: Due to the high homology between the active sites of BACE1 and BACE2, achieving selectivity is a significant challenge.[3] To assess selectivity, you should:
-
Perform Counter-Screening Assays: Test your inhibitor against recombinant BACE1 and other relevant proteases, such as Cathepsin D, under similar assay conditions.[2][4]
-
Analyze Cellular Products: In a cell-based assay, measure the levels of specific cleavage products of BACE1 and BACE2 substrates. For example, BACE1 is the primary producer of Aβ from APP, while BACE2 can cleave APP at a different site.[3][5]
-
Utilize BACE1/BACE2 Knockout/Knockdown Cells: Employing cells where BACE1 or BACE2 expression is silenced can help to dissect the specific effects of your inhibitor.
Q4: What are common sources of variability in cell-based BACE2 assays?
A4: Variability in cell-based assays can arise from:
-
Cell Line and Passage Number: Different cell lines have varying endogenous levels of BACE2 and its substrates.[6] High passage numbers can lead to genetic drift and altered cellular phenotypes.
-
Transfection Efficiency: If you are overexpressing BACE2 or its substrate, variations in transfection efficiency will lead to inconsistent results.
-
Cell Health and Density: The health and confluency of your cells at the time of the experiment can impact their response to the inhibitor.
-
Incubator Conditions: Fluctuations in temperature, CO2, and humidity can introduce variability.[7]
Troubleshooting Guides
Issue 1: High Background Signal or False Positives in FRET-Based Enzymatic Assay
| Potential Cause | Troubleshooting Step |
| Autofluorescence of Test Compound | Pre-read the plate after adding the compound but before adding the enzyme to quantify its intrinsic fluorescence. Subtract this background from the final reading. |
| Compound Interferes with Detection | Test the compound's effect on the fluorescence of the cleaved substrate standard to check for quenching or enhancement effects.[8] |
| Contaminated Reagents | Use fresh, high-purity reagents and sterile, nuclease-free water to prepare buffers and solutions. |
| Non-Specific Protease Activity | Include a control with a broad-spectrum protease inhibitor cocktail to assess the contribution of non-BACE2 proteases. |
Issue 2: Inconsistent BACE2 Expression in Western Blots
| Potential Cause | Troubleshooting Step |
| Inefficient Protein Extraction | Use a lysis buffer optimized for membrane proteins, containing appropriate detergents (e.g., RIPA buffer). Ensure complete cell lysis through sonication or mechanical disruption. |
| Poor Antibody Performance | Validate the primary antibody using a positive control (e.g., recombinant BACE2 or lysate from BACE2-overexpressing cells) and a negative control (e.g., lysate from BACE2-knockout cells). Test different antibody dilutions. |
| Protein Degradation | Add a protease inhibitor cocktail to the lysis buffer and keep samples on ice throughout the procedure. |
| Uneven Protein Loading | Perform a total protein quantification assay (e.g., BCA) on your lysates and load equal amounts of protein per lane. Use a reliable loading control like β-actin or GAPDH for normalization.[9] |
Quantitative Data Summary
Table 1: Potency and Selectivity of Representative BACE Inhibitors
| Compound | BACE1 IC50 (nM) | BACE2 IC50 (nM) | Selectivity (BACE2/BACE1) | Reference |
| Verubecestat (MK-8931) | 13 | 25 | 1.9 | [10] |
| Elenbecestat (E2609) | 3.9 | 46 | 11.8 | [11][12] |
| Shionogi Compound 1 | 3.9 | 148 | 37.9 | [11] |
| Shionogi Compound 2 | 7.7 | 307 | 39.9 | [11] |
| AMG-8718 | 0.7 | 5 | 7.1 | [13] |
| BACE1/2-IN-1 | 10 | 5.3 | 0.53 | [13] |
Table 2: BACE2 Expression in Various Cell Lines and Tissues
| Cell Line/Tissue | BACE2 Expression Level | Reference |
| HEK293 | Low endogenous expression | [6][14] |
| SH-SY5Y | Low endogenous expression | [15] |
| Astrocytes | Expressed | [14][16] |
| Neurons | Lower than astrocytes | [14] |
| Pancreatic β-cells | Expressed | [16] |
| Heart, Kidney, Placenta | High expression | [17] |
Experimental Protocols
Protocol 1: In Vitro BACE2 Inhibition Assay (FRET-Based)
Objective: To determine the in vitro potency (IC50) of a test compound against BACE2.
Materials:
-
Recombinant human BACE2 enzyme
-
Fluorogenic BACE2 substrate peptide (e.g., based on the Swedish mutation of APP)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Test compound and a known BACE2 inhibitor (positive control)
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Assay Buffer to the final desired concentrations. The final DMSO concentration should be consistent across all wells and typically below 1%.
-
Assay Plate Setup:
-
Add Assay Buffer to all wells.
-
Add the diluted test compound or control solutions to the appropriate wells.
-
Include wells for a vehicle control (DMSO) and a no-enzyme control.
-
-
Enzyme Addition: Add the BACE2 enzyme to all wells except the no-enzyme control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic BACE2 substrate to all wells to start the reaction.
-
Fluorescence Reading: Immediately begin kinetic reading of the fluorescence signal at the appropriate excitation and emission wavelengths for the chosen substrate. Read every 5 minutes for 60 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each well.
-
Normalize the data to the vehicle control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based BACE2 Inhibition Assay
Objective: To assess the ability of a compound to inhibit BACE2 activity in a cellular context.
Materials:
-
HEK293 cells stably expressing human APP (or another suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound and a known BACE2 inhibitor
-
DMSO
-
96-well cell culture plates
-
ELISA kit for detecting a BACE2-specific cleavage product (e.g., sAPPβ or Aβ)
Procedure:
-
Cell Seeding: Seed HEK293-APP cells into a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Prepare dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound or controls.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for BACE2 inhibition and accumulation of the cleavage product.
-
Sample Collection: Collect the conditioned medium from each well.
-
ELISA: Measure the concentration of the BACE2 cleavage product in the conditioned medium using a specific ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assay (Optional): Perform a cell viability assay (e.g., MTT or LDH) on the cells to assess any cytotoxic effects of the treatment.
-
Data Analysis:
-
Normalize the cleavage product concentrations to cell viability or total protein content.
-
Calculate the percent inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.
-
Protocol 3: Western Blot for BACE2 Expression
Objective: To detect and quantify the expression of BACE2 protein in cell lysates.
Materials:
-
Cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BACE2
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Electrophoretic Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BACE2 antibody and the loading control antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and image the blot using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the BACE2 band intensity to the loading control band intensity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. BACE2: A Promising Neuroprotective Candidate for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BACE2 Polyclonal Antibody (PA1-754) [thermofisher.com]
- 16. BACE2 distribution in major brain cell types and identification of novel substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BACE2, a β-secretase homolog, cleaves at the β site and within the amyloid-β region of the amyloid-β precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
Bace2-IN-1 In Vivo Optimization: A Technical Support Center
Disclaimer: There is currently no publicly available in vivo efficacy, dosage, or pharmacokinetic data specifically for Bace2-IN-1. The following guidance is based on general principles for in vivo studies of selective BACE2 inhibitors, drawing from research on BACE2 knockout models and other BACE inhibitors. Researchers should always conduct preliminary dose-finding and toxicology studies for any new compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also referred to as compound 3l, is a highly potent and selective small molecule inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2), with a Ki value of 1.6 nM.[1] It shows over 500-fold selectivity for BACE2 over its homolog BACE1.[1] BACE2 is being investigated as a therapeutic target for Type 2 Diabetes because of its role in processing transmembrane protein 27 (TMEM27), which is involved in pancreatic β-cell mass and function. By inhibiting BACE2, this compound is hypothesized to increase functional β-cell mass and improve glucose homeostasis.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous vehicle for in vivo administration. What is causing this?
A2: this compound is a hydrophobic molecule with low aqueous solubility. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer or vehicle, the compound can "crash out" or precipitate if its concentration exceeds its solubility limit in the final formulation. It is crucial to use appropriate formulation strategies to maintain its solubility for in vivo delivery.
Q3: What is a suitable starting dose for an in vivo efficacy study with this compound in a mouse model of Type 2 Diabetes?
A3: As there is no published in vivo data for this compound, a suitable starting dose is not established. A robust dose-finding study is essential. You can draw preliminary guidance from studies on other BACE inhibitors, but this should be done with caution. For example, some BACE1 inhibitors have been tested in mice at doses ranging from 10 to 100 mg/kg via oral gavage. However, the optimal dose for this compound will depend on its unique pharmacokinetic and pharmacodynamic properties.
Q4: What are the potential on-target and off-target effects of inhibiting BACE2 in vivo?
A4:
-
On-target effects: Based on BACE2's known functions, inhibition may lead to increased pancreatic β-cell mass and improved glucose tolerance.
-
Potential off-target effects (based on non-selective BACE inhibitors and BACE2's other substrates): While this compound is highly selective, it's important to monitor for potential side effects observed with broader BACE inhibition. These could include hypopigmentation, as BACE2 is involved in processing the premelanosome protein (PMEL). Although this compound has high selectivity over BACE1, monitoring for any neurological or other side effects associated with BACE1 inhibition is a prudent measure in initial studies.
Q5: How can I monitor the in vivo efficacy of this compound in my animal model?
A5: Efficacy can be assessed by monitoring key metabolic parameters. This includes regular measurement of blood glucose levels, glucose tolerance tests (GTTs), and insulin (B600854) tolerance tests (ITTs). At the end of the study, pancreas tissue can be collected for histological analysis of β-cell mass and proliferation.
Troubleshooting In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Poor in vivo efficacy despite good in vitro potency. | Poor bioavailability due to low solubility, rapid metabolism, or poor absorption. | Optimize the formulation to improve solubility (see Protocol 1). Conduct pharmacokinetic (PK) studies to determine the compound's half-life, clearance, and exposure in plasma and target tissues. |
| High variability in animal responses. | Inconsistent dosing, variability in animal health, or issues with the disease model. | Ensure accurate and consistent administration of the inhibitor. Monitor animal health closely and exclude any outliers with underlying health issues. Ensure the disease model is well-characterized and produces a consistent phenotype. |
| Observed toxicity or adverse effects (e.g., weight loss, lethargy). | The dose may be too high, or there may be off-target effects. | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Reduce the dose and/or frequency of administration. Monitor for specific toxicities reported for other BACE inhibitors, such as retinal or liver toxicity, through appropriate clinical chemistry and histopathology. |
| Precipitation of the compound in the formulation upon storage. | The formulation is not stable. | Prepare fresh formulations for each experiment. Assess the stability of the formulation over time at the intended storage temperature. Consider alternative formulation strategies if stability is an issue. |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Mice
This protocol provides a general guideline for formulating a hydrophobic compound like this compound. Optimization will be required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween® 80
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare the Vehicle:
-
In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle for hydrophobic compounds is a mixture of DMSO, Tween® 80, PEG400, and saline. A starting point could be 10% DMSO, 10% Tween® 80, 40% PEG400, and 40% saline.
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
Prepare the this compound Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Gentle warming and sonication may be required to fully dissolve the compound.
-
-
Prepare the Final Dosing Solution:
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in the vehicle.
-
While vortexing the vehicle, slowly add the this compound stock solution dropwise. This gradual addition helps to prevent precipitation.
-
Continue vortexing for several minutes to ensure the compound is fully dispersed.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents).
-
-
Administration:
-
Administer the formulation to mice via oral gavage at the desired dosage (mg/kg).
-
Always include a vehicle control group that receives the same formulation without this compound.
-
Protocol 2: In Vivo Efficacy Assessment in a Diet-Induced Obesity Mouse Model
This protocol outlines a general procedure to assess the effect of this compound on glucose homeostasis.
Materials:
-
Diet-induced obese mice (e.g., C57BL/6J on a high-fat diet)
-
This compound formulation and vehicle control
-
Glucometer and test strips
-
Glucose solution (for GTT)
-
Insulin solution (for ITT)
-
Animal balance
-
Oral gavage needles
Procedure:
-
Animal Acclimation and Baseline Measurements:
-
Acclimate the mice to the housing conditions and handling for at least one week.
-
Record baseline body weight and blood glucose levels.
-
-
Dosing:
-
Randomly assign mice to treatment groups (vehicle and different doses of this compound).
-
Administer the assigned treatment daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly.
-
-
Glucose and Insulin Tolerance Tests (GTT and ITT):
-
Perform GTT and ITT at baseline and at selected time points during the study.
-
For GTT: Fast the mice overnight (approx. 16 hours). Administer a bolus of glucose (e.g., 2 g/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
For ITT: Fast the mice for 4-6 hours. Administer insulin (e.g., 0.75 U/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for plasma analysis (e.g., insulin, lipids).
-
Euthanize the animals and collect the pancreas for histological analysis of β-cell mass and proliferation (e.g., using insulin and Ki67 staining).
-
Visualizations
References
Troubleshooting low signal in BACE2 fluorometric assays
Welcome to the technical support center for BACE2 fluorometric assays. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on troubleshooting low signal.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescent signal in my BACE2 assay very low or completely absent?
A low or absent signal can stem from several factors, ranging from suboptimal reaction conditions to instrument settings. The most common causes include:
-
Inactive Enzyme: The BACE2 enzyme may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or degradation.[1]
-
Suboptimal Reagent Concentrations: The concentrations of your enzyme or fluorogenic substrate may be too low to generate a detectable signal.[1]
-
Incorrect Reaction Conditions: The pH, temperature, or incubation time of the assay may not be optimal for BACE2 activity.[1] BACE2 exhibits maximal activity at an acidic pH, typically around 5.5.[2]
-
Inappropriate Instrument Settings: The gain setting on the fluorescence reader may be too low, or the incorrect excitation and emission wavelengths for the specific fluorophore are being used.[1]
-
Reagent Omission or Error: A critical component like the enzyme or substrate may have been accidentally omitted from the reaction well.[1]
Q2: How can I confirm that my BACE2 enzyme is active?
To verify enzyme activity, it is crucial to run a positive control.[1] Use a known, active BACE2 enzyme preparation under previously validated optimal conditions. If the positive control yields a strong signal while your experimental sample does not, it suggests the issue lies with your specific enzyme stock or the experimental conditions, not the overall assay setup.
Q3: What are the optimal pH and temperature for a BACE2 fluorometric assay?
BACE2 is an aspartic protease that functions optimally under acidic conditions.[3] The maximal enzymatic activity is typically observed at a pH of approximately 5.5.[2] Most assays are performed at 37°C to mimic physiological conditions, though the enzyme is stable at room temperature (25°C) as well.[2][3][4]
Q4: Could the substrate be the cause of the low signal?
Yes, several substrate-related issues can lead to a weak signal:
-
Low Substrate Concentration: Ensure the substrate concentration is appropriate for the enzyme concentration. For competitive inhibitors, the IC50 value is dependent on the substrate concentration.[4]
-
Substrate Depletion: If the enzyme concentration is too high or the incubation time is too long, the substrate may be entirely consumed, leading to a signal plateau or decrease.[1]
-
Inner Filter Effect: Excessively high concentrations of the substrate or other components can absorb the excitation or emission light, artificially lowering the detected fluorescence.[1]
-
Fluorescence Quenching: The fluorophore on the substrate can be "quenched" by other molecules in the solution, reducing its signal. This can sometimes occur if the substrate self-aggregates.[5][6]
Q5: What are the correct instrument settings for my fluorescence plate reader?
Instrument settings must be matched to the specific fluorophore used in your assay.
-
Excitation/Emission Wavelengths: Consult the substrate's technical datasheet for the correct wavelengths. For example, some substrates based on the APP Swedish mutation use an excitation of 320 nm and an emission of 420 nm.[3] Other common fluorophores may require different settings, such as excitation between 335-345 nm and emission between 485-510 nm.[4]
-
Gain Setting: A low gain setting can result in a weak signal. Optimize the gain using a positive control well to ensure the signal is within the linear range of the detector.[1]
-
Plate Color: For fluorescence assays, use black microplates to minimize background noise and light scattering.[7]
-
Reading Orientation: For some plate readers, reading from the top versus the bottom of the well can impact the signal, especially with adherent cells.[1]
Troubleshooting Guide: Low Signal
This guide provides a systematic approach to identifying and resolving the cause of a low fluorescent signal in your BACE2 assay.
Step 1: Verify Assay Components and Procedure
The first step is to rule out simple errors in assay setup.
| Potential Problem | Recommended Action |
| Missing Reagent | Carefully review your pipetting steps. Ensure that the enzyme, substrate, and buffer were added to all appropriate wells. Use a checklist during setup.[1] |
| Incorrect Reagent Volume | Calibrate your pipettes regularly. When pipetting, ensure the tip is properly equilibrated with the reagent by filling and expelling the liquid a few times before dispensing.[4] |
| Inactive Enzyme | Run a positive control with a fresh or validated lot of BACE2 enzyme. Avoid repeated freeze-thaw cycles of the enzyme stock.[1] |
| Degraded Substrate | Protect the fluorogenic substrate from light to prevent photobleaching.[1] Prepare fresh substrate dilutions for each experiment. |
Step 2: Optimize Reaction Conditions
If the basic setup is correct, the reaction environment may be suboptimal.
| Parameter | Recommendation & Rationale |
| pH | BACE2 activity is highly pH-dependent. Prepare your assay buffer to a pH of ~5.5 for optimal activity.[2] Verify the pH of the final reaction mixture. |
| Temperature | Incubate the reaction at 37°C. Pre-warm the assay plate and reagents to the reaction temperature for 5-10 minutes before initiating the reaction.[1][8] |
| Incubation Time | Measure the fluorescence kinetically (e.g., every 5 minutes for 60 minutes) to ensure you are observing the initial linear phase of the reaction.[1][8] If the signal plateaus quickly, the enzyme concentration may be too high or the substrate may be depleted.[1] |
| Assay Buffer Composition | Use a suitable buffer such as sodium acetate.[4] Avoid components that can interfere with the assay; for instance, some detergents or high salt concentrations can denature the enzyme.[9] |
Step 3: Check Instrument and Plate Settings
An incorrectly configured plate reader is a common source of error.
| Parameter | Recommendation & Rationale |
| Wavelengths | Confirm the excitation and emission wavelengths are set precisely for your fluorophore.[4] |
| Gain/Sensitivity | Optimize the gain setting. Use a well with a known high signal (positive control) to set the gain to a value that is not saturating but provides a robust signal-to-noise ratio.[1] |
| Microplate Type | Always use black, opaque-walled microplates for fluorescence assays to minimize background and well-to-well crosstalk.[7] |
| Photobleaching | Reduce exposure to the excitation light. If possible on your instrument, decrease the light intensity or the number of flashes per read.[1] |
Experimental Protocols
Protocol: BACE2 Fluorometric Inhibition Assay (96-Well Plate)
This protocol provides a general workflow for measuring BACE2 activity and screening for inhibitors.
Materials:
-
Recombinant Human BACE2 Enzyme
-
Fluorogenic BACE2 Substrate (e.g., based on APP sequence)
-
BACE Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[4]
-
Test Inhibitors (dissolved in DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Dilute the BACE Assay Buffer (10X) to a 1X working solution with ultrapure water.[4] Prepare serial dilutions of your test inhibitor in assay buffer. Prepare working solutions of the BACE2 enzyme and substrate in cold assay buffer.
-
Assay Plate Setup:
-
Blank (No Enzyme) Wells: Add 50 µL of Assay Buffer.
-
Positive Control (100% Activity) Wells: Add 25 µL of Assay Buffer and 25 µL of vehicle (e.g., DMSO diluted in buffer).
-
Inhibitor Wells: Add 25 µL of the diluted inhibitor solutions and 25 µL of Assay Buffer.
-
-
Add Enzyme: Add 25 µL of the diluted BACE2 enzyme solution to the Positive Control and Inhibitor wells. Do not add enzyme to the Blank wells.[1]
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes.[8]
-
Initiate Reaction: Add 25 µL of the BACE2 substrate working solution to all wells to bring the final volume to 100 µL.[4]
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Read the fluorescence kinetically (e.g., every 5 minutes for 60 minutes) using the appropriate excitation and emission wavelengths for the substrate.[1][8]
Visual Guides
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. BACE2, a β-secretase homolog, cleaves at the β site and within the amyloid-β region of the amyloid-β precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Fluorescence quenching-based assays for hydrolyzing enzymes. Application of time-resolved fluorometry in assays for caspase, helicase, and phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. support.nanotempertech.com [support.nanotempertech.com]
How to assess and control for Bace2-IN-1 cytotoxicity in cells
Welcome to the technical support center for Bace2-IN-1. This guide is designed to assist researchers, scientists, and drug development professionals in assessing and controlling for potential cytotoxicity associated with the use of this compound, a selective BACE2 inhibitor.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2), with a Ki value of 1.6 nM.[1][2] BACE2 is a transmembrane aspartic acid protease that is a close homolog of BACE1.[3] While BACE1 is a primary target for Alzheimer's disease due to its role in amyloid-β (Aβ) production, BACE2 has been identified as a potential therapeutic target for type 2 diabetes.[4] BACE2 is involved in the processing of several substrates, including islet amyloid polypeptide (IAPP) and Tmem27, which play roles in pancreatic β-cell function and maintenance.[4]
Q2: I am observing unexpected cytotoxicity in my cell cultures treated with this compound. What are the potential causes?
A2: Unexpected cytotoxicity from a selective inhibitor like this compound can stem from several factors:
-
On-target effects: Inhibition of BACE2 can lead to the accumulation of its substrates or disruption of downstream signaling pathways that are crucial for cell survival in your specific cell model. For instance, BACE2 has been implicated in the shedding of vascular endothelial growth factor receptor 3 (VEGFR3), which is involved in lymphangiogenesis.[5]
-
Off-target effects: Although this compound is highly selective for BACE2 over BACE1, it may still interact with other cellular proteases or proteins, leading to unintended toxic effects.[1] The lack of selectivity of some BACE inhibitors for related proteases like cathepsin D has been suggested as a source of side effects.[5]
-
Cell line sensitivity: Different cell lines possess unique proteomic and genomic profiles, making some more susceptible to the effects of BACE2 inhibition than others.
-
Compound purity and stability: Impurities from the synthesis of this compound or degradation of the compound over time can introduce cytotoxic artifacts into your experiments.
-
Experimental conditions: Factors such as high cell density, nutrient depletion in the culture medium, or prolonged exposure to the inhibitor can exacerbate cytotoxic responses.
Q3: How can I control for and mitigate the cytotoxicity observed with this compound?
A3: Several strategies can be employed to manage and reduce cytotoxicity:
-
Dose-response and time-course studies: Systematically determine the lowest effective concentration of this compound that achieves the desired biological effect while minimizing toxicity. Assess cell viability at multiple time points to understand the kinetics of the cytotoxic response.
-
Use of appropriate controls: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to ensure that the observed effects are not due to the solvent.[6]
-
Cell line selection: If possible, test the effects of this compound on multiple cell lines to identify a model that is less prone to cytotoxicity.
-
Rescue experiments: If a specific on-target mechanism is suspected to cause cytotoxicity, attempt to rescue the cells by supplementing with a downstream product or inhibiting a parallel pathway.
-
Confirm on-target engagement: Use techniques like Western blotting to verify that this compound is inhibiting the processing of known BACE2 substrates in your cellular model.[7]
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of this compound.
-
Question: I'm observing significant cytotoxicity in my pancreatic islet cells even at nanomolar concentrations of this compound. What could be the issue and how can I troubleshoot it?
-
Possible Causes & Solutions:
-
High sensitivity of the cell line: Pancreatic islet cells may be particularly dependent on BACE2 activity for survival and function. Consider using a cell line with lower endogenous BACE2 expression to assess if the cytotoxicity is target-related.
-
Compound degradation: Ensure that your stock solution of this compound is fresh and has been stored correctly at -80°C for long-term storage or -20°C for short-term storage to prevent degradation into potentially toxic byproducts.[1]
-
Contamination: Test your cell culture for mycoplasma or other contaminants that could be sensitizing the cells to the inhibitor.
-
Issue 2: Inconsistent results between experiments.
-
Question: The IC50 value for this compound cytotoxicity varies significantly between my experimental replicates. How can I improve the consistency of my results?
-
Possible Causes & Solutions:
-
Inconsistent cell seeding density: Ensure that cells are seeded at a consistent density across all experiments, as variations in cell number can affect the outcome of viability assays.[6]
-
Variability in compound preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment to avoid issues with compound stability and concentration inaccuracies.
-
Assay timing: Standardize the incubation time with the inhibitor and the timing of the viability assay measurement to ensure consistency.
-
Quantitative Data Summary
The following tables provide examples of how to structure and present quantitative data from your cytotoxicity experiments.
Table 1: Dose-Response of this compound on Cell Viability
| This compound Concentration (nM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 |
| 10 | 95.3 ± 6.1 |
| 100 | 82.5 ± 7.3 |
| 1000 | 55.2 ± 8.9 |
| 10000 | 21.7 ± 6.5 |
Table 2: Time-Course of Cytotoxicity with 1 µM this compound
| Incubation Time (hours) | Cell Viability (%) (Mean ± SD) |
| 0 | 100 ± 4.5 |
| 6 | 97.2 ± 5.1 |
| 12 | 90.8 ± 6.3 |
| 24 | 75.4 ± 7.8 |
| 48 | 58.1 ± 8.2 |
| 72 | 42.6 ± 7.1 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[8]
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[8]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Sample Collection: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[8]
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Stop Reaction: Add the stop solution provided in the kit.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release).
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential BACE2 signaling and inhibitor-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BACE2: A Promising Neuroprotective Candidate for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - It’s good to know what to BACE the specificity of your inhibitors on [jci.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Bace2-IN-1 stability in aqueous buffers for kinetic studies
Welcome to the technical support center for Bace2-IN-1, a highly selective and potent inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous buffers for kinetic studies and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and storage recommendations for this compound?
A1: this compound is a highly selective BACE2 inhibitor with a Ki value of 1.6 nM.[1][2] For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to minimize freeze-thaw cycles.
Q2: My this compound precipitated out of the aqueous buffer after diluting it from a DMSO stock. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules.[3] Here are several steps you can take to address this:
-
Decrease the final concentration: The inhibitor may have exceeded its aqueous solubility limit. Try using a lower final concentration in your assay.[3]
-
Optimize DMSO concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5-1%) may be necessary to maintain solubility.[3] Always include a vehicle control with the same final DMSO concentration to ensure it doesn't affect your experimental results.[3]
-
Adjust buffer pH: The solubility of ionizable compounds can be highly dependent on pH.[3] Experiment with different pH values within the optimal range for BACE2 activity (typically acidic, around pH 4.5) to improve solubility.[4]
-
Use a co-solvent: In some instances, using a co-solvent system may improve solubility.
Q3: I suspect my this compound is degrading in the assay buffer during my kinetic study. How can I assess its stability?
A3: To assess the stability of this compound in your assay buffer, you can perform a time-course experiment.[3] Incubate the inhibitor in the assay buffer at the experimental temperature (e.g., 37°C) and measure its concentration or inhibitory activity at different time points using a validated analytical method like HPLC-MS. A decrease in concentration or activity over time indicates instability.
Q4: What are some common factors that can affect the stability of small molecule inhibitors like this compound in aqueous buffers?
A4: Several factors can influence the stability of small molecule inhibitors in aqueous solutions:
-
Temperature: Higher temperatures can accelerate chemical degradation.[5]
-
pH: The pH of the buffer can affect the chemical stability of compounds, particularly those susceptible to hydrolysis.[2][5]
-
Light: Exposure to light can cause photodegradation of sensitive compounds.[5]
-
Oxygen: The presence of dissolved oxygen can lead to oxidation.[5]
-
Buffer components: Some buffer components may react with the inhibitor. It is advisable to test for stability in simpler buffer systems first.[6]
Troubleshooting Guides
Issue 1: High Variability in Kinetic Assay Results
High variability between replicates in your BACE2 inhibition assay can stem from several sources.
Data Presentation: Troubleshooting High Variability
| Possible Cause | Suggested Solution |
| Inconsistent Sample Handling | Ensure precise and consistent timing for all steps, including reagent addition and measurements. Use calibrated pipettes and avoid pipetting very small volumes.[7] |
| Incomplete Inhibitor Solubilization | Confirm complete dissolution of the this compound stock solution and its dilutions. Visually inspect for any precipitate. |
| Assay Plate Issues | Use low-protein-binding plates to minimize non-specific binding of the inhibitor.[6] |
| Enzyme Instability | Prepare fresh enzyme solutions for each experiment and keep them on ice.[8] |
Troubleshooting Workflow for High Variability
Troubleshooting workflow for addressing high variability in BACE2 kinetic assays.
Issue 2: No or Low Inhibition Observed
If this compound does not show the expected inhibitory activity, consider the following potential issues.
Data Presentation: Troubleshooting Lack of Inhibition
| Possible Cause | Suggested Solution |
| Incorrect Inhibitor Concentration | Verify the calculations for your serial dilutions. Prepare a fresh stock solution. |
| Inhibitor Degradation | Assess the stability of your this compound stock and working solutions. Avoid repeated freeze-thaw cycles.[3] |
| Incorrect Assay Conditions | Ensure the pH of your assay buffer is optimal for BACE2 activity (e.g., pH 4.5).[4] Verify the incubation temperature is correct (e.g., 37°C).[4] |
| Substrate or Enzyme Issues | Confirm the activity of your BACE2 enzyme and the integrity of your substrate. |
Logical Relationship for Investigating No Inhibition
A step-by-step guide to troubleshooting a lack of expected BACE2 inhibition.
Experimental Protocols
Protocol: Assessing this compound Stability in Aqueous Buffer
This protocol outlines a method to determine the stability of this compound in a selected aqueous buffer over time.
Experimental Workflow for Stability Assessment
Workflow for evaluating the stability of this compound in an aqueous buffer.
Methodology:
-
Preparation:
-
Prepare the desired aqueous assay buffer (e.g., 0.2 M Sodium Acetate, pH 4.5).[4]
-
Dilute the this compound DMSO stock solution into the pre-warmed assay buffer to the final working concentration.
-
Aliquot the solution into separate, tightly sealed tubes for each time point.
-
-
Incubation:
-
Place the tubes in an incubator set to the desired experimental temperature (e.g., 37°C).[4]
-
-
Sampling:
-
At each designated time point (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one tube.
-
Immediately stop any potential degradation by flash-freezing in liquid nitrogen and storing at -80°C until analysis.
-
-
Analysis:
-
Analyze the concentration of this compound in each sample using a validated analytical method such as HPLC-MS.
-
Plot the percentage of the initial this compound concentration remaining against time to determine the stability profile.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scitechnol.com [scitechnol.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
Best practices for aliquoting and storing Bace2-IN-1 to maintain potency
This technical support center provides researchers, scientists, and drug development professionals with best practices for the effective use of Bace2-IN-1, a highly selective BACE2 inhibitor. This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure the potency and consistency of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: To prepare a stock solution, dissolve the powdered this compound in a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) is recommended for creating a high-concentration stock solution. For instance, to create a 10 mM stock solution, you would dissolve the appropriate mass of this compound in 100% DMSO. It may be necessary to use an ultrasonic bath and gentle warming to ensure the compound fully dissolves.[1] Always centrifuge the vial before opening to ensure any powder adhering to the walls or cap is collected at the bottom.
Q2: What is the best way to aliquot and store this compound stock solutions to maintain potency?
A2: To maintain the potency of this compound, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store these aliquots in tightly sealed vials, preferably with Teflon-lined caps (B75204) to prevent solvent evaporation. For long-term storage, -80°C is recommended, while -20°C is suitable for shorter periods.[1]
Q3: What are the recommended storage conditions for this compound in its powdered form?
A3: When stored as a powder, this compound is stable for up to 3 years at -20°C.[1] It is important to keep the vial tightly sealed and protected from moisture.
Q4: What is the maximum recommended concentration of DMSO for cell culture experiments with this compound?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. A general guideline is to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, especially for sensitive cell lines. Always include a vehicle control (media with the same final concentration of DMSO as your experimental samples) to account for any effects of the solvent itself.
Data Presentation: Storage and Stability of this compound
| Form | Storage Temperature | Duration of Stability | Notes |
| Powder | -20°C | 3 years | Keep vial tightly sealed and desiccated.[1] |
| In Solvent (Stock Solution) | -80°C | 6 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | 1 month | Suitable for short-term storage. Aliquot to avoid freeze-thaw cycles.[1] |
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution into aqueous buffer.
-
Question: I observed a precipitate forming when I diluted my this compound DMSO stock solution into my aqueous assay buffer. What should I do?
-
Answer: This is a common issue for hydrophobic small molecules. The precipitation occurs when the concentration of the inhibitor exceeds its solubility limit in the aqueous buffer. Here are some steps to resolve this:
-
Lower the Final Concentration: Your target concentration may be too high for the aqueous buffer. Try using a lower final concentration of this compound in your assay.
-
Use a Pre-warmed Buffer: Adding the inhibitor stock to a pre-warmed (e.g., 37°C) aqueous buffer can sometimes improve solubility.
-
Rapid Mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion. This can prevent localized high concentrations that lead to precipitation.
-
Prepare Intermediate Dilutions: If a large dilution factor is needed, consider making intermediate dilutions of your stock solution in DMSO before the final dilution into the aqueous buffer. This will reduce the volume of DMSO added to the final solution.
-
Issue 2: Inconsistent or lower-than-expected potency in cell-based assays.
-
Question: The IC50 value of this compound in my cell-based assay is higher than the reported Ki value, and my results are variable. What could be the cause?
-
Answer: Discrepancies between biochemical potency (like Ki) and cell-based potency (like IC50) are common. Several factors can contribute to this and to result variability:
-
Cell Permeability: this compound may have limited permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.
-
Inhibitor Stability in Media: The compound may be unstable or be metabolized by the cells over the course of the experiment. Consider reducing the incubation time or assessing the stability of the compound in your specific cell culture media.
-
Efflux Pumps: Cells can actively transport the inhibitor out via efflux pumps, reducing its effective intracellular concentration.
-
Protein Binding: The inhibitor may bind to proteins in the serum of your culture medium or to other cellular proteins, reducing the free concentration available to inhibit BACE2. Consider using a lower serum concentration if your cells can tolerate it.
-
Assay Conditions: Ensure that your assay conditions, such as cell density and incubation times, are consistent across experiments.
-
Issue 3: Unexpected or off-target effects are observed.
-
Question: I'm observing a phenotype in my cells that is not expected from BACE2 inhibition. How can I determine if this is an off-target effect?
-
Answer: BACE2 has several known substrates, and its inhibition can affect various signaling pathways. To investigate potential off-target effects:
-
Use a Structurally Different BACE2 Inhibitor: If another selective BACE2 inhibitor with a different chemical structure produces the same phenotype, it is more likely to be an on-target effect.
-
Use a Negative Control Analog: If available, use a structurally similar but inactive version of this compound. This compound should not produce the same phenotype if the effect is on-target.
-
Rescue Experiment: If possible, overexpressing a BACE2-resistant mutant of a key substrate might rescue the phenotype, confirming an on-target effect.
-
Consult the Literature: Review the known substrates of BACE2, such as Tmem27 in pancreatic β-cells or VEGFR3 in lymphatic endothelial cells, to see if the observed phenotype could be related to the inhibition of processing of these substrates.
-
Experimental Protocols
Protocol: In Vitro BACE2 Inhibition Assay using a Fluorogenic Substrate
This protocol provides a general method to determine the in vitro potency of this compound against purified BACE2 enzyme.
Materials:
-
Recombinant human BACE2 enzyme
-
Fluorogenic BACE2 substrate peptide (e.g., based on the Swedish mutation of APP, as BACE2 can also cleave this sequence)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
This compound
-
100% DMSO
-
96-well black plates, opaque
-
Fluorescent plate reader
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
-
Prepare Assay Plate:
-
Add 2 µL of each this compound dilution (or DMSO vehicle) to the wells of a 96-well plate.
-
Add 48 µL of Assay Buffer containing the BACE2 enzyme to each well. The final enzyme concentration should be optimized for the specific assay.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 50 µL of the BACE2 substrate solution (pre-diluted in Assay Buffer to the desired final concentration) to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescent plate reader pre-set to 37°C.
-
Measure the fluorescence kinetically over a period of 30-60 minutes, with readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for the specific fluorogenic substrate.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Normalize the rates to the vehicle control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: BACE2 signaling pathways and the action of this compound.
Caption: Recommended workflow for aliquoting and storing this compound.
References
Potential interference of Bace2-IN-1 in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bace2-IN-1 in biochemical assays. The following information is designed to help identify and address potential sources of experimental interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective and potent inhibitor of Beta-secretase 2 (BACE2), an aspartic protease.[1] Its primary mechanism of action is to bind to the active site of the BACE2 enzyme, thereby preventing it from cleaving its substrates. It shows significantly lower affinity for the homologous enzyme BACE1.[1]
Q2: What are the potential off-target effects of this compound?
While this compound is designed to be selective for BACE2, like many small molecule inhibitors, it has the potential for off-target effects. Inhibition of other proteases or interaction with other cellular components cannot be entirely ruled out without specific screening.[2][3] Researchers should consider performing counter-screens or using orthogonal assays to validate that the observed effects are due to BACE2 inhibition.
Q3: How can a small molecule like this compound interfere with my biochemical assay?
Small molecules can interfere with biochemical assays through several mechanisms, leading to misleading results. These can include:
-
Colloidal Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes.
-
Light-Based Interference: The compound may be autofluorescent or quench the fluorescence of a reporter molecule in fluorescence-based assays.
-
Chemical Reactivity: The compound may react directly with assay components, such as the enzyme, substrate, or detection reagents.[4]
-
Chelation: If the assay relies on metal ions, the compound may chelate these ions and inhibit the reaction.
Q4: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?
Pan-Assay Interference Compounds (PAINS) are chemical structures known to cause interference in a wide variety of biochemical assays.[5][6][7] While this compound's structure has not been flagged as a PAIN, it is always good practice to be aware of this potential and to use control experiments to rule out non-specific activity.[8][9]
Troubleshooting Guide
Issue 1: Higher than expected IC50 value or loss of inhibition at higher concentrations.
-
Possible Cause: The compound may be forming aggregates at higher concentrations, which can lead to non-specific inhibition and an inaccurate dose-response curve. Poor solubility in aqueous assay buffers can contribute to this.
-
Troubleshooting Steps:
-
Include Detergent: Repeat the assay with the addition of a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer. If the IC50 value shifts or the inhibition is reduced, aggregation is a likely cause.
-
Check Solubility: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation.
-
Dynamic Light Scattering (DLS): If available, use DLS to directly assess the formation of aggregates in the assay buffer at various concentrations of this compound.
-
Issue 2: High background signal in a fluorescence-based assay.
-
Possible Cause: this compound may be autofluorescent at the excitation and emission wavelengths used in your assay.
-
Troubleshooting Steps:
-
Measure Compound Fluorescence: Run a control plate containing only the assay buffer and this compound at the concentrations used in your experiment. Measure the fluorescence at the same wavelengths used for your assay.
-
Subtract Background: If autofluorescence is observed, subtract the signal from the compound-only wells from your experimental wells.
-
Use an Orthogonal Assay: If possible, confirm your results using a non-fluorescence-based method, such as an HPLC-based assay or a label-free detection method.
-
Issue 3: Time-dependent increase in inhibition.
-
Possible Cause: The compound may be chemically reacting with the BACE2 enzyme or other assay components, leading to irreversible inhibition.
-
Troubleshooting Steps:
-
Pre-incubation Experiment:
-
Set A: Pre-incubate the BACE2 enzyme with this compound for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.
-
Set B (Control): Pre-incubate the enzyme and buffer. Add this compound and the substrate at the same time.
-
-
Analyze Data: If the inhibition in Set A increases with longer pre-incubation times compared to Set B, this suggests time-dependent, and possibly covalent, inhibition.
-
Quantitative Data
| Parameter | Value | Enzyme | Notes |
| Ki | 1.6 nM | Human BACE2 | [1] |
| Ki | 815.1 nM | Human BACE1 | [1] |
| Selectivity | ~500-fold | BACE2 vs BACE1 | [1] |
| Molecular Formula | C36H38F3N3O3 | N/A | [1] |
| Molecular Weight | 617.70 g/mol | N/A | [1] |
| Solubility | 62 mg/mL in DMSO | N/A | Requires sonication and warming.[1] |
Experimental Protocols
Protocol 1: BACE2 Enzymatic Assay (Fluorescence-Based)
This protocol is a general guideline for a fluorescence resonance energy transfer (FRET)-based BACE2 activity assay.
-
Reagents:
-
BACE2 enzyme (recombinant human)
-
BACE2 substrate (fluorogenic, e.g., with EDANS/DABCYL or MCA/DNP pairs)[10]
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
Add 10 µL of the diluted this compound or vehicle control to the wells of the microplate.
-
Add 80 µL of BACE2 enzyme solution (at the desired final concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the BACE2 substrate to each well.
-
Immediately begin kinetic reading of the fluorescence signal using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).[10] Read every 5 minutes for 60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percent inhibition (relative to the vehicle control) against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Autofluorescence Assessment
-
Reagents:
-
Assay Buffer (same as used in the primary assay)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer corresponding to the final concentrations used in the primary assay.
-
Add 100 µL of each dilution to the wells of the microplate. Include wells with Assay Buffer and vehicle control.
-
Read the plate using the same fluorescence settings (excitation/emission wavelengths, gain) as the primary assay.
-
-
Data Analysis:
-
If the fluorescence signal in the this compound containing wells is significantly above the buffer/vehicle control, the compound is autofluorescent. This background signal should be subtracted from the primary assay data.
-
Protocol 3: Aggregation Assessment using Detergent
-
Reagents:
-
All reagents from the primary BACE2 enzymatic assay.
-
Triton X-100 or Tween-20 (10% stock solution).
-
-
Procedure:
-
Prepare two sets of assay buffers: one with and one without 0.01% Triton X-100.
-
Run the BACE2 enzymatic assay (Protocol 1) in parallel using both assay buffers.
-
Generate dose-response curves for this compound in the presence and absence of the detergent.
-
-
Data Analysis:
-
Compare the IC50 values from both conditions. A significant rightward shift in the IC50 curve in the presence of detergent is indicative of aggregation-based inhibition.
-
Visualizations
Caption: Troubleshooting workflow for this compound assay interference.
Caption: Simplified BACE2 signaling pathway involving TMEM27.
Caption: Experimental workflow for identifying aggregation-based interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. longdom.org [longdom.org]
- 7. drughunter.com [drughunter.com]
- 8. Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Batch-to-Batch Variability of Bace2-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential batch-to-batch variability when working with the selective BACE2 inhibitor, Bace2-IN-1.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating common issues that may arise from variability between different batches of this compound.
Issue 1: Inconsistent Inhibitory Potency (IC₅₀/Kᵢ) in Biochemical Assays
Question: We are observing significant differences in the IC₅₀ or Kᵢ values of this compound between different batches in our enzymatic assays. What could be the cause, and how can we troubleshoot this?
Answer:
Inconsistent potency is a primary concern arising from batch-to-batch variability. The root causes can often be traced to variations in the compound's purity, the presence of inactive or less active stereoisomers, or degradation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent this compound potency.
Detailed Steps:
-
Verify Compound Purity and Identity:
-
Action: Always request the Certificate of Analysis (CoA) from your supplier for each new batch. This document should provide information on the compound's identity, purity (typically determined by HPLC and/or LC-MS), and residual solvent content.
-
Recommendation: If significant variability persists, consider performing an independent purity analysis via High-Performance Liquid Chromatography (HPLC). This will allow you to confirm the supplier's specifications and check for the presence of impurities that might interfere with the assay.
-
-
Assess Stereoisomer Composition:
-
Background: this compound has chiral centers, meaning it can exist as different stereoisomers. These isomers can have vastly different biological activities.[1][2] Batch-to-batch variations in the ratio of these stereoisomers can lead to inconsistent potency.
-
Action: Inquire with the supplier about the stereochemical purity of the supplied this compound. If you are not receiving a single, pure stereoisomer, request information on the isomeric ratio for each batch.
-
-
Evaluate Compound Stability:
-
Concern: Small molecules can degrade over time, especially if not stored correctly. Degradation products are unlikely to have the same inhibitory activity.
-
Action: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[3] Aliquot the stock solution into single-use vials and store them at -80°C for long-term stability.[3] Avoid repeated freeze-thaw cycles.
-
-
Standardize Assay Conditions:
-
Importance: Minor variations in your experimental setup can be magnified and misinterpreted as compound variability.
-
Action: Ensure that all assay parameters, including buffer composition, pH, enzyme concentration, substrate concentration, and incubation times, are kept consistent across all experiments and batches.
-
Issue 2: Variable Effects in Cell-Based Assays
Question: We are seeing inconsistent effects of this compound on our cell line (e.g., variable reduction in the cleavage of a BACE2 substrate). How can we address this?
Answer:
In addition to the factors affecting biochemical assays, cell-based assays introduce further complexity, including cell health, compound permeability, and potential off-target effects.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting variable cellular effects of this compound.
Detailed Steps:
-
Confirm Biochemical Potency: First, rule out any issues with the compound itself by following the troubleshooting guide for biochemical assays.
-
Standardize Cell Culture Conditions:
-
Action: Use cells within a consistent and narrow passage number range. Maintain a standardized cell seeding density and ensure that cells are at a similar confluency at the time of treatment. Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses.
-
-
Assess Cell Permeability and Compound Stability in Media:
-
Concern: The compound may have poor permeability into the cells, or it may be unstable in the cell culture medium over the course of the experiment.
-
Action: Ensure complete dissolution of this compound in your final working solution. Visually inspect for any precipitation. If poor permeability is suspected, you may need to increase the incubation time.
-
-
Evaluate Off-Target Effects:
-
Consideration: At higher concentrations, or if impurities are present, off-target effects could contribute to the observed cellular phenotype.
-
Action: If possible, use a structurally unrelated BACE2 inhibitor as a control to see if it produces the same biological effect. Additionally, a negative control compound that is structurally similar to this compound but inactive against BACE2 would be ideal to confirm on-target activity.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO.[3] For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years. Once dissolved in a solvent like DMSO, the stock solution should be aliquoted and stored at -80°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles.[3]
Q2: What are the known Ki and IC₅₀ values for this compound?
A2: this compound is a highly selective BACE2 inhibitor. The reported inhibitory constants are summarized in the table below. Note that IC₅₀ values can be assay-dependent.
| Target | Kᵢ (nM) | Selectivity (over BACE1) |
| BACE2 | 1.6 | ~500-fold |
| BACE1 | 815.1 | - |
| Data sourced from MedChemExpress[3] |
Q3: What are the primary substrates of BACE2 that can be monitored in cell-based assays?
A3: BACE2 has several known substrates. Monitoring the cleavage of these substrates can be a good readout for this compound activity in cells. Some key substrates include:
-
TMEM27 (Transmembrane protein 27): Cleavage of TMEM27 by BACE2 is involved in pancreatic β-cell mass and function.[4]
-
PMEL (Premelanosome protein): BACE2 is involved in the processing of PMEL, which is crucial for melanosome biogenesis.
-
IGF2R (Insulin-like growth factor 2 receptor)
-
SEZ6L (Seizure-related protein 6 homolog like)
Q4: What is the known signaling pathway for BACE2?
A4: BACE2 is involved in multiple pathways. In the context of its therapeutic relevance for type 2 diabetes, its role in processing TMEM27 in pancreatic β-cells is significant. In Alzheimer's disease research, its role is more complex, as it can cleave Amyloid Precursor Protein (APP) at different sites than BACE1, potentially having a protective role.[5]
Caption: Simplified diagram of BACE2's role in processing TMEM27.
Experimental Protocols
Protocol 1: In Vitro BACE2 Enzymatic Assay
This protocol describes a general fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory potency of this compound.
Materials:
-
Recombinant human BACE2 enzyme
-
BACE2 FRET substrate (e.g., a peptide containing the BACE2 cleavage site flanked by a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (from different batches)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound from each batch in DMSO. Then, dilute these further in Assay Buffer to the final desired concentrations. Keep the final DMSO concentration below 1% in the assay.
-
Assay Setup: In the 96-well plate, add the diluted this compound solutions. Include wells for a positive control (enzyme + substrate + DMSO vehicle) and a negative control (substrate + Assay Buffer, no enzyme).
-
Enzyme Addition: Add the BACE2 enzyme to all wells except the negative control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the BACE2 FRET substrate to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the fluorescence signal at appropriate excitation and emission wavelengths over time (e.g., every minute for 30-60 minutes).
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each batch.
Protocol 2: Western Blot Analysis of TMEM27 Cleavage in a Pancreatic Cell Line (e.g., MIN6)
This protocol can be used to assess the cellular activity of this compound by monitoring the cleavage of the endogenous BACE2 substrate, TMEM27.[4]
Materials:
-
MIN6 cells (or other suitable pancreatic β-cell line)
-
Cell culture medium (e.g., DMEM with appropriate supplements)
-
This compound (from different batches)
-
DMSO
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffers
-
Transfer buffer and PVDF membrane
-
Primary antibody against the C-terminal fragment of TMEM27
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate MIN6 cells and allow them to reach 70-80% confluency. Treat the cells with various concentrations of this compound from different batches (and a vehicle control) for a defined period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the TMEM27 C-terminal fragment overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the signal using an imaging system. Re-probe the membrane with a loading control antibody. Quantify the band intensities and normalize the TMEM27 fragment levels to the loading control. Compare the dose-dependent reduction of the TMEM27 fragment between different batches of this compound.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease [frontiersin.org]
- 5. BACE2: A Promising Neuroprotective Candidate for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bace2-IN-1 and Other Selective BACE2 Inhibitors for Researchers
For scientists and professionals in drug development, the selective inhibition of β-site amyloid precursor protein cleaving enzyme 2 (BACE2) presents a promising therapeutic avenue, particularly for type 2 diabetes. This guide provides an objective comparison of Bace2-IN-1 against other notable selective BACE2 inhibitors, supported by experimental data and detailed protocols to aid in research and development efforts.
Performance Comparison of Selective BACE2 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound and other selected BACE2 inhibitors against BACE1, the close homolog of BACE2. The inhibition constant (Ki) serves as a primary metric for potency, while the selectivity index indicates the preference for BACE2 over BACE1.
| Inhibitor | BACE2 Ki (nM) | BACE1 Ki (nM) | Selectivity (BACE1/BACE2) | Reference |
| This compound (Compound 3l) | 1.6 | 815.1 | >500-fold | [1][2] |
| Compound 2d | 0.031 | ~5400 | ~174,000-fold | [1] |
| Verubecestat (MK-8931) | 0.38 | 2.2 | ~0.17-fold (BACE2 selective) | [3] |
| CNP520 | 30 | 11 | ~0.37-fold (BACE1 selective) | [4] |
| AMG-8718 | 5 | 0.7 | ~0.14-fold (BACE1 selective) | [3] |
BACE2 Signaling Pathway
BACE2 is a transmembrane aspartic protease with key roles in cellular signaling. One of its primary substrates is Transmembrane Protein 27 (TMEM27), a protein involved in pancreatic β-cell mass and function. Inhibition of BACE2 prevents the cleavage of TMEM27, leading to increased levels of the full-length protein on the cell surface, which in turn is believed to promote β-cell proliferation and survival.[1]
Caption: BACE2-mediated cleavage of TMEM27 and its inhibition.
Experimental Workflow for Inhibitor Evaluation
The evaluation of selective BACE2 inhibitors typically follows a multi-step process, beginning with in vitro enzymatic assays to determine potency and selectivity, followed by cellular assays to assess activity in a biological context.
Caption: A typical workflow for the preclinical evaluation of BACE2 inhibitors.
Detailed Experimental Protocols
BACE2 Enzymatic Activity Assay Protocol (FRET-based)
This protocol is for determining the in vitro potency (Ki) of inhibitors against recombinant human BACE2 using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Recombinant human BACE2 enzyme
-
BACE2 FRET substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the inhibitor and the FRET substrate in the assay buffer to the desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the diluted test inhibitor solution to the appropriate wells.
-
Include control wells: "no inhibitor" (DMSO vehicle control) and "no enzyme" (background control).
-
-
Enzyme Addition:
-
Add 25 µL of diluted BACE2 enzyme solution to all wells except the "no enzyme" control.
-
-
Initiate Reaction:
-
Add 25 µL of the diluted FRET substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be 100 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Cellular TMEM27 Cleavage Assay Protocol (Western Blot)
This protocol is designed to assess the ability of a BACE2 inhibitor to block the cleavage of endogenous or overexpressed TMEM27 in a cellular context.
Materials:
-
Cell line expressing TMEM27 (e.g., pancreatic β-cell line MIN6)
-
Cell culture reagents
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the N-terminal of TMEM27
-
HRP-conjugated secondary antibody
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to approximately 80% confluency.
-
Treat the cells with varying concentrations of the test inhibitor (and a vehicle control) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TMEM27 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities for full-length TMEM27. An increase in the intensity of the full-length TMEM27 band with increasing inhibitor concentration indicates successful inhibition of BACE2-mediated cleavage.[5][6]
-
References
- 1. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tmem27: a cleaved and shed plasma membrane protein that stimulates pancreatic beta cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Bace2-IN-1: A Comparative Analysis of Cross-Reactivity with BACE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bace2-IN-1's performance against various BACE1 inhibitors, with a focus on cross-reactivity. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their studies.
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and its homolog BACE2 are aspartyl proteases that have garnered significant attention as therapeutic targets. BACE1 is a primary target for Alzheimer's disease therapy due to its role in the production of amyloid-beta (Aβ) peptides.[1][2] BACE2, while also capable of cleaving the amyloid precursor protein (APP), has distinct physiological substrates and has been implicated in processes such as pigmentation and glucose homeostasis.[3][4] The high degree of sequence similarity between BACE1 and BACE2 presents a significant challenge in the development of selective inhibitors, making cross-reactivity a critical parameter to evaluate.[5] This guide focuses on this compound, a highly selective BACE2 inhibitor, and compares its cross-reactivity profile with that of several BACE1 inhibitors.
Quantitative Cross-Reactivity Analysis
The inhibitory activities of this compound and a selection of BACE1 inhibitors against both BACE1 and BACE2 are summarized in the table below. This data allows for a direct comparison of their selectivity profiles.
| Inhibitor | Target | BACE1 Inhibition | BACE2 Inhibition | Selectivity (BACE1/BACE2) | Reference |
| This compound | BACE2 | Kᵢ = 815.1 nM | Kᵢ = 1.6 nM | ~0.002 (500-fold selective for BACE2) | [6] |
| Verubecestat (B560084) (MK-8931) | BACE1 | Kᵢ = 2.2 nM | Kᵢ = 0.38 nM | ~5.8 | [7][8][9] |
| Lanabecestat (AZD3293) | BACE1 | Kᵢ = 0.4 nM | Kᵢ = 0.8 nM | ~0.5 | [6][10] |
| Elenbecestat (E2609) | BACE1 | IC₅₀ = 3.9 nM | IC₅₀ = 46 nM | ~0.085 | [11] |
| Atabecestat (JNJ-54861911) | BACE1 | IC₅₀ = 20.3 nM | IC₅₀ = 10.2 nM | ~2.0 | [12] |
| PF-06751979 | BACE1 | IC₅₀ = 7.3 nM | IC₅₀ = 193 nM | ~0.038 | [13] |
| AZD-3839 | BACE1 | IC₅₀ = 4.8 nM (Aβ40) | 14-fold selective for BACE1 | ~14 | [14] |
| CTS-21166 | BACE1 | IC₅₀ = 1.2-3.6 nM | >100-fold selective for BACE1 | >100 | [14] |
Signaling Pathways and Inhibition
The following diagram illustrates the distinct and overlapping roles of BACE1 and BACE2 in processing key substrates. Understanding these pathways is crucial for interpreting the on-target and off-target effects of their respective inhibitors.
Caption: BACE1 and BACE2 signaling pathways and inhibitor interactions.
Experimental Protocols
The determination of inhibitor potency and selectivity is commonly performed using in vitro enzymatic assays. A widely used method is the Fluorescence Resonance Energy Transfer (FRET) assay.
BACE1/BACE2 Inhibition FRET Assay Protocol
Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1 or BACE2, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant human BACE1 or BACE2 enzyme
-
BACE1/BACE2 FRET peptide substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (this compound and BACE1 inhibitors)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Serially dilute the test compounds to a range of concentrations in the assay buffer.
-
Enzyme Preparation: Dilute the BACE1 or BACE2 enzyme to the desired concentration in cold assay buffer.
-
Assay Reaction:
-
Add the diluted test compounds or vehicle control to the wells of the 96-well plate.
-
Add the diluted enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.
-
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear phase of the fluorescence curve).
-
Determine the percent inhibition by comparing the reaction rates in the presence of the inhibitor to the vehicle control.
-
Calculate the IC₅₀ or Kᵢ value by fitting the dose-response curve to a suitable model.
-
The following diagram outlines the general workflow for assessing inhibitor cross-reactivity.
Caption: Experimental workflow for BACE inhibitor cross-reactivity analysis.
Conclusion
The data presented in this guide highlight the exceptional selectivity of this compound for BACE2 over BACE1, with a 500-fold difference in inhibitory constant (Kᵢ). In contrast, many BACE1 inhibitors exhibit significant cross-reactivity with BACE2, with some, like verubecestat and lanabecestat, showing nearly equipotent or even greater potency against BACE2. This lack of selectivity in BACE1 inhibitors could lead to off-target effects due to the inhibition of BACE2's physiological functions. For researchers investigating the specific roles of BACE2, or for those developing therapeutics where BACE1 inhibition is undesirable, this compound offers a highly selective tool. The provided experimental protocols offer a standardized method for further evaluating and comparing the selectivity profiles of novel inhibitors.
References
- 1. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The β-Secretase Enzyme BACE in Health and Alzheimer's Disease: Regulation, Cell Biology, Function, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 5. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lanabecestat [openinnovation.astrazeneca.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BACE2-IN-1 and Verubecestat on BACE1 and BACE2 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activity of two prominent beta-secretase (BACE) inhibitors, BACE2-IN-1 and Verubecestat, on the two homologous enzymes, BACE1 and BACE2. The data presented herein, supported by detailed experimental protocols, is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction
Beta-secretase 1 (BACE1) is a primary therapeutic target for Alzheimer's disease, as it initiates the amyloidogenic processing of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides.[1] However, the closely related homolog, BACE2, presents a challenge for selective BACE1 inhibition due to the high similarity in their active sites.[2] While BACE1 is predominantly expressed in the brain, BACE2 is found in various peripheral tissues and is implicated in different physiological processes.[2] Non-selective inhibition of BACE2 by BACE1-targeted drugs can lead to off-target effects. Conversely, selective BACE2 inhibitors are being explored for other therapeutic areas, such as type 2 diabetes. This guide focuses on a direct comparison of this compound, a selective BACE2 inhibitor, and Verubecestat (MK-8931), a potent BACE1/BACE2 inhibitor that was advanced to late-stage clinical trials for Alzheimer's disease.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and Verubecestat against human BACE1 and BACE2 was determined using in vitro enzymatic assays. The key quantitative metric for comparison is the inhibition constant (Ki), which represents the intrinsic binding affinity of the inhibitor to the enzyme.
| Compound | Target Enzyme | Ki (nM) | Selectivity (BACE1/BACE2) |
| This compound | BACE1 | 815.1[3] | ~0.002 (509-fold selective for BACE2) |
| BACE2 | 1.6[3] | ||
| Verubecestat | BACE1 | 2.2[4] | ~5.8 (5.8-fold selective for BACE2) |
| BACE2 | 0.38[4] |
Summary of Data: The data clearly indicates that this compound is a highly selective inhibitor of BACE2, with over 500-fold greater potency for BACE2 compared to BACE1. In contrast, Verubecestat is a potent dual inhibitor of both BACE1 and BACE2, exhibiting a slight preference for BACE2.
Experimental Protocols
The following are representative experimental protocols for determining the inhibitory activity of compounds against BACE1 and BACE2.
Protocol 1: this compound Enzymatic Inhibition Assay
This protocol is based on the methods described by Ghosh et al. for the evaluation of selective BACE2 inhibitors.[3]
Principle: The assay quantifies the enzymatic activity of recombinant human BACE2 through the cleavage of a fluorogenic peptide substrate. The increase in fluorescence upon substrate cleavage is measured in the presence and absence of the inhibitor to determine the level of inhibition.
Materials:
-
Recombinant human BACE2 enzyme
-
Fluorogenic BACE2 peptide substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).
-
To the wells of a 96-well microplate, add the diluted this compound solutions or vehicle control (DMSO in assay buffer).
-
Add a solution of recombinant human BACE2 enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic BACE2 substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the substrate.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
The percent inhibition is calculated for each inhibitor concentration relative to the vehicle control.
-
The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors.
Protocol 2: Verubecestat BACE1/BACE2 Enzymatic Inhibition Assay (FRET-based)
This protocol describes a typical Fluorescence Resonance Energy Transfer (FRET) assay used to determine the inhibitory activity of compounds like Verubecestat.[1]
Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore through FRET. Upon cleavage by BACE1 or BACE2, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant human BACE1 or BACE2 enzyme
-
BACE FRET peptide substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Verubecestat (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Verubecestat in assay buffer.
-
In a 384-well plate, add the diluted Verubecestat solution or vehicle control.
-
Add the BACE1 or BACE2 enzyme solution to each well.
-
Incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding the BACE FRET substrate solution.
-
Incubate for 60 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition relative to the vehicle control and determine the Ki value using appropriate enzyme kinetic models.
Visualizations
The following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Amyloid Precursor Protein (APP) processing pathway and inhibitor action.
Caption: General workflow for an in vitro FRET-based enzymatic assay.
References
- 1. benchchem.com [benchchem.com]
- 2. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
For Immediate Release
This guide provides a detailed comparative analysis of the inhibitor Bace2-IN-1 against a panel of related human aspartic proteases, including BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1), Cathepsin D, and Renin. This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and potential applications of BACE2 inhibitors.
Introduction to this compound and Aspartic Proteases
This compound is a potent and highly selective inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2)[1]. BACE2, a transmembrane aspartic protease, is a homolog of BACE1 and has been identified as a potential therapeutic target for Type 2 Diabetes due to its role in regulating pancreatic β-cell mass and function[2][3][4]. The panel of aspartic proteases for this comparison includes:
-
BACE1: The primary β-secretase involved in the production of amyloid-β peptides, a key event in the pathogenesis of Alzheimer's disease.
-
Cathepsin D: A lysosomal aspartic protease involved in protein degradation, apoptosis, and cellular homeostasis.
-
Renin: A critical enzyme in the renin-angiotensin system, which regulates blood pressure and fluid balance.
Understanding the selectivity profile of this compound is crucial for assessing its therapeutic potential and predicting potential off-target effects.
Quantitative Inhibitor Activity
Table 1: Inhibitory Activity of this compound
| Target Protease | Inhibitor | K_i_ (nM) | Selectivity (over BACE1) |
| BACE2 | This compound (compound 3l) | 1.6[1] | ~509-fold vs. BACE1 |
| BACE1 | This compound (compound 3l) | 815.1[1] | 1 |
| Cathepsin D | This compound (compound 3l) | Data not available | - |
| Renin | This compound (compound 3l) | Data not available | - |
Table 2: Inhibitory Activity of LY2811376 (for comparison)
| Target Protease | Inhibitor | IC_50_ (nM) | Selectivity |
| BACE1 | LY2811376 | 239 - 249[6] | 1 |
| BACE2 | LY2811376 | >10-fold vs. BACE1[6] | - |
| Cathepsin D | LY2811376 | >50-fold inhibition vs. BACE1[6] | - |
| Renin | LY2811376 | >50-fold inhibition vs. BACE1[6] | - |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to determine the inhibitory activity of compounds against the selected aspartic proteases.
BACE1 and BACE2 Inhibition Assay (FRET-based)
This protocol describes a common method for measuring the enzymatic activity of BACE1 and BACE2 and the inhibitory effects of compounds like this compound.
-
Reagents and Materials:
-
Recombinant human BACE1 or BACE2 enzyme.
-
A specific fluorogenic peptide substrate containing a fluorescent donor and a quenching acceptor pair.
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well or 384-well black microplates.
-
A fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In the microplate wells, add the assay buffer, the test inhibitor dilutions, and the BACE1 or BACE2 enzyme.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.
-
Monitor the increase in fluorescence signal over time using a microplate reader with appropriate excitation and emission wavelengths. The cleavage of the substrate by the enzyme separates the donor and quencher, resulting in an increase in fluorescence.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC_50_ or K_i_ value by fitting the data to a suitable dose-response curve.
-
Cathepsin D Inhibition Assay (FRET-based)
This protocol outlines a method for assessing Cathepsin D activity and its inhibition.
-
Reagents and Materials:
-
Recombinant human Cathepsin D.
-
A specific Cathepsin D FRET peptide substrate.
-
Cathepsin D assay buffer (e.g., 100 mM Sodium Acetate, pH 3.5).
-
Test inhibitor dissolved in a suitable solvent.
-
96-well or 384-well black microplates.
-
A fluorescence microplate reader.
-
-
Procedure:
-
Similar to the BACE1/2 assay, prepare serial dilutions of the test inhibitor.
-
Add the assay buffer, inhibitor dilutions, and Cathepsin D enzyme to the microplate wells.
-
Pre-incubate the mixture.
-
Start the reaction by adding the Cathepsin D FRET substrate.
-
Measure the fluorescence signal over time at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC_50_ or K_i_ value as described for the BACE assays.
-
Renin Inhibition Assay
This protocol describes a common method for measuring renin activity, often based on the generation of Angiotensin I.
-
Reagents and Materials:
-
Recombinant human Renin.
-
Human angiotensinogen (B3276523) (renin substrate).
-
Renin assay buffer (e.g., PBS with protease inhibitors to block other proteases).
-
Test inhibitor dissolved in a suitable solvent.
-
Angiotensin I ELISA kit or LC-MS/MS for quantification.
-
Microplates or reaction tubes.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a reaction tube or microplate well, combine the assay buffer, test inhibitor, and renin enzyme.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding angiotensinogen.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-3 hours).
-
Stop the reaction (e.g., by adding a stopping solution or by placing on ice).
-
Quantify the amount of Angiotensin I produced using an ELISA kit or by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of Angiotensin I generation for each inhibitor concentration.
-
Determine the IC_50_ or K_i_ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving the selected aspartic proteases and a general workflow for inhibitor screening.
Caption: BACE2-mediated cleavage of TMEM27 in pancreatic β-cells.
Caption: Panel of related aspartic proteases for screening.
Caption: General workflow for screening selective protease inhibitors.
Caption: The Renin-Angiotensin signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Mechanism-based Neurology and Psychiatry: A BACE1/2 and Downstream Pathway Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Confirming Bace2-IN-1 Target Engagement in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of Bace2-IN-1, a highly selective and potent inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2).[1] Objective comparisons with other BACE inhibitors are presented, supported by experimental data, to aid researchers in selecting the most appropriate methods for their studies. Detailed protocols for key experimental assays are also included.
Introduction to this compound and Target Engagement
This compound, also referred to as compound 3l, is a non-peptidic, highly selective inhibitor of human BACE2 with a Ki value of 1.6 nM, demonstrating over 500-fold selectivity against its close homolog, BACE1.[2] BACE2 is an aspartic protease implicated in various physiological processes, including the regulation of pancreatic β-cell mass and function through cleavage of transmembrane protein 27 (TMEM27), making it a potential therapeutic target for type 2 diabetes.[2][3] It also cleaves other substrates such as amyloid precursor protein (APP), premelanosome protein (PMEL), and vascular endothelial growth factor receptor 3 (VEGFR3).[4][5]
Confirming that a compound like this compound reaches and binds to its intended target, BACE2, within a cellular environment is a critical step in drug discovery. This process, known as target engagement, validates the mechanism of action and provides confidence in the biological effects observed. This guide outlines and compares key methodologies for confirming this compound target engagement in cellular models.
Comparison of BACE2 Inhibitors
To provide context for the performance of this compound, this section compares its activity with other well-characterized BACE inhibitors. Verubecestat (MK-8931) is a potent inhibitor of both BACE1 and BACE2, while PF-06751979 is an example of a BACE1-selective inhibitor.
| Inhibitor | Target(s) | Enzymatic Activity (Ki/IC50, nM) | Cellular Activity (IC50, nM) & Assay Type | Selectivity |
| This compound (Compound 3l) | BACE2 | Ki: 1.6 (BACE2) , 815.1 (BACE1)[1][2] | Complete inhibition of TMEM27 cleavage at 900 nM (Qualitative Western Blot)[3] | >500-fold for BACE2 over BACE1[2] |
| Verubecestat (MK-8931) | BACE1/BACE2 | Ki: 0.38 (BACE2), 2.2 (BACE1) | 13 (Aβ40 reduction)[6] | ~6-fold for BACE2 over BACE1 |
| PF-06751979 | BACE1 > BACE2 | IC50: 194 (BACE2), 7.3 (BACE1)[1] | 5 (sAPPβ reduction)[1] | ~27-fold for BACE1 over BACE2[1] |
BACE2 Signaling Pathway
BACE2 is a type I transmembrane aspartic protease that plays a role in the proteolytic processing of several transmembrane proteins. Its cleavage of these substrates can have significant physiological consequences.
Experimental Protocols for Target Engagement
Two primary methods for confirming BACE2 target engagement in a cellular model are substrate cleavage assays and the Cellular Thermal Shift Assay (CETSA).
TMEM27 Substrate Cleavage Assay via Western Blot
This assay directly measures the ability of this compound to inhibit the BACE2-mediated cleavage of its substrate, TMEM27, in a cellular context. A reduction in the levels of the TMEM27 C-terminal fragment (CTF) indicates target engagement.
Detailed Protocol:
-
Cell Culture:
-
Culture pancreatic β-cell line MIN6, which endogenously expresses BACE2 and TMEM27, in DMEM supplemented with 15% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.[3]
-
-
Compound Treatment:
-
Seed MIN6 cells in appropriate culture plates and allow them to adhere.
-
Prepare serial dilutions of this compound (and comparator compounds) in culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
To stabilize the TMEM27 C-terminal fragment (CTF), it is recommended to co-treat the cells with a γ-secretase inhibitor such as DAPT (e.g., 1 µM).[2]
-
Replace the medium with the compound-containing medium and incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins on a Tris-tricine gel, which provides better resolution for small fragments like the ~22 kDa TMEM27-CTF.[2]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the C-terminus of TMEM27 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for the TMEM27-CTF and the loading control using densitometry software.
-
Normalize the TMEM27-CTF signal to the loading control signal for each sample.
-
Plot the normalized TMEM27-CTF levels against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in the melting temperature (Tagg) is detected by quantifying the amount of soluble protein remaining after a heat challenge.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a cell line that expresses BACE2 (e.g., HEK293 cells overexpressing BACE2, or a cell line with high endogenous expression like MIN6) to ~80-90% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors) to a concentration of approximately 10-20 x 10^6 cells/mL.
-
Divide the cell suspension into two aliquots: one for treatment with this compound at a saturating concentration (e.g., 10-20 µM) and one for the vehicle control (DMSO).
-
Incubate the cells with the compound or vehicle for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.
-
After the heat challenge, cool the tubes to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a thermal block.
-
To separate the soluble fraction from the aggregated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Detection by Western Blot:
-
Determine the protein concentration of the soluble fractions.
-
Perform a Western blot as described in the previous protocol, using a primary antibody specific for BACE2.
-
Ensure equal protein loading for each sample.
-
-
Data Analysis:
-
Quantify the band intensities for BACE2 at each temperature point for both the vehicle- and this compound-treated samples.
-
Normalize the intensities to the intensity at the lowest temperature point (e.g., 40°C) for each treatment group.
-
Plot the normalized band intensity against the temperature to generate melting curves.
-
Fit the data to a sigmoidal dose-response curve to determine the apparent melting temperature (Tagg), which is the temperature at which 50% of the protein is denatured.
-
A positive shift in the Tagg for the this compound-treated sample compared to the vehicle control indicates direct binding and stabilization of BACE2 by the inhibitor.
-
Conclusion
Confirming target engagement is a cornerstone of modern drug discovery. For a selective inhibitor like this compound, demonstrating direct interaction with BACE2 in a cellular context is essential. Both substrate cleavage assays and the Cellular Thermal Shift Assay provide robust methods to achieve this. The TMEM27 cleavage assay offers a direct readout of the functional consequence of BACE2 inhibition on a physiologically relevant substrate. CETSA, on the other hand, provides direct evidence of the physical binding of the inhibitor to the target protein inside the cell. By employing these methods and comparing the results with other inhibitors, researchers can confidently validate the mechanism of action of this compound and advance their research and development programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of potent and highly selective inhibitors for human β-secretase 2 (memapsin 1), a target for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bace2-IN-1 and Other Non-Peptide BACE2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-peptide β-site amyloid precursor protein cleaving enzyme 2 (BACE2) inhibitor, Bace2-IN-1, with other notable non-peptide BACE2 inhibitors. The comparison is supported by experimental data on their inhibitory potency and selectivity, with detailed methodologies for the key experiments cited.
Introduction to BACE2 Inhibition
Beta-secretase 2 (BACE2) is a transmembrane aspartic protease and a close homolog of BACE1.[1][2] While BACE1 is a primary target for Alzheimer's disease due to its role in the production of amyloid-beta peptides, BACE2 has emerged as a therapeutic target for type 2 diabetes.[3][4][5] BACE2 is involved in the regulation of pancreatic β-cell mass and function through the cleavage of substrates like Tmem27.[3][6] Additionally, BACE2 can cleave the amyloid precursor protein (APP) within the amyloid-beta domain, which is a non-amyloidogenic pathway, suggesting a potential protective role in Alzheimer's disease.[1] This dual role of BACE2 underscores the importance of developing selective inhibitors for therapeutic applications.
Comparative Analysis of Inhibitor Potency and Selectivity
The development of potent and selective BACE2 inhibitors is crucial. This compound (also referred to as compound 3l) is a highly selective non-peptide BACE2 inhibitor.[3][7] Its performance, along with other non-peptide BACE2 inhibitors, is summarized below.
| Inhibitor | BACE2 Kᵢ (nM) | BACE1 Kᵢ (nM) | Selectivity (BACE1/BACE2) | Reference |
| This compound (Compound 3l) | 1.6 | 815.1 | >500-fold | [3][7] |
| Compound 2d | 0.031 | ~5400 | ~174,000-fold | [3] |
| Compound 3k | 35.7 | - | - | [3] |
| Verubecestat (MK-8931) | 0.38 | 2.2 | ~5.8-fold | [8] |
| NB-360 | 6 (IC₅₀) | 5 (IC₅₀) | ~0.83-fold | [8] |
| AMG-8718 | 5 (IC₅₀) | 0.7 (IC₅₀) | ~0.14-fold | [8] |
| BACE1/2-IN-1 (Compound 34) | 5.3 (IC₅₀) | 10 (IC₅₀) | ~1.9-fold | [8] |
Note: Kᵢ represents the inhibition constant, while IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates higher potency. Selectivity is calculated as the ratio of BACE1 inhibition to BACE2 inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of BACE2 inhibitors.
BACE1 and BACE2 Enzyme Kinetic Assays
Objective: To determine the inhibitory potency (Kᵢ) of compounds against BACE1 and BACE2.
Materials:
-
Recombinant human BACE1 and BACE2 enzymes.[9]
-
Fluorescent peptide substrate derived from the β-secretase cleavage site of the Swedish APP mutation.[4]
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Test inhibitors at various concentrations.
-
96-well black plates.
-
Fluorescence plate reader.
Procedure:
-
The BACE1 and BACE2 enzyme kinetic assays are performed using a recently described approach.[4]
-
The inhibitor, enzyme, and substrate are incubated together in the assay buffer.
-
The reaction is initiated by the addition of the fluorescent peptide substrate.
-
The fluorescence intensity is measured over time using a fluorescence plate reader. The initial slope of each reaction (RFU/min) is measured.[4]
-
The specific activity (μM·min⁻¹·mg⁻¹) is calculated using the experimentally derived fluorescence extinction coefficient of the peptide substrate.[4]
-
The Kᵢ values for the inhibitors are determined from kinetic data under tight-binding inhibition conditions and by fitting the data to the Morrison equation.[3]
BACE2 Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways involving BACE2 and a typical experimental workflow for the evaluation of BACE2 inhibitors.
References
- 1. BACE2: A Promising Neuroprotective Candidate for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-secretase 2 - Wikipedia [en.wikipedia.org]
- 3. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Glucose Homeostasis: A Comparative In Vivo Analysis of BACE2 Inhibition
An Objective Guide for Researchers and Drug Development Professionals on the Role of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 2 (BACE2) in Glucose Regulation.
This guide provides a comparative analysis of the in vivo effects of modulating BACE2 activity on glucose homeostasis. As a specific compound designated "Bace2-IN-1" is not prominently identified in the current scientific literature, this document will focus on the broader effects of BACE2 inhibition, primarily through genetic knockout (KO) models, and contrast these findings with the effects of a selective BACE1 inhibitor, Elenbecestat. This comparison is particularly relevant given the close homology between BACE1 and BACE2 and the potential for off-target effects with non-selective inhibitors.
The Role of BACE2 in Pancreatic β-Cells
BACE2 is a protease enriched in pancreatic β-cells that plays a significant role in regulating β-cell function and mass.[1] One of its key substrates is the transmembrane protein 27 (TMEM27), a protein known to promote the preservation and proliferation of functional β-cell mass.[2][3][4] BACE2 cleaves TMEM27, and inhibition of BACE2 is thought to increase TMEM27 levels, thereby enhancing β-cell mass and improving glucose homeostasis through increased insulin (B600854) levels.[1][5][6]
Comparative In Vivo Data: BACE2 Knockout vs. BACE1 Inhibition
The following tables summarize quantitative data from studies on BACE2 knockout (BKO) mice and high-fat diet (HFD)-induced diabetic mice treated with the BACE1 inhibitor, Elenbecestat. These data provide a comparative view of how targeting each BACE enzyme impacts metabolic parameters.
Table 1: Effects of BACE2 Knockout in Mice on a High-Fat Diet (HFD)
| Parameter | Wild-Type (WT) + HFD | BACE2 Knockout (BKO) + HFD | Outcome of BACE2 Absence |
| Body Weight | Increased | Exacerbated Increase | Aggravated weight gain[5][7] |
| Food Intake | Increased | Hyperphagia (Further Increased) | Increased food consumption[5][7] |
| Glucose Tolerance | Impaired | Similar Impairment | No significant improvement in glucose clearance[5][7] |
| Insulin Levels | Hyperinsulinemia | More Pronounced Hyperinsulinemia | Exacerbated increase in insulin levels[5][7] |
| Insulin Resistance | Increased | More Pronounced Resistance | Worsened insulin sensitivity[5][7] |
| β-Cell Mass | Expanded | More Pronounced Expansion | Increased β-cell proliferation[5] |
Note: These findings suggest that while BACE2 inhibition may increase β-cell mass, in an obesogenic context, it can lead to adverse metabolic consequences.[5][7]
Table 2: Effects of BACE1 Inhibitor (Elenbecestat) in High-Fat Diet (HFD) Mice
| Parameter | HFD + Vehicle | HFD + Elenbecestat | Outcome of BACE1 Inhibition |
| Body Weight | Increased | Trend towards decrease | Potential for weight reduction[1] |
| Fasting Blood Glucose | Increased | Trend towards decrease | Improvement in baseline glucose[1] |
| Glucose Tolerance (GTT) | Impaired | Improved | Enhanced glucose clearance[1][8] |
| Insulin Tolerance (ITT) | Impaired | Significantly Improved | Increased insulin sensitivity[1][8] |
| Insulin Receptor (InsR) Levels | Decreased | Restored | Increased InsR expression and signaling[1][8] |
Note: BACE1 inhibition appears to improve insulin sensitivity and glucose metabolism in a diet-induced obesity model, partly by restoring insulin receptor levels.[1][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key in vivo assays used to assess glucose homeostasis in mice.
Experimental Workflow for In Vivo Compound Validation
Intraperitoneal Glucose Tolerance Test (IPGTT)
This test assesses the ability of an animal to clear a glucose load from the bloodstream.
-
Fasting: Mice are fasted for 4-16 hours (a 6-hour fast is often recommended to avoid hypoglycemia) with free access to water.[9][10][11][12]
-
Baseline Glucose: A baseline blood glucose reading is taken from the tail vein using a glucometer (t=0 min).[1][5]
-
Glucose Injection: A sterile solution of D-glucose (typically 1-2 g/kg body weight) is administered via intraperitoneal (IP) injection.[1][5]
-
Blood Glucose Monitoring: Blood glucose levels are measured at subsequent time points, commonly 15, 30, 60, 90, and 120 minutes post-injection.[1][11][12]
-
Data Analysis: The area under the curve (AUC) is calculated to quantify glucose tolerance. A lower AUC indicates better glucose clearance.[1]
Insulin Tolerance Test (ITT)
This test measures the whole-body response to insulin, indicating insulin sensitivity.
-
Fasting: Mice are fasted for a shorter duration, typically 4-6 hours, to prevent insulin-induced hypoglycemia.[1][10]
-
Baseline Glucose: A baseline blood glucose reading is taken from the tail vein (t=0 min).[1][5]
-
Insulin Injection: Human or mouse insulin (typically 0.4-1.2 U/kg body weight) is administered via IP injection.[1][5][10]
-
Blood Glucose Monitoring: Blood glucose levels are measured at subsequent time points, such as 15, 30, 60, and 90 minutes post-injection.[1][12]
-
Data Analysis: The rate of glucose disappearance or the nadir of the glucose excursion is used to determine insulin sensitivity. A greater and more rapid drop in blood glucose indicates higher insulin sensitivity.
Conclusion
The in vivo validation of compounds targeting BACE enzymes for metabolic diseases reveals a complex and sometimes contradictory picture. While the inhibition of BACE2 has a clear rationale based on its role in preserving β-cell mass via TMEM27, studies in BACE2 knockout mice under obesogenic conditions suggest that complete BACE2 suppression may exacerbate hyperinsulinemia and insulin resistance.[5][7] This highlights the importance of considering the metabolic state of the animal model and the potential for context-dependent effects.
In contrast, the selective inhibition of BACE1 with Elenbecestat has shown beneficial effects on glucose homeostasis in diet-induced obese mice, improving both glucose tolerance and insulin sensitivity.[1][8] These effects appear to be mediated, at least in part, by the restoration of insulin receptor levels.
For drug development professionals, these findings underscore the critical need for highly selective inhibitors and careful in vivo characterization. The choice between targeting BACE1, BACE2, or both, for the treatment of type 2 diabetes requires further investigation. The distinct and sometimes opposing effects observed in vivo emphasize that while both are proteases, their roles in systemic glucose metabolism are not interchangeable. Future research should focus on dissecting the precise mechanisms and physiological contexts in which selective BACE2 inhibition can be therapeutically beneficial for type 2 diabetes.
References
- 1. mdpi.com [mdpi.com]
- 2. Tmem27 dimerization, deglycosylation, plasma membrane depletion, and the extracellular Phe-Phe motif are negative regulators of cleavage by Bace2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. BACE2: A Promising Neuroprotective Candidate for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE2 suppression in mice aggravates the adverse metabolic consequences of an obesogenic diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Alzheimer’s disease–linked protease BACE2 cleaves VEGFR3 and modulates its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE2 suppression in mice aggravates the adverse metabolic consequences of an obesogenic diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BACE1 Inhibition Protects Against Type 2 Diabetes Mellitus by Restoring Insulin Receptor in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 10. protocols.io [protocols.io]
- 11. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Bace2-IN-1 in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bace2-IN-1, a highly selective BACE2 inhibitor, with other BACE inhibitors. It includes an objective analysis of its performance, supporting experimental data, and detailed methodologies to aid researchers in assessing its specificity in complex biological samples.
Introduction to BACE2 Inhibition and the Importance of Specificity
Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) is a transmembrane aspartyl protease and a close homolog of BACE1. While BACE1 is a primary target for Alzheimer's disease due to its role in the production of amyloid-beta peptides, BACE2 has emerged as a potential therapeutic target for Type 2 Diabetes. BACE2 is known to cleave substrates such as transmembrane protein 27 (TMEM27) in pancreatic β-cells, which is involved in regulating insulin (B600854) secretion, and premelanosome protein (PMEL) in melanocytes, playing a role in pigmentation.[1][2]
Given the high sequence similarity between BACE1 and BACE2, developing selective inhibitors is a significant challenge. Non-selective inhibition can lead to off-target effects. Therefore, thorough assessment of an inhibitor's specificity is crucial during drug development. This guide focuses on this compound, a potent and highly selective BACE2 inhibitor, and provides a framework for evaluating its specificity against other BACE inhibitors.
Comparative Analysis of BACE Inhibitor Specificity
This compound demonstrates exceptional selectivity for BACE2 over its homolog BACE1. This is a critical feature for researchers investigating the specific roles of BACE2 without the confounding effects of BACE1 inhibition. The following table summarizes the inhibitory potency (Ki) of this compound and other notable BACE inhibitors against both BACE1 and BACE2, based on in vitro enzymatic assays.
| Inhibitor | BACE2 Ki (nM) | BACE1 Ki (nM) | Selectivity (BACE1/BACE2) |
| This compound | 1.6 [3] | 815.1 [3] | ~509-fold |
| Verubecestat (MK-8931) | 0.38 | 2.2 | ~0.17-fold (more potent on BACE2) |
| Lanabecestat (AZD3293) | Not specified | Not specified | Equipotent on BACE1 and BACE2 |
| Atabecestat (JNJ-54861911) | 30 | 11 | ~0.37-fold (more potent on BACE1) |
Data compiled from publicly available sources. Ki values represent the inhibitor concentration required to produce half-maximum inhibition.
BACE2 Signaling Pathways and Inhibition
To understand the functional consequences of BACE2 inhibition, it is essential to consider its role in key signaling pathways. Below are diagrams illustrating the established pathways for BACE2 substrates TMEM27 and PMEL, and how BACE2 inhibitors like this compound intervene.
Caption: BACE2-mediated cleavage of TMEM27 in pancreatic β-cells and its inhibition by this compound.
Caption: BACE2 processing of PMEL in melanocytes and its inhibition by this compound.
Experimental Protocols for Specificity Assessment
Accurate assessment of inhibitor specificity requires robust experimental protocols. The following sections detail methodologies for a FRET-based enzymatic assay and a Western blot-based cellular assay to determine the activity and selectivity of BACE2 inhibitors.
FRET-Based Enzymatic Assay for BACE2 Activity
This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure the enzymatic activity of purified BACE2 and to determine the inhibitory potency of compounds like this compound.
Caption: Workflow for a FRET-based enzymatic assay to assess BACE2 inhibition.
Materials:
-
Recombinant human BACE2 enzyme
-
FRET-based BACE2 substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound and other test inhibitors
-
96- or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute recombinant BACE2 enzyme to the desired concentration in pre-chilled assay buffer.
-
Prepare a stock solution of the FRET substrate in an appropriate solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.
-
Prepare serial dilutions of this compound and other test inhibitors in assay buffer.
-
-
Assay Reaction:
-
Add 25 µL of the inhibitor dilutions to the wells of the microplate. For control wells, add 25 µL of assay buffer with the corresponding solvent concentration.
-
Add 25 µL of the diluted BACE2 enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the FRET substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific FRET pair, typically with readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence signal increase over time.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Calculate the Ki value using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Western Blot Analysis of TMEM27 Cleavage in a Cellular Context
This protocol outlines a method to assess the inhibitory effect of this compound on the cleavage of the endogenous BACE2 substrate, TMEM27, in a pancreatic β-cell line (e.g., MIN6).
Caption: Workflow for Western blot analysis of BACE2 substrate cleavage in cells.
Materials:
-
Pancreatic β-cell line (e.g., MIN6)
-
Cell culture reagents
-
This compound and other test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TMEM27, anti-BACE2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture MIN6 cells to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or other inhibitors for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against TMEM27 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the immunoblotting process for BACE2 and the loading control on the same or parallel blots.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of full-length TMEM27 to the loading control. A successful inhibition of BACE2 will result in an accumulation of full-length TMEM27.
-
Conclusion
This compound stands out as a highly selective inhibitor of BACE2, offering a valuable tool for researchers investigating the specific physiological and pathological roles of this enzyme. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate a rigorous assessment of its specificity in complex biological samples. By employing these methodologies, researchers can confidently dissect the functions of BACE2 and explore its potential as a therapeutic target.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Bace2-IN-1
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal of Bace2-IN-1, a selective BACE2 inhibitor. While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), adherence to proper disposal protocols is essential to ensure a safe laboratory environment.[1]
Physicochemical and Safety Data
All quantitative data regarding this compound is summarized in the table below for easy reference. This information is crucial for safe handling and storage, which are prerequisites for proper disposal.
| Property | Value | Source |
| Molecular Formula | C36H38F3N3O3 | [1] |
| Molecular Weight | 617.70 g/mol | [1] |
| CAS Number | 1676107-08-6 | [1] |
| Appearance | Solid | [2] |
| Storage Temperature | -20°C | [2] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
Step-by-Step Disposal Protocol
Even though this compound is not classified as hazardous, it is imperative to follow institutional and local regulations for chemical waste disposal. Never dispose of chemical waste down the drain or in regular solid waste without prior approval from your institution's Environmental Health and Safety (EHS) department.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Lab coat
-
Chemically resistant gloves
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the quantity, and the date.
-
Liquid Waste: If this compound is in a solvent, collect it in a compatible, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated Labware: Dispose of any labware, such as pipette tips or vials, that has come into contact with this compound as chemically contaminated waste. These should be collected in a designated, puncture-resistant container.
3. Consultation with EHS:
-
Contact your institution's EHS office to determine the specific disposal procedures for non-hazardous chemical waste. They will provide guidance on proper labeling, storage, and pickup schedules for chemical waste.
4. Waste Storage:
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area until it is collected by the EHS department.
5. Documentation:
-
Maintain a log of all chemical waste generated, including the name of the chemical, quantity, and date of disposal.
Experimental Workflow for Disposal
The following diagram illustrates a logical workflow for the proper disposal of a research chemical like this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a secure and compliant laboratory environment.
References
Personal protective equipment for handling Bace2-IN-1
Essential Safety and Handling Guide for Bace2-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this potent and highly selective BACE2 inhibitor.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value | Reference |
| CAS Number | 1676107-08-6 | [1][2] |
| Molecular Formula | C₃₆H₃₈F₃N₃O₃ | [1][2] |
| Molecular Weight | 617.70 g/mol | [1][2] |
| Physical Appearance | Solid | ChemScene SDS |
| Purity | ≥99% | Aladdin Product Page |
| Storage | Store at -20°C | Axon Medchem Data |
Hazard Identification and Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is prudent to handle it with care as the toxicological properties may not be fully known.[1] Standard laboratory safety protocols should be strictly followed.
The following table outlines the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves provide adequate protection against incidental splashes or contact with the solid compound.[3][4][5] Consider double-gloving for added protection. |
| Eye Protection | Safety Goggles with Side Shields | Essential to protect eyes from potential splashes or airborne particles.[3][4][6] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from contamination.[3][4][6] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If weighing or handling in a way that may generate dust, a dust mask or respirator may be appropriate.[5][6] |
| Foot Protection | Closed-toe Shoes | Required to protect feet from spills or falling objects.[4][6] |
Operational Plan: Step-by-Step Handling Protocol
This section provides a detailed methodology for the safe handling of this compound in a laboratory setting.
Preparation and Pre-Handling Checks
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[7]
-
Assemble PPE: Put on all required personal protective equipment as outlined in the table above.[7]
-
Prepare Workspace: Ensure the work area, such as a chemical fume hood or designated bench space, is clean and uncluttered.
-
Gather Materials: Have all necessary equipment (spatulas, weigh boats, solvents, vials, etc.) readily available to minimize movement during handling.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[6][7]
Handling and Experimental Procedure
-
Weighing the Compound:
-
If possible, weigh the solid compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any fine particles.
-
Use a clean spatula and weigh boat.
-
Close the primary container immediately after removing the desired amount.
-
-
Dissolving the Compound:
-
Add the desired solvent to the vessel containing the weighed this compound.
-
If sonication or vortexing is required, ensure the container is securely capped.
-
-
Experimental Use:
-
Handle all solutions containing this compound with the same level of precaution as the solid compound.
-
Avoid direct contact with skin and eyes.
-
Post-Handling and Cleanup
-
Decontaminate Workspace: Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Clean Equipment: Clean all non-disposable equipment used during the procedure.
-
Remove PPE: Remove gloves and lab coat before leaving the laboratory area. Dispose of gloves properly.[4]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound and removing gloves.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.
-
Solid Waste:
-
Place any unused solid this compound in a clearly labeled hazardous waste container.
-
Contaminated disposable items such as weigh boats, paper towels, and gloves should also be disposed of in the solid chemical waste stream.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, labeled hazardous liquid waste container.
-
Do not pour solutions down the drain.
-
-
Waste Pickup:
-
Follow your institution's guidelines for the storage and pickup of chemical waste. Ensure all waste containers are properly sealed and labeled.
-
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. 1676107-08-6|this compound|BLD Pharm [bldpharm.com]
- 3. uah.edu [uah.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. saffronchemicals.com [saffronchemicals.com]
- 7. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
